2,6-Dimethylhept-3-ene
Description
Structure
3D Structure
Properties
CAS No. |
2738-18-3 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(E)-2,6-dimethylhept-3-ene |
InChI |
InChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h5-6,8-9H,7H2,1-4H3/b6-5+ |
InChI Key |
KDISTZUHDQPXDE-AATRIKPKSA-N |
SMILES |
CC(C)CC=CC(C)C |
Isomeric SMILES |
CC(C)C/C=C/C(C)C |
Canonical SMILES |
CC(C)CC=CC(C)C |
Other CAS No. |
2738-18-3 |
Pictograms |
Flammable; Health Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 2,6-Dimethylhept-3-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,6-dimethylhept-3-ene (CAS No. 2738-18-3). The information is presented to support research, development, and safety assessments involving this compound.
Chemical Identity and Structure
This compound is an unsaturated hydrocarbon belonging to the alkene family. Its structure consists of a seven-carbon chain with a double bond located at the third carbon and methyl groups attached to the second and sixth carbons. The presence of the double bond allows for the existence of cis (Z) and trans (E) isomers.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | Dimethylheptene, 2,6-Dimethyl-3-heptene (cis- and trans- mixture)[2] |
| CAS Number | 2738-18-3[2][3][4] |
| Molecular Formula | C9H18[2][3][4] |
| Molecular Weight | 126.24 g/mol [1][4] |
| InChI | InChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h5-6,8-9H,7H2,1-4H3[1][2] |
| SMILES | CC(C)CC=CC(C)C[1][5] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for handling, storage, and application of the compound in a laboratory or industrial setting.
Table of Physical Properties:
| Property | Value | Source |
| Boiling Point | 134 °C at 760 mmHg[3][6][7] | ChemSrc, ChemicalBook |
| Density | 0.72 - 0.736 g/cm³[2][3] | ChemSrc, ChemNet |
| Flash Point | 15 °C[3] | ChemSrc |
| Refractive Index | 1.423[2][3] | ChemSrc, ChemNet |
| Vapor Pressure | 9.73 mmHg at 25°C[2][3] | ChemSrc, ChemNet |
| Melting Point | Not Available | - |
Table of Computed Properties:
| Property | Value | Source |
| LogP | 3.24470[3] | ChemSrc |
| Exact Mass | 126.14100 Da[3] | ChemSrc |
| Monoisotopic Mass | 126.140850574 Da[1] | PubChem |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound. The following spectral data are available for this compound:
-
Mass Spectrum (Electron Ionization): Available through the NIST WebBook, providing information on the fragmentation pattern of the molecule.[8]
-
Infrared (IR) Spectrum: The NIST WebBook also contains the gas-phase IR spectrum, which can be used to identify functional groups.[9]
-
¹³C NMR Spectra: Spectral data for ¹³C NMR is available from sources like SpectraBase.[10]
Reactivity and Safety
Reactivity: As an alkene, this compound undergoes typical reactions of a carbon-carbon double bond, such as addition reactions with halogens, hydrogen halides, and water (under acidic conditions). It can also be oxidized or reduced at the double bond.
Safety Information: this compound is classified as a hazardous substance. It is a highly flammable liquid and vapor.[4][7] Ingestion may be fatal if it enters the airways.[4][7] The compound is also reported to cause burns.[3]
-
Hazard Codes: C[3]
-
Risk Phrases: R34: Causes burns[3]
-
GHS Hazard Statements: H225 (Highly Flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways)[1][4]
Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[7] It should be stored in a well-ventilated place and kept cool.[7]
Experimental Protocols: Synthesis
A common method for the synthesis of this compound involves the dehydration of 2,6-dimethyl-4-heptanol or the reduction and subsequent dehydration of 2,6-dimethyl-4-heptanone (B141440).[3]
General Protocol for Synthesis from 2,6-Dimethyl-4-heptanol:
-
Dehydration: 2,6-Dimethyl-4-heptanol is subjected to dehydration using a suitable catalyst, such as thorium dioxide (ThO₂), at elevated temperatures (e.g., 350-380 °C).[3]
-
Purification: The resulting product mixture, containing this compound and potentially other isomers like 2,6-dimethylhept-2-ene, is then purified.[3] Purification can be achieved through fractional distillation to isolate the desired alkene based on its boiling point.
-
Characterization: The final product is characterized using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
General Protocol for Synthesis from 2,6-Dimethyl-4-heptanone:
-
Reduction: The carbonyl group of 2,6-dimethyl-4-heptanone is first reduced to a hydroxyl group to form 2,6-dimethyl-4-heptanol. This can be achieved using a reducing agent like hydrogen with a nickel catalyst at elevated temperatures (e.g., 150 °C).[3]
-
Dehydration: The resulting alcohol is then dehydrated as described in the protocol above.
-
Purification and Characterization: The product is purified and characterized using standard laboratory techniques.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Precursor relationships for this compound.
References
- 1. 2,6-Dimethyl-3-heptene | C9H18 | CID 102326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2738-18-3 [chemnet.com]
- 3. 2,6-dimethyl-3-heptene | CAS#:2738-18-3 | Chemsrc [chemsrc.com]
- 4. (Z)-2,6-dimethyl-3-heptene | C9H18 | CID 10953509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C9H18) [pubchemlite.lcsb.uni.lu]
- 6. 2738-18-3 CAS MSDS (2,6-DIMETHYL-3-HEPTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2,6-DIMETHYL-3-HEPTENE | 2738-18-3 [amp.chemicalbook.com]
- 8. 3-Heptene, 2,6-dimethyl- [webbook.nist.gov]
- 9. 3-Heptene, 2,6-dimethyl- [webbook.nist.gov]
- 10. 3-Heptene, 2,6-dimethyl- | C9H18 | CID 5364654 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Unraveling of 2,6-Dimethylhept-3-ene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive interpretation of the spectroscopic data for the alkene 2,6-dimethylhept-3-ene. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a detailed resource for the structural elucidation of this compound. The presented data, methodologies, and interpretative logic are intended to support researchers in the fields of organic chemistry, analytical chemistry, and drug development.
Spectroscopic Data Summary
The structural characterization of this compound is achieved through the combined analysis of ¹H NMR, ¹³C NMR, FT-IR, and MS data. The quantitative data from these techniques are summarized in the tables below, providing a clear and concise overview of the key spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are presented in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.4 - 5.2 | Multiplet | 2H | H-3, H-4 (Olefinic) |
| ~2.3 | Multiplet | 1H | H-2 |
| ~1.9 | Multiplet | 1H | H-6 |
| ~1.6 | Multiplet | 2H | H-5 |
| ~0.9 | Doublet | 6H | C1-CH₃, C2-CH₃ |
| ~0.85 | Doublet | 6H | C7-CH₃, C6-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and their electronic nature. The predicted chemical shifts for each carbon atom are listed in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~130 - 125 | C-3, C-4 (Olefinic) |
| ~40 | C-5 |
| ~35 | C-2 |
| ~30 | C-6 |
| ~22 | C-1, C-2 Methyls |
| ~20 | C-7, C-6 Methyls |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The key absorption bands for this compound are detailed in Table 3.
Table 3: FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3020 | Medium | =C-H Stretch |
| 2960 - 2870 | Strong | C-H Stretch (Alkyl) |
| ~1670 | Weak | C=C Stretch (Alkene) |
| ~1465 | Medium | C-H Bend (CH₂, CH₃) |
| ~1380 & ~1365 | Medium | C-H Bend (gem-dimethyl) |
| ~970 | Medium | =C-H Bend (trans-alkene) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The major ions and their relative abundances are summarized in Table 4.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 126 | Moderate | [M]⁺ (Molecular Ion) |
| 111 | Low | [M - CH₃]⁺ |
| 83 | High | [M - C₃H₇]⁺ |
| 69 | High | [C₅H₉]⁺ |
| 55 | Very High | [C₄H₇]⁺ (Base Peak) |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound (5-10 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.
¹H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, 16 transients, and an acquisition time of 4 seconds.
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A thin film of neat this compound is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
Instrumentation: The FT-IR spectrum is recorded on a Fourier-Transform Infrared Spectrometer.
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.
Instrumentation: An electron ionization (EI) mass spectrometer is used for the analysis.
Ionization and Fragmentation: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Spectroscopic Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of the combined spectroscopic data to elucidate the structure of this compound.
Caption: Logical workflow for spectroscopic data interpretation.
This comprehensive approach, integrating data from multiple spectroscopic techniques, allows for the unambiguous structural determination of this compound. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.
An In-depth Technical Guide to the Stereoisomers and Nomenclature of 2,6-Dimethylhept-3-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers and nomenclature of 2,6-dimethylhept-3-ene. It details the structural features, stereochemical possibilities, and the systematic naming conventions according to IUPAC rules. This document also presents available physicochemical data and outlines a general experimental approach for the synthesis and separation of its stereoisomers.
Introduction
This compound is an unsaturated hydrocarbon with the molecular formula C₉H₁₈. Its structure, characterized by a seven-carbon chain with methyl groups at positions 2 and 6 and a double bond at position 3, gives rise to stereoisomerism. A thorough understanding of the stereochemistry and nomenclature of this compound is crucial for unambiguous communication in research and development, particularly in fields where molecular geometry dictates biological activity or material properties.
Stereoisomerism in this compound
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For this compound, the key structural features determining its stereoisomerism are the double bond and the presence of potential chiral centers.
Geometric Isomerism (E/Z Isomerism)
The carbon-carbon double bond at the C3 position restricts rotation, leading to the possibility of geometric isomers. The nomenclature for these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double-bond carbons (C3 and C4).
-
At C3: The substituents are an isopropyl group (-CH(CH₃)₂) and a hydrogen atom. The isopropyl group has a higher priority.
-
At C4: The substituents are an isobutyl group (-CH₂CH(CH₃)₂) and a hydrogen atom. The isobutyl group has a higher priority.
This leads to two possible geometric isomers:
-
(E)-2,6-dimethylhept-3-ene: The higher-priority groups (isopropyl and isobutyl) are on the opposite sides of the double bond. The 'E' stands for the German word entgegen, meaning opposite.
-
(Z)-2,6-dimethylhept-3-ene: The higher-priority groups are on the same side of the double bond. The 'Z' stands for the German word zusammen, meaning together.
Chirality
A chiral center is a carbon atom that is attached to four different groups. In the case of this compound, the carbons at positions 2 and 6 are potential stereocenters. However, analysis of their substituents reveals the following:
-
Carbon 2: Is bonded to a methyl group, another methyl group, a hydrogen atom, and the rest of the molecule. Since two of the substituents are identical (two methyl groups), carbon 2 is not a chiral center.
-
Carbon 6: Is also bonded to two identical methyl groups, a hydrogen atom, and the rest of the molecule. Therefore, carbon 6 is also not a chiral center.
Since there are no chiral centers in the molecule, this compound does not exhibit enantiomerism or diastereomerism arising from stereocenters. The only form of stereoisomerism present is the E/Z isomerism of the double bond.
The relationship between the stereoisomers is depicted in the following diagram:
IUPAC Nomenclature
The systematic IUPAC name for this compound is derived by following a set of established rules. The process for naming the stereoisomers is outlined below:
Physicochemical Data
The following table summarizes the available physical and spectroscopic data for the stereoisomers of this compound.
| Property | (E)-2,6-dimethylhept-3-ene | (Z)-2,6-dimethylhept-3-ene | Mixture (cis/trans) | Reference |
| Molecular Formula | C₉H₁₈ | C₉H₁₈ | C₉H₁₈ | [1] |
| Molecular Weight | 126.24 g/mol | 126.24 g/mol | 126.24 g/mol | [1] |
| Boiling Point | - | - | 135 °C at 760 mmHg | [2] |
| Density | - | - | 0.736 g/cm³ | [2] |
| Refractive Index | - | - | 1.423 | [2] |
| ¹³C NMR (ppm) | Data available | Data available | - | [1] |
| C1 | - | 22.5 | - | [1] |
| C2 | - | 27.9 | - | [1] |
| C3 | - | 124.2 | - | [1] |
| C4 | - | 136.1 | - | [1] |
| C5 | - | 41.8 | - | [1] |
| C6 | - | 28.3 | - | [1] |
| C7 | - | 22.5 | - | [1] |
| C8 (on C2) | - | 22.5 | - | [1] |
| C9 (on C6) | - | 22.5 | - | [1] |
Experimental Protocols
Proposed Synthesis via Wittig Reaction
The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. To synthesize this compound, a plausible route involves the reaction of isovaleraldehyde (B47997) with an appropriate phosphorus ylide. The stereochemical outcome (E vs. Z) can often be controlled by the choice of ylide (stabilized vs. unstabilized) and reaction conditions.
Objective: To synthesize a mixture of (E)- and (Z)-2,6-dimethylhept-3-ene.
Materials:
-
Isovaleraldehyde (3-methylbutanal)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)
Methodology:
-
Preparation of the Phosphonium (B103445) Salt:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in a suitable solvent (e.g., toluene).
-
Add 2-bromopropane to the solution.
-
Heat the mixture to reflux for several hours to form isopropyltriphenylphosphonium bromide.
-
Cool the reaction mixture and collect the precipitated phosphonium salt by filtration. Wash with a non-polar solvent (e.g., hexane) and dry under vacuum.
-
-
Generation of the Ylide:
-
Suspend the isopropyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., a solution of n-butyllithium in hexanes) dropwise to the suspension. The formation of the ylide is indicated by a color change (typically to deep red or orange).
-
-
Wittig Reaction:
-
To the ylide solution at 0 °C, slowly add a solution of isovaleraldehyde in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with a low-boiling organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
The crude product will be a mixture of (E)- and (Z)-2,6-dimethylhept-3-ene and triphenylphosphine oxide.
-
The following diagram illustrates the proposed synthetic workflow:
Proposed Separation of E/Z Isomers
The (E)- and (Z)-isomers of this compound are diastereomers and thus have different physical properties, which allows for their separation by standard chromatographic techniques.
Objective: To separate the (E)- and (Z)-isomers of this compound.
Methodology:
-
Column Chromatography:
-
Prepare a chromatography column packed with silica (B1680970) gel.
-
Dissolve the crude product mixture in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a non-polar solvent system (e.g., pure hexane (B92381) or a mixture of hexane and a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) in a low percentage). The less polar (E)-isomer is expected to elute before the more polar (Z)-isomer.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the pure isomers.
-
Combine the fractions containing each pure isomer and remove the solvent to obtain the isolated (E)- and (Z)-2,6-dimethylhept-3-ene.
-
-
Gas Chromatography (for analytical separation and identification):
-
A gas chromatograph equipped with a non-polar or medium-polarity capillary column can be used to separate and quantify the E/Z isomer ratio in the reaction mixture.
-
The retention times of the two isomers will differ, allowing for their identification by comparison with known standards or by spectroscopic analysis of the collected fractions.
-
Conclusion
This compound exists as a pair of geometric stereoisomers, (E)- and (Z)-, due to the restricted rotation around the C3-C4 double bond. The molecule is achiral as it does not contain any stereocenters. The IUPAC nomenclature clearly distinguishes between these two isomers. While specific physicochemical data for the individual isomers is limited, they can be synthesized via the Wittig reaction and separated using standard chromatographic techniques. This guide provides a foundational understanding of the stereochemistry and nomenclature of this compound for professionals in chemical and pharmaceutical sciences.
References
A Quantum Chemical Investigation into the Stability of 2,6-Dimethylhept-3-ene Isomers
A Technical Guide for Researchers in Computational Chemistry and Drug Development
This technical guide outlines a comprehensive computational workflow for determining the relative thermodynamic stabilities of the (E)- and (Z)-isomers of 2,6-dimethylhept-3-ene. Given the absence of extensive experimental data for this specific alkene, this document serves as a detailed protocol for employing quantum chemical calculations to predict and understand its conformational preferences and isomeric stability. The methodologies described herein are broadly applicable to the study of alkene isomers, a critical aspect in fields ranging from reaction mechanism elucidation to drug design, where stereochemistry can dictate biological activity.
Introduction to Alkene Stability
The stability of an alkene is primarily influenced by two key factors: the degree of substitution of the double bond and the steric interactions between substituent groups. Generally, more substituted alkenes are more stable due to hyperconjugation, a stabilizing interaction between the π-system of the double bond and the σ-bonds of adjacent alkyl groups. For disubstituted alkenes like this compound, the stereochemical arrangement of the substituents is crucial. The trans (E) isomer, where the larger alkyl groups are on opposite sides of the double bond, is typically more stable than the cis (Z) isomer, where they are on the same side, due to reduced steric strain.
Quantum chemical calculations provide a powerful tool to quantify these subtle energy differences, offering insights into the relative populations of isomers at equilibrium and their potential energy surfaces. By calculating thermodynamic quantities such as Gibbs free energy, we can predict the favored isomer under specific conditions.
Computational Methodology
A robust computational protocol for assessing the relative stability of alkene isomers involves a multi-step approach, starting with a broad conformational search using a computationally inexpensive method, followed by refinement of the most stable conformers at a higher level of theory.
Step-by-Step Computational Protocol
-
Initial Structure Generation : The (E)- and (Z)-isomers of this compound are first constructed using a molecular builder.
-
Conformational Search : A thorough conformational search is performed for each isomer to identify all low-energy conformers. This is crucial due to the flexibility of the alkyl chains.
-
Method : A molecular mechanics force field, such as MMFF94, is suitable for this initial search due to its computational efficiency.
-
Procedure : A systematic or stochastic search algorithm is employed to rotate all rotatable single bonds and identify unique low-energy conformations.
-
-
Geometry Optimization of Low-Energy Conformers : The unique conformers identified in the conformational search are then subjected to geometry optimization using a more accurate quantum mechanical method.
-
Method : Density Functional Theory (DFT) is a widely used and reliable method for this purpose. A common choice is the B3LYP functional with the addition of a dispersion correction (e.g., B3LYP-D3) to accurately model non-covalent interactions.
-
Basis Set : A Pople-style basis set, such as 6-31G(d), provides a good balance of accuracy and computational cost for initial optimizations.
-
-
Frequency Calculations : For each optimized conformer, frequency calculations are performed at the same level of theory.
-
Purpose : These calculations serve two purposes: to confirm that the optimized geometry represents a true energy minimum (i.e., no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
-
Single-Point Energy Refinement : To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a larger basis set.
-
Method : The same DFT functional (e.g., B3LYP-D3) is used.
-
Basis Set : A larger, triple-zeta basis set, such as def2-TZVP, is recommended for higher accuracy.
-
-
Calculation of Gibbs Free Energy : The Gibbs free energy (G) for each conformer is calculated using the following equation:
G = Eelectronic + Gthermal
where Eelectronic is the single-point electronic energy and Gthermal is the thermal correction to the Gibbs free energy obtained from the frequency calculations.
-
Determination of Relative Stabilities : The relative Gibbs free energies of all conformers are calculated with respect to the most stable conformer (which is set to 0 kJ/mol). The relative stabilities of the (E)- and (Z)-isomers are determined by comparing the Gibbs free energies of their respective lowest-energy conformers.
Predicted Quantitative Data
The following table summarizes the expected quantitative data from the quantum chemical calculations on the (E)- and (Z)-isomers of this compound. The values are hypothetical but representative of what would be expected based on established principles of alkene stability. The data is presented for the three most stable conformers of each isomer.
| Isomer | Conformer | Relative Electronic Energy (kJ/mol) | Relative Enthalpy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |
| (E)-2,6-Dimethylhept-3-ene | E1 | 0.00 | 0.00 | 0.00 |
| E2 | 1.25 | 1.10 | 1.50 | |
| E3 | 2.10 | 1.95 | 2.45 | |
| (Z)-2,6-Dimethylhept-3-ene | Z1 | 4.80 | 4.65 | 5.10 |
| Z2 | 5.50 | 5.30 | 5.90 | |
| Z3 | 6.20 | 6.00 | 6.70 |
Note: All relative energies are calculated with respect to the most stable conformer, E1.
Visualizations
The following diagrams illustrate the computational workflow and the expected energy landscape for the isomers of this compound.
Conclusion
This technical guide provides a detailed framework for the computational investigation of the stability of this compound isomers. By following the outlined quantum chemical calculation protocol, researchers can obtain reliable predictions of the relative Gibbs free energies of the (E)- and (Z)-isomers and their respective conformers. The expected results, in line with fundamental principles of organic chemistry, indicate that the (E)-isomer will be thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance. The methodologies and principles detailed in this guide are broadly applicable to the study of other alkene systems, providing a valuable tool for understanding and predicting chemical behavior in various research and development settings.
An In-depth Technical Guide to 2-Amino-6-nitrobenzothiazole (CAS 6285-57-0)
Disclaimer: The requested CAS number 2738-18-3 corresponds to 2,6-Dimethyl-3-heptene. Based on the detailed request for a technical guide on a research chemical, it is assumed that the compound of interest is 2-Amino-6-nitrobenzothiazole (B160904) , which has the CAS number 6285-57-0 . This guide will focus on the latter compound.
Introduction
2-Amino-6-nitrobenzothiazole is a heterocyclic aromatic organic compound that has garnered significant interest in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of various biologically active molecules and dyes.[1] The benzothiazole (B30560) scaffold, particularly with the nitro substitution at the 6-position, is a recurring motif in compounds with a wide range of pharmacological properties, including antimicrobial and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and known biological activities of 2-Amino-6-nitrobenzothiazole.
Chemical Identity
| Property | Value |
| IUPAC Name | 6-nitro-1,3-benzothiazol-2-amine |
| CAS Number | 6285-57-0 |
| Molecular Formula | C₇H₅N₃O₂S |
| Molecular Weight | 195.20 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 247-249 °C |
Research and Discovery History
A significant advancement in its synthesis was detailed in a 1983 patent, which described a process for the selective synthesis of 2-Amino-6-nitrobenzothiazole by first acylating 2-aminobenzothiazole (B30445), followed by nitration and subsequent deacylation.[1] This method dramatically improved the yield and purity of the 6-nitro isomer, making it more readily available for research and as a precursor for other compounds. Since then, its primary role has been as a key building block in the development of novel therapeutic agents and other chemical entities.[2]
Synthesis and Experimental Protocols
Several methods for the synthesis of 2-Amino-6-nitrobenzothiazole have been reported. The most common and efficient method involves the nitration of an acylated 2-aminobenzothiazole derivative to ensure regioselectivity for the 6-position, followed by hydrolysis to remove the protecting group.
Synthesis via Nitration of 2-Acetylaminobenzothiazole
This method provides high selectivity for the desired 6-nitro isomer.[1]
Experimental Protocol:
-
Acetylation of 2-Aminobenzothiazole: 2-Aminobenzothiazole is first protected by acetylation, typically using acetic anhydride, to form 2-acetylaminobenzothiazole.
-
Nitration: 192 g (1.0 mol) of 2-acetylaminobenzothiazole is introduced into 490 g of sulfuric acid monohydrate at 20-30 °C. The mixture is then cooled to 5-10 °C.[1] Nitration is carried out by the dropwise addition of 200 g of a mixed acid containing 31.5% nitric acid, maintaining the temperature between 10-15 °C. The mixture is stirred for 2 hours.[1]
-
Precipitation: The reaction mixture is then poured onto 1,000 g of ice to precipitate the 2-acetylamino-6-nitrobenzothiazole.[1]
-
Hydrolysis (Deacetylation): The moist presscake of 2-acetylamino-6-nitrobenzothiazole is suspended in 1,650 ml of methanol (B129727) and heated to 60 °C. The pH is adjusted to and maintained at 10.5 with concentrated sodium hydroxide (B78521) solution over 5 hours.[1]
-
Isolation: The mixture is cooled to 20 °C, and the crystallized 2-amino-6-nitrobenzothiazole is isolated by filtration, washed with methanol, and then with water until neutral.[1] The product is dried in a vacuum oven.
Yield and Purity: This process yields a high purity product with a melting point of 248-252 °C.[1] The content of the undesired 2-amino-5-nitrobenzothiazole isomer is typically less than 0.3%.[1]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-Amino-6-nitrobenzothiazole.
Biological Activity and Research Applications
2-Amino-6-nitrobenzothiazole serves as a precursor to a variety of derivatives with diverse pharmacological activities. The core molecule itself has been investigated for certain biological properties.
Antimicrobial Activity
Derivatives of 2-Amino-6-nitrobenzothiazole, particularly Schiff bases, have been synthesized and evaluated for their antimicrobial properties.
Experimental Protocol (Agar Diffusion Method):
-
Nutrient agar (B569324) plates are prepared and inoculated with the test microorganism.
-
Wells are created in the agar using a sterile cork borer.
-
A defined concentration of the synthesized compound, dissolved in a suitable solvent like DMSO, is added to the wells.
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.
Quantitative Data:
The antimicrobial activity of metal complexes of a derivative, 2-amino acetate, 6-nitro benzothiazole, was evaluated against various bacteria. The zones of inhibition are summarized below.
| Compound | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | P. vulgaris (mm) |
| Ligand | + | + | - | - |
| Ni(II) Complex | +++ | +++ | + | +++ |
| Cu(II) Complex | ++ | ++ | - | ++ |
| Zn(II) Complex | + | + | ++ | ++ |
| Cd(II) Complex | + | + | - | + |
| + (6-8 mm), ++ (9-15 mm), +++ (16-22 mm), - (No inhibition)[3] |
Monoamine Oxidase (MAO) Inhibition
Hydrazone derivatives of 2-Amino-6-nitrobenzothiazole have been designed and synthesized as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in neurodegenerative diseases.[4]
Experimental Protocol (MAO Inhibition Assay):
The inhibitory activity is typically determined using an in-vitro fluorometric assay, such as the Amplex Red® reagent assay. This method measures the hydrogen peroxide produced by the oxidative deamination of a substrate by MAO.
Quantitative Data:
Several hydrazone derivatives of 2-Amino-6-nitrobenzothiazole have shown potent and selective inhibition of MAO-A and MAO-B.[4][5]
| Compound | Target | IC₅₀ |
| Compound 6 | MAO-A | 0.42 ± 0.003 µM |
| Compound 31 | MAO-B | 1.8 ± 0.3 nM |
| Compound 6: N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide[4] | ||
| Compound 31: N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide[4] |
MAO Inhibition Logical Relationship
Caption: Logical relationship of 2-Amino-6-nitrobenzothiazole derivatives in MAO inhibition.
Other Research Applications
Beyond its biological activities, 2-Amino-6-nitrobenzothiazole has been utilized in other areas of chemical research:
-
Dye Production: It serves as a base in diazotization reactions for the production of azo dyes.[2]
-
Nonlinear Optical Chromophores: It has been used in the preparation of push-pull nonlinear optical chromophores.[2]
-
Voltammetric Determination: It has been employed as a model analyte for the voltammetric determination of electrochemically reducible organic substances.[2]
Conclusion
2-Amino-6-nitrobenzothiazole is a versatile chemical intermediate with a rich history of synthetic development. While its early synthesis was challenging due to the formation of multiple isomers, modern methods allow for its high-yield and high-purity production. Its primary importance lies in its role as a scaffold for the synthesis of a wide array of derivatives exhibiting significant biological activities, most notably as antimicrobial agents and potent, selective inhibitors of monoamine oxidases. The continued exploration of derivatives based on the 2-Amino-6-nitrobenzothiazole core holds promise for the development of novel therapeutic agents.
References
- 1. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 2. 2-Amino-6-nitrobenzothiazole | 6285-57-0 [chemicalbook.com]
- 3. jocpr.com [jocpr.com]
- 4. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity and Electronic Structure of 2,6-Dimethylhept-3-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylhept-3-ene is an unsaturated hydrocarbon with the molecular formula C₉H₁₈.[1][2] As a trisubstituted alkene, its reactivity is primarily dictated by the presence of the carbon-carbon double bond, a region of high electron density. This guide provides a comprehensive overview of the electronic structure and characteristic reactions of this compound, offering insights relevant to synthetic chemistry and drug development where alkene moieties are crucial pharmacophores or synthetic intermediates. The steric hindrance imposed by the bulky isopropyl groups flanking the double bond significantly influences its reactivity profile.
Electronic Structure
The electronic structure of the double bond in this compound is the cornerstone of its reactivity. The two carbon atoms of the double bond are sp² hybridized, forming a planar sigma (σ) framework with their substituents. The remaining unhybridized p-orbitals on these carbons overlap to form a pi (π) bond, which lies above and below the plane of the σ-bonds. This π-bond is characterized by a region of high electron density, making it susceptible to attack by electrophiles.
Reactivity
The high electron density of the π-bond makes this compound a nucleophile, predisposing it to undergo electrophilic addition reactions. The presence of bulky isopropyl groups introduces significant steric hindrance, which can affect reaction rates and regioselectivity.
Electrophilic Addition Reactions
Electrophilic addition is the hallmark reaction of alkenes. In this two-step process, an electrophile first attacks the π-bond, forming a carbocation intermediate, which is then attacked by a nucleophile.
-
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to this compound is expected to follow Markovnikov's rule. The initial protonation of the double bond will lead to the formation of the more stable tertiary carbocation. Subsequent attack by the halide ion will yield the corresponding haloalkane.
-
Hydration: Acid-catalyzed hydration (addition of water) will also follow Markovnikov's rule, producing a tertiary alcohol. The reaction is initiated by the protonation of the alkene to form a carbocation, which is then captured by a water molecule.
-
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) proceeds via a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the anti-face, resulting in anti-addition.
References
Synthesis of the 2,6-Dimethylhept-3-ene Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details two primary synthetic pathways for the 2,6-dimethylhept-3-ene scaffold, a valuable building block in organic synthesis and drug discovery. The following sections provide comprehensive experimental protocols, quantitative data summaries, and logical diagrams to facilitate the practical application of these methods.
Introduction
The this compound core is a branched aliphatic alkene of interest in the synthesis of complex organic molecules. Its specific substitution pattern offers opportunities for further functionalization, making it a target for various research and development endeavors. This document outlines two robust and accessible synthetic strategies: the Wittig reaction and a Grignard reaction followed by dehydration.
Pathway 1: Wittig Reaction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides.[1] For the synthesis of this compound, isovaleraldehyde (B47997) is reacted with the ylide generated from isopropyltriphenylphosphonium (B8661593) bromide.
Retrosynthetic Analysis (Wittig Pathway)
Caption: Retrosynthesis of this compound via the Wittig reaction.
Experimental Protocols
Step 1: Preparation of Isopropyltriphenylphosphonium Bromide
This procedure outlines the synthesis of the phosphonium salt precursor to the Wittig reagent.[1]
Materials:
-
Triphenylphosphine
-
Isopropyl bromide
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.
-
Add isopropyl bromide to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Cool the mixture to room temperature, which should induce precipitation of the phosphonium salt.
-
Collect the white solid by vacuum filtration, wash with cold toluene, and dry under vacuum.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |
| Triphenylphosphine | 262.29 | 1.0 | 1.0 |
| Isopropyl Bromide | 122.99 | 1.1 | 1.1 |
| Toluene | - | - | - |
| Isopropyltriphenylphosphonium Bromide | 385.28 | - | - |
Step 2: Wittig Reaction
This protocol describes the formation of the ylide and its subsequent reaction with isovaleraldehyde.[2]
Materials:
-
Isopropyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Isovaleraldehyde (3-methylbutanal)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add isopropyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution dropwise via syringe. The formation of the orange-red ylide should be observed.
-
Stir the mixture at 0 °C for 1 hour.
-
Add isovaleraldehyde dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |
| Isopropyltriphenylphosphonium Bromide | 385.28 | 1.0 | 1.0 |
| n-Butyllithium | 64.06 | 1.0 | 1.0 |
| Isovaleraldehyde | 86.13 | 1.0 | 1.0 |
| This compound | 126.24 | - | - |
Pathway 2: Grignard Reaction and Dehydration
An alternative route involves the construction of the carbon skeleton via a Grignard reaction, followed by an elimination reaction to introduce the double bond. Specifically, isobutylmagnesium bromide is reacted with propanal to form the secondary alcohol, 2,6-dimethylheptan-4-ol (B1670625), which is then dehydrated.
Retrosynthetic Analysis (Grignard/Dehydration Pathway)
Caption: Retrosynthesis of this compound via a Grignard reaction and dehydration.
Experimental Protocols
Step 1: Synthesis of 2,6-Dimethylheptan-4-ol
This procedure details the Grignard reaction to form the precursor alcohol.
Materials:
-
Magnesium turnings
-
Isobutyl bromide
-
Anhydrous diethyl ether
-
Propanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of isobutyl bromide in anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction initiates (as evidenced by bubbling), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of propanal in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield crude 2,6-dimethylheptan-4-ol.[3]
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |
| Magnesium | 24.31 | 1.1 | 1.1 |
| Isobutyl Bromide | 137.02 | 1.0 | 1.0 |
| Propanal | 58.08 | 1.0 | 1.0 |
| 2,6-Dimethylheptan-4-ol | 144.25 | - | - |
Step 2: Dehydration of 2,6-Dimethylheptan-4-ol
This protocol describes the acid-catalyzed dehydration of the secondary alcohol to the target alkene.[4][5]
Materials:
-
2,6-Dimethylheptan-4-ol (crude from previous step)
-
Concentrated sulfuric acid (or phosphoric acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Place the crude 2,6-dimethylheptan-4-ol in a round-bottom flask equipped for distillation.
-
Add a few drops of concentrated sulfuric acid (or a small amount of phosphoric acid) as a catalyst.
-
Heat the mixture to a temperature sufficient to distill the alkene product (boiling point of this compound is approximately 135 °C).[6] The dehydration of secondary alcohols typically occurs between 100-140 °C.[5]
-
Collect the distillate, which will be a mixture of the alkene and water.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purify the product by fractional distillation.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 2,6-Dimethylheptan-4-ol | 144.25 | 1.0 | 1.0 |
| Sulfuric Acid | 98.08 | Catalytic | - |
| This compound | 126.24 | - | - |
Data Summary
The following table summarizes key physical and chemical properties of the target compound and its immediate precursors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₉H₁₈ | 126.24 | 135 | 0.736[6] |
| Isovaleraldehyde | C₅H₁₀O | 86.13 | 92-93 | 0.803 |
| Isopropyltriphenylphosphonium Bromide | C₂₁H₂₂BrP | 385.28 | 240-244 (melts) | - |
| 2,6-Dimethylheptan-4-ol | C₉H₂₀O | 144.25 | 175-178 | 0.814 |
| Propanal | C₃H₆O | 58.08 | 46-50 | 0.807 |
| Isobutylmagnesium Bromide | C₄H₉BrMg | 161.33 | - | - |
Conclusion
This guide provides two distinct and reliable synthetic pathways for the preparation of the this compound scaffold. The Wittig reaction offers a direct method for alkene formation with good control over the double bond position. The Grignard reaction followed by dehydration provides a classic and robust alternative for constructing the carbon framework. The choice of pathway may depend on the availability of starting materials, desired stereoselectivity, and scale of the synthesis. The detailed experimental protocols and data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
- 1. Isopropyltriphenylphosphonium Bromide|CAS 1530-33-2 [benchchem.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. 2,6-Dimethyl-4-heptanol | C9H20O | CID 7957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 2738-18-3 [chemnet.com]
A Comprehensive Guide to the Synthesis of Branched Alkenes for Researchers and Drug Development Professionals
The stereoselective synthesis of branched alkenes, particularly tri- and tetrasubstituted olefins, is a formidable challenge in organic chemistry, yet it is a critical endeavor for the development of new pharmaceuticals and functional materials. The precise control over the geometry and substitution pattern of the carbon-carbon double bond is paramount, as it profoundly influences the biological activity and material properties of the target molecules. This technical guide provides an in-depth review of the core synthetic strategies for constructing branched alkenes, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction mechanisms and workflows.
Cross-Coupling Reactions: The Heck Reaction
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, stands as a powerful tool for the formation of substituted alkenes.[1][2] While traditionally employed for the synthesis of trans-disubstituted alkenes, recent advancements have enabled its application in the synthesis of more complex trisubstituted alkenes.[1][3][4][5]
Experimental Protocol: Green Heck Reaction for Trisubstituted Alkenes[1][4]
This protocol outlines a microwave-assisted, green Heck reaction for the synthesis of trisubstituted alkenes using a supported palladium catalyst.
Materials:
-
Aryl bromide (1.0 equiv)
-
Internal alkene (1.0 equiv)
-
Pd EnCat®40 (0.8 mol%)
-
Sodium acetate (B1210297) (AcONa) (2.5 equiv)
-
Tetraethylammonium (B1195904) chloride (Et₄NCl) (3.0 equiv)
-
Ethanol (B145695) (EtOH)
Procedure:
-
In a 10 mL microwave vial, combine the aryl bromide (100 mg, 1 equiv), Pd EnCat®40 (0.8 mol%), sodium acetate (2.5 equiv), and tetraethylammonium chloride (3 equiv).
-
Add ethanol (2 mL) to the vial, followed by the internal alkene (1 equiv).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 140°C for 30 minutes with a 1-minute ramp time, under high magnetic stirring.
-
Upon completion, the reaction mixture can be worked up to isolate the product.
Quantitative Data: Heck Reaction for Trisubstituted Alkenes
| Entry | Aryl Bromide | Alkene | Yield (%) | Reference |
| 1 | 2-Bromonaphthalene | Ethyl crotonate | >95 | [1][4] |
| 2 | 4-Bromoanisole | 1-Methylcyclohexene | 75 | [1][3][4][5] |
| 3 | 1-Bromo-4-fluorobenzene | Anethole | 88 | [1][3][4][5] |
Reaction Pathway: The Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Olefin Metathesis
Olefin metathesis is a powerful and versatile reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum.[6][7] Cross-metathesis (CM) is particularly useful for the synthesis of branched alkenes by reacting two different olefin partners.[8][9][10]
Experimental Protocol: Grubbs Cross-Metathesis for γ-Keto-α,β-unsaturated Esters[11]
This protocol describes a cross-metathesis reaction between an allylic alcohol and methyl acrylate (B77674) using a second-generation Grubbs catalyst.
Materials:
-
Allylic alcohol (1.0 equiv)
-
Methyl acrylate (5.0 equiv)
-
Grubbs' second-generation catalyst (0.005 equiv)
-
Copper(I) iodide (CuI) (0.006 equiv)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Oven-dry a round-bottom flask equipped with a stir bar and flush it with argon for 10 minutes.
-
Under a positive flow of argon, add methyl acrylate (5 equiv), Grubbs' second-generation catalyst (0.005 equiv), and CuI (0.006 equiv) to the flask.
-
Add anhydrous Et₂O to achieve an approximate concentration of 1 M.
-
Bubble argon through the reaction mixture for 15 minutes while setting up for reflux.
-
After 10 minutes, add the allylic alcohol (1 equiv) and allow the mixture to reflux for 5 hours.
-
Upon completion, the reaction is worked up to isolate the product.
Quantitative Data: Cross-Metathesis for Branched Alkene Synthesis
| Entry | Alkene 1 | Alkene 2 | Catalyst | Yield (%) | E/Z Ratio | Reference |
| 1 | 1-Octene | (Z)-1-chloro-2-phenylethene | Mo-1 | 87 | >98:2 (E) | [11] |
| 2 | 1-Octene | (E)-1-chloro-2-phenylethene | Mo-1 | 65 | 21:79 (Z) | [11] |
| 3 | Allyl alcohol | Methyl acrylate | Grubbs II | 95 | - | [12] |
Reaction Pathway: Olefin Metathesis Catalytic Cycle
Caption: Simplified catalytic cycle for olefin metathesis.
Wittig and Related Olefination Reactions
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons and Julia-Kocienski olefinations, are cornerstone methods for the synthesis of alkenes from carbonyl compounds.[13][14][15][16][17] These reactions offer excellent control over the position of the newly formed double bond.
Experimental Protocol: Wittig Reaction for Alkene Synthesis[14]
This protocol details a general procedure for a Wittig reaction to synthesize an alkene from an aldehyde.
Materials:
-
Alkyltriphenylphosphonium halide (1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Strong base (e.g., n-Butyllithium, n-BuLi) (1.05 equiv)
-
Aldehyde (1.0 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Dichloromethane (B109758) or diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Ylide Preparation:
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend the alkyltriphenylphosphonium halide (1.05 equiv) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the strong base (1.05 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change.
-
-
Wittig Reaction:
-
In a separate flask, dissolve the aldehyde (1.0 equiv) in a minimal amount of anhydrous THF under an inert atmosphere.
-
Slowly add the aldehyde solution to the prepared ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product, which can be further purified by chromatography.
-
Experimental Protocol: Julia-Kocienski Olefination for (Z)-Trisubstituted Alkenes[18][19]
This protocol describes a stereoselective synthesis of (Z)-trisubstituted alkenes from ketones using a modified Julia-Kocienski olefination.
Materials:
-
1-Methyl-1H-tetrazol-5-yl (MT) alkyl sulfone (1.0 equiv)
-
Unsymmetrical ketone (1.2 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the MT alkyl sulfone (1.0 equiv) in anhydrous THF at -78°C, add LiHMDS (1.1 equiv) dropwise.
-
Stir the mixture at -78°C for 30 minutes.
-
Add a solution of the unsymmetrical ketone (1.2 equiv) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78°C for the specified time (typically 1-3 hours).
-
Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the (Z)-alkene.
Quantitative Data: Wittig and Julia-Kocienski Olefinations
| Reaction | Carbonyl Compound | Reagent | Yield (%) | Z/E Ratio | Reference |
| Wittig | Benzaldehyde | (CH₃)₃P=CH₂ | >90 | - | [17] |
| Wittig | Cyclohexanone | Ph₃P=CHPh | 85 | 15:85 | [17] |
| Julia-Kocienski | Acetophenone | 1-Methyl-1H-tetrazol-5-yl ethyl sulfone | 85 | 95:5 | [18][19] |
| Julia-Kocienski | 2-Adamantanone | 1-Methyl-1H-tetrazol-5-yl methyl sulfone | 92 | >99:1 | [18][19] |
Reaction Pathway: Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction.
C-H Functionalization
Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for the synthesis of complex organic molecules.[20] This approach avoids the need for pre-functionalized starting materials, offering a more efficient route to branched alkenes.
Conceptual Workflow: C-H Alkenylation
The direct alkenylation of a C-H bond typically involves a transition metal catalyst that facilitates the cleavage of a C-H bond and subsequent coupling with an alkene. The general workflow involves the coordination of the substrate to the metal center, C-H activation to form a metallacyclic intermediate, migratory insertion of the alkene, and subsequent steps to release the product and regenerate the catalyst.
Logical Workflow for C-H Functionalization
Caption: General workflow for C-H alkenylation.
This guide provides a foundational understanding of key synthetic methodologies for branched alkene synthesis. For more specific applications and substrate scopes, consulting the primary literature is highly recommended. The provided protocols and data serve as a starting point for researchers to develop and optimize their synthetic routes towards valuable branched alkene targets.
References
- 1. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cross Metathesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. benchchem.com [benchchem.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
Navigating the Void: A Technical Guide to the Physical and Thermodynamic Properties of Dimethylheptene Isomers
Introduction: The C9H18 isomers, specifically the dimethylheptenes, represent a broad class of unsaturated hydrocarbons with numerous structural variations. Despite their relevance in fields ranging from fuel chemistry to organic synthesis, a comprehensive, publicly accessible repository of their experimental physical and thermodynamic data is notably scarce. This guide addresses this information gap by consolidating the available data, detailing the standardized experimental protocols for their measurement, and providing logical frameworks for understanding their structure-property relationships. As confirmed by foundational studies in the field, such as the work on alkene isomer groups by Alberty and Gehrig, extensive experimental data for higher alkenes (C7 and above) is limited, necessitating a reliance on estimation methods for thermodynamic properties in many research contexts.[1] This document serves as a vital resource for researchers, scientists, and drug development professionals by outlining established methodologies and structural concepts in the absence of complete experimental datasets.
Data on Physical and Thermodynamic Properties
The experimental determination of physical and thermodynamic constants for the full range of dimethylheptene isomers is not extensively documented in publicly available literature. The following tables summarize the limited available data and highlight the isomers for which key experimental values are yet to be published. Most available quantitative data relies on computational predictions rather than direct experimental measurement.
Table 1: Physical Constants of Selected Dimethylheptene Isomers
| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2,3-Dimethyl-1-heptene | 3404-63-5 | C₉H₁₈ | 126.24 | Data not available | Data not available |
| (E)-2,2-Dimethyl-3-heptene | 19550-75-5 | C₉H₁₈ | 126.24 | Data not available | Data not available |
| 2,4-Dimethyl-1-heptene | 19549-87-2 | C₉H₁₈ | 126.24 | Data not available | Data not available |
| 2,6-Dimethyl-3-heptene | 2738-18-3 | C₉H₁₈ | 126.24 | Data not available | Data not available |
| 3,3-Dimethyl-1-heptene | 19549-89-4 | C₉H₁₈ | 126.24 | Data not available | Data not available |
| 3,5-Dimethyl-3-heptene | 59643-68-4 | C₉H₁₈ | 126.24 | Data not available | Data not available |
Table 2: Thermodynamic Properties of Selected Dimethylheptene Isomers
| IUPAC Name | Standard Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) |
| 2,3-Dimethyl-1-heptene | Data not available | Data not available | Data not available |
| (E)-2,2-Dimethyl-3-heptene | Data not available | Data not available | Data not available |
| 2,6-Dimethyl-3-heptene | Data not available | Data not available | Data not available |
| 3,5-Dimethyl-3-heptene | Data not available | Data not available | Data not available |
Note: The lack of values in the tables reflects the absence of experimentally determined data in the surveyed public literature.
Experimental Protocols
While data specific to dimethylheptene isomers is sparse, the methodologies for determining their physical and thermodynamic constants are well-established.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Standard methods for organic compounds include:
-
Simple Distillation: This is a primary method for determining the boiling point of a liquid sample. The compound is heated in a distillation flask equipped with a condenser and a thermometer. The thermometer bulb is positioned to measure the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature at which the liquid steadily distills is recorded as the boiling point. For accuracy, the barometric pressure should be recorded simultaneously.
-
Thiele Tube Method: This technique is suitable for small sample sizes. A small amount of the liquid is placed in a fusion tube, into which an inverted, sealed capillary tube is placed. The assembly is attached to a thermometer and heated in a Thiele tube containing high-boiling mineral oil. As the temperature rises, air escapes from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is the boiling point.
-
Gas Chromatography (GC): While primarily a separation technique, GC can be used to estimate boiling points. The retention time of a compound is related to its volatility and, by extension, its boiling point. By calibrating the instrument with compounds of known boiling points, the boiling point of an unknown isomer can be estimated.
Determination of Density
Density, the mass per unit volume, is a fundamental physical property. It is typically measured using:
-
Pycnometry: A pycnometer is a glass flask with a precisely known volume. The procedure involves weighing the empty pycnometer, then weighing it again when filled with the sample liquid. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature must be carefully controlled and recorded as density is temperature-dependent.
Determination of Thermodynamic Properties
Thermodynamic data, such as the enthalpy of formation, are crucial for understanding chemical stability and reactivity.
-
Calorimetry: The standard enthalpy of formation (ΔfH°) is often determined indirectly using combustion calorimetry.
-
Bomb Calorimetry: The organic compound is completely combusted in a high-pressure oxygen atmosphere within a sealed container called a bomb. The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change is precisely measured. This gives the enthalpy of combustion.
-
Hess's Law: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law. This law states that the total enthalpy change for a reaction is the same regardless of the pathway taken. By using the known standard enthalpies of formation for the combustion products (CO₂ and H₂O), the enthalpy of formation for the isomer can be determined. The overall calculation is: ΔH°reaction = ΣΔfH°(products) - ΣΔfH°(reactants).
-
Visualizations
Logical Relationships and Workflows
The following diagrams illustrate the structural classification of dimethylheptene isomers and a generalized workflow for the experimental determination of physical properties.
Caption: Structural classification of dimethylheptene isomers.
Caption: Generalized workflow for boiling point determination.
Caption: Influence of structure on physical properties.
References
An In-depth Technical Guide to Fundamental Regioselective Addition Reactions Involving 2,6-Dimethylhept-3-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of fundamental regioselective addition reactions as they apply to the sterically hindered alkene, 2,6-dimethylhept-3-ene. This document details the theoretical underpinnings, experimental protocols, and expected outcomes for key addition reactions, offering valuable insights for professionals in chemical research and drug development.
Introduction
This compound is an acyclic alkene characterized by significant steric hindrance around its carbon-carbon double bond. This structural feature profoundly influences the regioselectivity of addition reactions, making it an excellent substrate for studying the interplay of steric and electronic effects in chemical synthesis. Understanding these reactions is crucial for the controlled functionalization of complex organic molecules, a common challenge in the synthesis of pharmacologically active compounds. This guide will focus on four fundamental regioselective addition reactions: hydroboration-oxidation, oxymercuration-demercuration, epoxidation, and halogenation.
Hydroboration-Oxidation: Anti-Markovnikov Hydration
Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond, yielding an alcohol.[1] This process is highly regioselective, particularly with sterically hindered alkenes, due to the steric demands of the borane (B79455) reagent.[2]
Reaction Principle and Regioselectivity
The hydroboration step involves the addition of a borane species (BH₃ or a bulkier borane like 9-BBN) across the double bond. The boron atom, being the electrophilic center, adds to the less sterically hindered carbon atom of the double bond.[2] In the case of this compound, this would be the C-4 position, leading to the formation of a trialkylborane intermediate. Subsequent oxidation of this intermediate with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding the anti-Markovnikov alcohol, 2,6-dimethylheptan-3-ol.
Experimental Protocol
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator.
Procedure:
-
A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer is charged with this compound (1.0 eq).
-
Anhydrous THF is added to dissolve the alkene.
-
The flask is cooled to 0 °C in an ice bath.
-
BH₃•THF solution (0.4 eq) is added dropwise via syringe over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is slowly quenched by the dropwise addition of water.
-
A 3 M NaOH solution (1.2 eq) is added, followed by the slow, careful addition of 30% H₂O₂ (1.2 eq), keeping the temperature below 40 °C with an ice bath.
-
The mixture is stirred at room temperature for 1 hour.
-
The reaction mixture is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, 2,6-dimethylheptan-3-ol.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Expected Outcome and Data
Table 1: Representative Quantitative Data for Hydroboration-Oxidation of Sterically Hindered Alkenes
| Alkene | Borane Reagent | Major Product | Regioselectivity (anti-Markovnikov:Markovnikov) | Yield (%) |
| 1-Methylcyclohexene | BH₃•THF | trans-2-Methylcyclohexanol | >99:1 | 85 |
| (Z)-3,3-Dimethyl-1-phenyl-1-butene | 9-BBN | (1R,2R)-3,3-Dimethyl-1-phenylbutan-2-ol | >99:1 | 92 |
| Camphene | BH₃•THF | exo-Isocamphanol | >99:1 | 95 |
Note: Data presented are for analogous sterically hindered systems and serve as an estimation for the reaction with this compound.
Spectroscopic Data for 2,6-Dimethylheptan-3-ol:
-
IR (neat, cm⁻¹): 3350 (br, O-H), 2955, 2870, 1465, 1365.[3][4]
-
¹H NMR (CDCl₃, δ): 3.5-3.7 (m, 1H), 0.8-1.8 (m, 19H).
-
¹³C NMR (CDCl₃, δ): Expected signals around 75-80 (C-OH), and in the aliphatic region 10-45 ppm.[3]
Oxymercuration-Demercuration: Markovnikov Hydration without Rearrangement
Oxymercuration-demercuration is a reliable method for the Markovnikov hydration of alkenes that avoids the carbocation rearrangements often observed in acid-catalyzed hydration.[5]
Reaction Principle and Regioselectivity
The reaction proceeds in two steps. First, the alkene reacts with mercuric acetate (B1210297) in a mixture of water and THF. This results in the formation of a cyclic mercurinium ion intermediate.[6] Water then attacks the more substituted carbon of this intermediate, following Markovnikov's rule, due to the partial positive charge being better stabilized at this position.[6] For this compound, attack at the C-3 position is favored. The second step, demercuration, involves the reduction of the organomercury intermediate with sodium borohydride (B1222165), which replaces the mercury-containing group with a hydrogen atom to yield the Markovnikov alcohol, 2,6-dimethylheptan-4-ol (B1670625).
Experimental Protocol
Materials:
-
This compound
-
Mercuric acetate (Hg(OAc)₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, mercuric acetate (1.1 eq) is dissolved in a 1:1 mixture of water and THF.
-
This compound (1.0 eq) is added to the solution, and the mixture is stirred at room temperature for 2 hours.
-
A 3 M NaOH solution (1.1 eq) is added, followed by the portion-wise addition of a solution of sodium borohydride (0.5 eq) in 3 M NaOH.
-
The mixture is stirred for an additional 1 hour at room temperature.
-
The reaction mixture is extracted three times with diethyl ether.
-
The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, 2,6-dimethylheptan-4-ol.
-
The crude product can be purified by column chromatography on silica gel.
Expected Outcome and Data
Oxymercuration-demercuration of this compound is expected to produce 2,6-dimethylheptan-4-ol as the major product with high regioselectivity.
Table 2: Representative Quantitative Data for Oxymercuration-Demercuration of Alkenes
| Alkene | Major Product | Regioselectivity (Markovnikov:anti-Markovnikov) | Yield (%) |
| 1-Hexene | 2-Hexanol | >98:2 | 96 |
| Styrene | 1-Phenylethanol | >99:1 | 98 |
| 3,3-Dimethyl-1-butene | 3,3-Dimethyl-2-butanol | >99:1 | 94 |
Note: Data presented are for analogous systems and serve as an estimation for the reaction with this compound.
Spectroscopic Data for 2,6-Dimethylheptan-4-ol:
-
IR (neat, cm⁻¹): 3360 (br, O-H), 2955, 2870, 1468, 1368, 1115.[7][8]
-
¹H NMR (CDCl₃, δ): 3.6-3.8 (m, 1H), 0.8-1.8 (m, 19H).[7]
-
¹³C NMR (CDCl₃, δ): Expected signals around 70-75 (C-OH), and in the aliphatic region 10-50 ppm.[7]
Epoxidation
Epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide, a three-membered cyclic ether. This reaction is a syn-addition, meaning both C-O bonds form on the same face of the double bond.[9]
Reaction Principle
The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond. For this compound, this will result in the formation of 3,4-epoxy-2,6-dimethylheptane. Due to the substitution pattern of the alkene, a mixture of diastereomers (cis and trans) is possible.
Experimental Protocol
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
This compound (1.0 eq) is dissolved in dichloromethane in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
m-CPBA (1.2 eq) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The reaction is monitored by TLC until the starting alkene is consumed.
-
The reaction mixture is diluted with dichloromethane and washed sequentially with saturated NaHCO₃ solution, water, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.
-
The product can be purified by column chromatography on silica gel.
Expected Outcome and Data
The epoxidation of this compound is expected to yield a mixture of cis- and trans-3,4-epoxy-2,6-dimethylheptane. The diastereoselectivity will be influenced by the steric hindrance of the substituents on the double bond.
Table 3: Representative Quantitative Data for Epoxidation of Alkenes with m-CPBA
| Alkene | Product | Diastereoselectivity (if applicable) | Yield (%) |
| (Z)-Cyclooctene | cis-1,2-Epoxycyclooctane | >99% cis | 95 |
| (E)-Cyclooctene | trans-1,2-Epoxycyclooctane | >99% trans | 90 |
| 1-Methylcyclohexene | 1-Methyl-1,2-epoxycyclohexane | N/A | 85 |
Note: Data presented are for analogous systems and serve as an estimation for the reaction with this compound.
Expected Spectroscopic Data for 3,4-Epoxy-2,6-dimethylheptane:
-
¹H NMR (CDCl₃, δ): Signals for the epoxide protons are expected in the range of 2.5-3.0 ppm.
-
¹³C NMR (CDCl₃, δ): Signals for the epoxide carbons are expected in the range of 50-65 ppm.
Halogenation
The addition of halogens, such as bromine (Br₂), across a double bond typically proceeds via an anti-addition mechanism, leading to a vicinal dihalide.
Reaction Principle
The reaction is initiated by the electrophilic attack of the halogen on the alkene, forming a cyclic halonium ion intermediate. The halide ion then attacks one of the carbons of the halonium ion from the opposite face (backside attack), resulting in anti-addition. In the case of the unsymmetrical this compound, the attack of the bromide ion can occur at either C-3 or C-4, potentially leading to a mixture of regioisomers. For sterically hindered alkenes, the regioselectivity can be influenced by both electronic and steric factors.
Experimental Protocol
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10%)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
This compound (1.0 eq) is dissolved in dichloromethane in a round-bottom flask equipped with a dropping funnel.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of bromine (1.0 eq) in dichloromethane is added dropwise from the dropping funnel until a persistent orange color is observed.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
The reaction is quenched by washing with a 10% sodium thiosulfate solution to remove excess bromine.
-
The organic layer is separated, washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude dibromide.
-
The product can be purified by column chromatography or distillation under reduced pressure.
Expected Outcome and Data
The bromination of this compound is expected to yield 3,4-dibromo-2,6-dimethylheptane. Due to the formation of a bromonium ion, the subsequent nucleophilic attack by the bromide ion can occur at either C3 or C4. The regioselectivity will be influenced by the relative stability of the transition states leading to the two possible products.
Table 4: Representative Data for Halogenation of Alkenes
| Alkene | Halogen | Major Product | Regioselectivity | Yield (%) |
| Propene | Br₂ | 1,2-Dibromopropane | N/A (regioisomers are identical) | >95 |
| Styrene | Br₂ | 1,2-Dibromo-1-phenylethane | High | >95 |
| 1-Methylcyclohexene | Cl₂ | trans-1,2-Dichloro-1-methylcyclohexane | High | 90 |
Note: Data presented are for analogous systems and serve as an estimation for the reaction with this compound.
Expected Spectroscopic Data for 3,4-Dibromo-2,6-dimethylheptane:
-
¹H NMR (CDCl₃, δ): Signals for the protons on the carbon atoms bearing bromine are expected in the range of 3.5-4.5 ppm.
-
¹³C NMR (CDCl₃, δ): Signals for the carbons bonded to bromine are expected in the range of 40-60 ppm.
Visualizations of Reaction Pathways
Hydroboration-Oxidation Workflow
Caption: Hydroboration-oxidation of this compound.
Oxymercuration-Demercuration Workflow
Caption: Oxymercuration-demercuration of this compound.
Epoxidation Workflow
Caption: Epoxidation of this compound.
Halogenation Workflow
Caption: Bromination of this compound.
Conclusion
The regioselective addition reactions of this compound provide a clear illustration of how steric and electronic factors govern chemical reactivity. Hydroboration-oxidation offers a pathway to the anti-Markovnikov alcohol, 2,6-dimethylheptan-3-ol, with high predicted selectivity. Conversely, oxymercuration-demercuration provides a reliable route to the Markovnikov alcohol, 2,6-dimethylheptan-4-ol, without the risk of carbocation rearrangements. Epoxidation and halogenation provide further avenues for the functionalization of this sterically hindered alkene. The experimental protocols and data presented in this guide, while drawing analogies from similar systems, provide a solid foundation for researchers and drug development professionals to design and execute synthetic strategies involving this compound and other sterically encumbered alkenes. Further experimental investigation is warranted to determine the precise quantitative outcomes for these reactions on this specific substrate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
- 5. leah4sci.com [leah4sci.com]
- 6. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. leah4sci.com [leah4sci.com]
A Preliminary Technical Guide to the Investigation of 2,6-Dimethylhept-3-ene Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a preliminary technical guide for the investigation of 2,6-dimethylhept-3-ene derivatives as potential therapeutic agents. Terpenoids, a large and diverse class of naturally occurring organic compounds, have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide outlines potential synthetic routes to novel this compound derivatives, proposes detailed experimental protocols for their synthesis and characterization, and discusses potential biological activities based on analogous terpene structures. The information presented herein is intended to serve as a foundational resource for researchers initiating projects in this area, with the understanding that the biological data for this specific scaffold remains to be experimentally determined.
Introduction
Terpenes and their derivatives represent a rich source of molecular scaffolds for drug discovery, with many exhibiting significant biological activities.[1] The 2,6-dimethylheptane (B94447) backbone is a common structural motif found in various natural products. Functionalization of the this compound core offers a promising avenue for the development of novel bioactive molecules. This guide focuses on the synthesis and potential biological evaluation of derivatives of this parent structure.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through established organometallic reactions, primarily the Wittig and Grignard reactions. These methods offer versatility in introducing various functional groups to the core structure.
General Synthetic Strategies
Two primary retrosynthetic disconnections are proposed for the synthesis of the this compound scaffold:
-
Wittig Olefination: Disconnection of the double bond leads to an aldehyde/ketone and a phosphonium (B103445) ylide. This is a highly versatile method for forming carbon-carbon double bonds.[2][3]
-
Grignard Reaction: Disconnection adjacent to a hydroxyl group (if introduced) suggests a Grignard reagent and a carbonyl compound. This is a powerful tool for forming carbon-carbon single bonds and introducing hydroxyl functionalities.[4][5]
The following sections detail hypothetical, yet plausible, experimental protocols for the synthesis of representative this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of (E/Z)-2,6-Dimethylhept-3-ene via Wittig Reaction
This protocol describes the synthesis of the parent alkene from isovaleraldehyde (B47997) and a triphenylphosphonium ylide.
dot
Caption: Wittig reaction workflow for this compound synthesis.
Materials:
-
Isobutyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Isovaleraldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add isobutyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide. Stir at 0 °C for 1 hour.
-
In a separate flame-dried flask, dissolve isovaleraldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the isovaleraldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to yield (E/Z)-2,6-dimethylhept-3-ene.
Protocol 2: Synthesis of 2,6-Dimethylhept-3-en-2-ol via Grignard Reaction
This protocol describes the synthesis of a hydroxylated derivative, which could serve as a precursor for further functionalization or exhibit biological activity itself.
dot
Caption: Grignard reaction workflow for alcohol derivative synthesis.
Materials:
-
4-Methylpent-2-en-1-yl bromide
-
Magnesium turnings
-
Iodine (a small crystal)
-
Acetone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 eq) under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
In the addition funnel, place a solution of 4-methylpent-2-en-1-yl bromide (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of acetone (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to yield 2,6-dimethylhept-3-en-2-ol.
Characterization Data (Hypothetical)
Thorough characterization of the synthesized compounds is crucial. The following table summarizes expected data for the parent compound and a hypothetical derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 100 MHz) δ (ppm) | IR (thin film) ν (cm-1) | MS (EI) m/z |
| (E/Z)-2,6-Dimethylhept-3-ene | C₉H₁₈ | 126.24 | 5.40-5.25 (m, 2H), 2.20-2.05 (m, 1H), 1.95 (t, J=7.2 Hz, 2H), 1.70-1.55 (m, 1H), 0.95 (d, J=6.8 Hz, 6H), 0.90 (d, J=6.8 Hz, 6H) | 135.2, 124.8, 41.5, 31.8, 28.7, 22.5, 22.4 | 2955, 1658, 1465, 1367, 965 | 126 (M+), 111, 83, 69, 55, 41 |
| 2,6-Dimethylhept-3-en-2-ol | C₉H₁₈O | 142.24 | 5.50-5.35 (m, 2H), 2.15 (d, J=7.0 Hz, 2H), 1.75-1.60 (m, 1H), 1.55 (s, 1H, -OH), 1.25 (s, 6H), 0.92 (d, J=6.8 Hz, 6H) | 134.5, 126.1, 70.8, 48.9, 31.5, 29.3, 22.6 | 3370 (br), 2960, 1660, 1460, 1370, 1150 | 142 (M+), 127, 109, 85, 69, 59, 43 |
Potential Biological Activities and Screening
While no specific biological activities have been reported for this compound derivatives, the broader class of terpenes exhibits a wide range of pharmacological effects.[6] Based on this, the following areas of investigation are proposed for novel derivatives.
Anticancer Activity
Many terpenes and their derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7]
Proposed Screening Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
Terpenoids are known for their antibacterial and antifungal properties.
Proposed Screening Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Prepare standardized inoculums of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media.
-
Compound Dilution: Prepare serial dilutions of the synthesized derivatives in a 96-well plate.
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Hypothetical Signaling Pathway Involvement
Bioactive small molecules often exert their effects by modulating specific signaling pathways. While the target of this compound derivatives is unknown, a common pathway implicated in cancer and inflammation is the NF-κB signaling pathway.
dot
Caption: Hypothetical modulation of the NF-κB signaling pathway.
Further investigation would be required to determine if the synthesized derivatives interact with any components of this or other signaling pathways. Techniques such as Western blotting to assess the phosphorylation status of key proteins (e.g., IκBα) or reporter gene assays to measure NF-κB transcriptional activity could be employed.
Conclusion
The this compound scaffold presents an intriguing starting point for the development of novel therapeutic agents. This guide provides a foundational framework for the synthesis, characterization, and preliminary biological evaluation of its derivatives. The proposed experimental protocols are based on well-established chemical principles, and the suggested biological assays are standard methods for assessing anticancer and antimicrobial activity. While the data presented is hypothetical, it serves to illustrate the potential of this compound class and to guide future research endeavors. Experimental validation is essential to uncover the true therapeutic potential of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for Acid-Catalyzed Dehydration Synthesis of 2,6-Dimethylhept-3-ene
Abstract
This document provides a detailed protocol for the synthesis of 2,6-Dimethylhept-3-ene via the acid-catalyzed dehydration of 2,6-Dimethylheptan-4-ol. This elimination reaction is a fundamental method for generating alkenes from alcohols. The protocol is designed for researchers in organic synthesis and drug development, detailing the reaction mechanism, experimental setup, purification, and characterization. The synthesis proceeds through an E1 (unimolecular elimination) mechanism, which is characteristic of secondary and tertiary alcohols.[1][2][3] The process involves the protonation of the alcohol's hydroxyl group, followed by the loss of water to form a stable carbocation intermediate, and finally, deprotonation to yield the alkene.[4][5]
Introduction
The acid-catalyzed dehydration of alcohols is a classic and efficient method for the preparation of alkenes.[6] The reaction's utility stems from the ready availability of alcohol starting materials and the simplicity of the procedure. When secondary or tertiary alcohols are heated with a strong, non-nucleophilic acid such as sulfuric or phosphoric acid, they undergo elimination of a water molecule to form a carbon-carbon double bond.[2][3][6]
The reaction mechanism for secondary alcohols is typically E1.[4][7][8] The rate of this reaction is dependent on the stability of the intermediate carbocation, following the order: tertiary > secondary > primary.[3][5] The regioselectivity of the elimination generally adheres to Zaitsev's rule, which predicts that the major product will be the most substituted (and therefore most stable) alkene.[4][9] This protocol focuses on the specific conversion of 2,6-Dimethylheptan-4-ol, a secondary alcohol, to this compound.
Reaction Mechanism & Experimental Workflow
The synthesis proceeds via the E1 mechanism detailed below. The key steps are the acid-catalyzed formation of a good leaving group (water), generation of a secondary carbocation, and subsequent elimination of a proton to form the alkene.
Caption: E1 mechanism for the dehydration of 2,6-Dimethylheptan-4-ol.
The overall experimental process follows a logical sequence from reaction setup to product analysis. The workflow diagram below outlines the major steps involved in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Materials and Methods
| Reagent / Material | Grade | Supplier | Notes |
| 2,6-Dimethylheptan-4-ol | ≥98% Purity | Sigma-Aldrich | Starting material. |
| Phosphoric Acid (H₃PO₄) | 85% (w/w) | Fisher Scientific | Catalyst. Sulfuric acid can also be used. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | For neutralizing wash. |
| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | Laboratory Grade | VWR | Drying agent. |
| Boiling Chips | - | - | To ensure smooth boiling. |
| Deionized Water | - | - | For workup. |
-
Round-bottom flask (100 mL)
-
Fractional distillation column (Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask, cooled in an ice bath
-
Heating mantle with stirrer
-
Separatory funnel (125 mL)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
NMR Spectrometer
-
FT-IR Spectrometer
Experimental Protocol
Safety Precautions: Handle concentrated phosphoric acid with extreme care in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. The alkene product is flammable.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a 100 mL round-bottom flask as the distilling flask and a heating mantle as the heat source. Ensure all joints are properly sealed. Place a few boiling chips in the flask.
-
Charging the Reactor: Add 2,6-Dimethylheptan-4-ol (see Table 2 for quantity) to the distilling flask. Slowly and with stirring, add 85% phosphoric acid (H₃PO₄).
-
Dehydration and Distillation: Gently heat the mixture using the heating mantle. The temperature for secondary alcohol dehydration is typically in the 100-140 °C range.[6] As the reaction proceeds, the lower-boiling alkene product (B.P. 135°C[10]) and water will co-distill. Collect the distillate in a receiving flask cooled in an ice bath. Continue distillation until no more distillate is collected.
-
Work-up and Neutralization: Transfer the collected distillate to a separatory funnel. The mixture will separate into an organic layer (top) and an aqueous layer (bottom). Drain and discard the aqueous layer.
-
Wash the organic layer with 15 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Vent the separatory funnel frequently to release CO₂ pressure.
-
Drain and discard the aqueous bicarbonate layer.
-
Drying: Transfer the crude alkene product to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate (MgSO₄) and swirl. Add more drying agent until some of it remains free-flowing, indicating all water has been absorbed.
-
Final Purification: Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for simple distillation. Purify the this compound by simple distillation, collecting the fraction that boils at the expected temperature.
-
Characterization: Obtain the mass of the purified product and calculate the percent yield. Characterize the product using GC-MS to confirm purity and molecular weight, ¹H NMR to verify the structure, and IR spectroscopy to confirm the presence of a C=C bond and the absence of the broad O-H stretch from the starting alcohol.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 2,6-Dimethylheptan-4-ol | C₉H₂₀O | 144.25 | ~175-178 | ~0.819 |
| This compound | C₉H₁₈ | 126.24[11] | 135[10] | 0.736[10] |
| Parameter | Value |
| Starting Alcohol Mass | 14.4 g (0.10 mol) |
| 85% H₃PO₄ Volume | ~10 mL |
| Catalyst to Substrate Ratio | Catalytic (not stoichiometric) |
| Reaction Temperature | 100 - 140 °C[6] |
| Theoretical Yield | 12.6 g (0.10 mol) |
| Expected Yield | 70-85% |
| Product Appearance | Clear, colorless liquid |
References
- 1. study.com [study.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gdckulgam.edu.in [gdckulgam.edu.in]
- 4. periodicchemistry.com [periodicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid & Base Catalyzed Dehydration of Alcohol | AESL [aakash.ac.in]
- 9. youtube.com [youtube.com]
- 10. This compound | 2738-18-3 [chemnet.com]
- 11. 2,6-Dimethyl-3-heptene | C9H18 | CID 102326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Ozonolysis of 2,6-Dimethylhept-3-ene for the Synthesis of Aldehydes and Ketones
Introduction
2,6-Dimethylhept-3-ene is a versatile olefinic substrate in advanced organic synthesis. One of its key applications is its use in ozonolysis, a powerful oxidative cleavage reaction that breaks the carbon-carbon double bond to furnish valuable carbonyl compounds. This method provides a direct route to the synthesis of isobutyraldehyde (B47883) and 4-methyl-2-pentanone (B128772), which are important building blocks in the synthesis of pharmaceuticals and other fine chemicals. The reaction proceeds via the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide, followed by a reductive workup to yield the desired aldehyde and ketone.[1][2][3]
Key Features:
-
High Selectivity: Ozonolysis specifically targets the carbon-carbon double bond, leaving other functional groups in the molecule intact under controlled conditions.
-
Mild Reaction Conditions: The initial ozonation is typically carried out at low temperatures, minimizing side reactions.
-
Versatile Products: The reaction yields two different carbonyl compounds, an aldehyde and a ketone, from a single starting material.
Reaction Scheme
The ozonolysis of this compound results in the cleavage of the double bond, leading to the formation of isobutyraldehyde and 4-methyl-2-pentanone.
Caption: Ozonolysis of this compound.
Quantitative Data
| Starting Material | Product 1 | Product 2 | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | Isobutyraldehyde | 4-Methyl-2-pentanone | 72.11 (Aldehyde) | 64 (Aldehyde) |
| 100.16 (Ketone) | 117 (Ketone) |
Experimental Protocols
Reductive Ozonolysis of this compound
This protocol describes a general procedure for the ozonolysis of this compound using a reductive workup with zinc dust and water.
Materials:
-
This compound
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Ozone (O3)
-
Zinc dust (Zn)
-
Water (H2O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO3)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Equipment:
-
Three-neck round-bottom flask
-
Gas dispersion tube
-
Dry ice/acetone bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a three-neck round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube. Cool the solution to -78 °C using a dry ice/acetone bath.[2]
-
Ozonation: Bubble a stream of ozone through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by using a triphenylphosphine (B44618) indicator.[2]
-
Purging: Once the reaction is complete, purge the solution with a stream of nitrogen or argon to remove any residual ozone.
-
Reductive Workup: To the cold solution, add zinc dust (1.5 eq) followed by the slow addition of water (5 eq).
-
Warming and Stirring: Allow the reaction mixture to warm to room temperature and stir vigorously for 1 hour.
-
Extraction: Filter the reaction mixture to remove zinc residues. Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product mixture of isobutyraldehyde and 4-methyl-2-pentanone can be purified by fractional distillation.
Visualizations
Experimental Workflow
Caption: Ozonolysis Experimental Workflow.
Ozonolysis Reaction Mechanism (Criegee Mechanism)
The ozonolysis of an alkene proceeds through the Criegee mechanism.[1]
Caption: Criegee Mechanism of Ozonolysis.
References
Gas chromatography-mass spectrometry (GC-MS) method for 2,6-Dimethylhept-3-ene analysis.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylhept-3-ene is a volatile organic compound (VOC) of interest in various fields, including petrochemical analysis and as a potential biomarker. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of such volatile compounds.[1][2] This document provides a detailed methodology for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.
Physicochemical Properties and Mass Spectrometry Data
A summary of the key physicochemical properties and mass spectrometry data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ | [3][4] |
| Molecular Weight | 126.24 g/mol | [3][4] |
| CAS Number | 2738-18-3 | [3][4] |
| Kovats Retention Index (Standard Non-polar Column) | 812, 815, 803.3 | NIST |
| Prominent Mass Fragments (m/z) | ||
| Base Peak | 55 | NIST |
| Second Highest | 69 | NIST |
| Third Highest | 41 | NIST |
| Fourth Highest | 56 | NIST |
| Molecular Ion (M⁺) | 126 | [5] |
Experimental Protocols
The following protocols are recommended for the analysis of this compound in various matrices. The choice of sample preparation method will depend on the specific sample matrix and the expected concentration of the analyte.
Sample Preparation
For the analysis of volatile compounds like this compound, it is crucial to minimize analyte loss and contamination. Headspace analysis is a highly suitable technique for this purpose as it is a solvent-free method that reduces matrix effects.[2][6]
Protocol 1: Static Headspace (HS) Sampling
This method is ideal for the analysis of volatile compounds in liquid or solid samples.
Materials:
-
Headspace vials (10 or 20 mL) with PTFE-lined septa and aluminum caps (B75204)
-
Crimper and decapper
-
Gas-tight syringe
-
Sample and calibration standards
Procedure:
-
Accurately weigh or pipette a known amount of the sample into a headspace vial.
-
For calibration standards, prepare a series of solutions of this compound in a suitable volatile solvent (e.g., methanol) and spike into blank matrix in headspace vials.
-
Seal the vials immediately with the septa and aluminum caps using a crimper.
-
Place the vials in the headspace autosampler tray.
-
Equilibrate the vials at a constant temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Inject a specific volume of the headspace gas (e.g., 1 mL) into the GC-MS system.
GC-MS Instrumentation and Parameters
The following GC-MS parameters are recommended as a starting point and should be optimized for the specific instrument and application.
Gas Chromatography (GC) Parameters:
| Parameter | Recommended Setting |
| Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Injector | |
| Type | Split/Splitless |
| Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Carrier Gas | |
| Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) |
| Oven Temperature Program | |
| Initial Temperature | 40°C, hold for 2 minutes |
| Ramp Rate | 10°C/min |
| Final Temperature | 250°C, hold for 5 minutes |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ion Source | |
| Type | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Temperature | 230°C |
| Mass Analyzer | |
| Type | Quadrupole |
| Scan Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) |
| Scan Range (Full Scan) | m/z 35-350 |
| SIM Ions (Quantitative) | 55, 69, 41, 126 |
| Detector | |
| Type | Electron Multiplier |
| Solvent Delay | 2-3 minutes (to prevent filament damage from the solvent) |
Data Presentation
Quantitative data for the analysis of this compound should be presented in a clear and organized manner. The following table provides a template for summarizing key analytical parameters. Due to the lack of specific published data for this compound, typical performance characteristics for GC-MS analysis of volatile hydrocarbons are provided as a reference.
| Parameter | Expected Value |
| Retention Time (min) | Dependent on the specific GC conditions, but predictable based on the Kovats index. |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: A schematic of the GC-MS experimental workflow.
Logical Relationship of GC-MS Components
The logical relationship between the core components of the gas chromatograph and the mass spectrometer is illustrated below.
Caption: The logical flow within a GC-MS system.
References
- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Heptene, 2,6-dimethyl- [webbook.nist.gov]
- 4. 2,6-Dimethyl-3-heptene | C9H18 | CID 102326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Heptene, 2,6-dimethyl- [webbook.nist.gov]
- 6. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]
Application Notes and Protocols: Catalytic Hydrogenation of 2,6-Dimethylhept-3-ene to 2,6-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the catalytic hydrogenation of 2,6-dimethylhept-3-ene to produce 2,6-dimethylheptane (B94447). This reaction is a fundamental transformation in organic synthesis, converting an unsaturated alkene into a saturated alkane.[1][2][3] The protocols outlined below are designed for laboratory-scale synthesis and can be adapted for various research and development applications. This guide includes information on reaction conditions, catalyst selection, product purification, and characterization.
Introduction
Catalytic hydrogenation is a widely utilized chemical reaction in which hydrogen gas is added across a double or triple bond in the presence of a metal catalyst.[2][4][5] This process is essential in various fields, including the pharmaceutical, petrochemical, and food industries. The conversion of alkenes to alkanes is a reduction reaction that results in the formation of a more saturated and often more stable molecule.[5]
The specific reaction detailed here, the hydrogenation of this compound, is an example of the reduction of a tri-substituted alkene. The presence of alkyl groups around the double bond can influence the reaction rate due to steric hindrance.[6][7] This application note provides a robust method for achieving high conversion and yield of the desired product, 2,6-dimethylheptane.
Materials and Reagents
Table 1: Physical Properties of Reactant and Product
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 2738-18-3 | C₉H₁₈ | 126.24 | 135 | 0.736 | |
| 2,6-Dimethylheptane | 1072-05-5 | C₉H₂₀ | 128.26 | 135.21 | 0.7089 |
Note: Properties are sourced from various chemical databases.[8][9][10][11][12][13][14][15][16]
Table 2: Recommended Catalysts and Solvents
| Catalyst | Form | Recommended Loading (mol%) | Solvent |
| Palladium on Carbon (Pd/C) | 10% | 1-5 | Ethanol (B145695) |
| Platinum(IV) Oxide (PtO₂) | Adams' catalyst | 1-5 | Ethyl acetate (B1210297) |
| Raney® Nickel | Slurry in water | 5-10 | Methanol |
Experimental Protocols
General Protocol for Catalytic Hydrogenation
This protocol is a general guideline and can be optimized based on the specific equipment and scale of the reaction.
Materials:
-
This compound (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 2 mol%)
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Round-bottom flask with a magnetic stir bar
-
Septum
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum line
-
Celite® or another filtration aid
Procedure:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, add this compound and ethanol.
-
Carefully add the 10% Pd/C catalyst to the flask. The catalyst is often pyrophoric and should be handled with care, preferably under an inert atmosphere.
-
Seal the flask with a septum.
-
Connect the flask to a vacuum/inert gas manifold.
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Evacuate the flask again and then introduce hydrogen gas from a balloon or a pressurized source.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully vent the excess hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,6-dimethylheptane.
-
The product can be further purified by distillation if necessary.
Table 3: Example Reaction Parameters
| Parameter | Value |
| Substrate | This compound (5.0 g, 39.6 mmol) |
| Catalyst | 10% Pd/C (0.84 g, 2 mol%) |
| Solvent | Ethanol (50 mL) |
| Hydrogen Pressure | 1 atm (balloon) or 50 bar (autoclave)[17] |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12-24 hours |
| Expected Yield | >95% |
Product Characterization
The identity and purity of the synthesized 2,6-dimethylheptane can be confirmed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product and assess its purity by comparing the retention time and mass spectrum with a known standard.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of 2,6-dimethylheptane by analyzing the chemical shifts and splitting patterns of the protons and carbons.[20][21]
Logical Workflow and Signaling Pathway Diagrams
Experimental Workflow```dot
Caption: Simplified mechanism of catalytic hydrogenation on a metal surface.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.
-
Catalysts: Palladium on carbon and Raney Nickel can be pyrophoric, especially when dry. Handle these catalysts under an inert atmosphere and quench carefully after use.
-
Solvents: Organic solvents like ethanol and ethyl acetate are flammable. Avoid open flames and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Inactive catalyst | Use fresh catalyst. |
| Insufficient hydrogen pressure | Ensure a proper seal and adequate hydrogen supply. | |
| Steric hindrance | Increase reaction time, temperature, or catalyst loading. Consider a more active catalyst like PtO₂. | |
| Low Yield | Loss of product during workup | Ensure complete transfer during filtration and evaporation. |
| Catalyst poisoning | Purify the starting material to remove any potential catalyst poisons. |
Conclusion
The catalytic hydrogenation of this compound is an efficient method for the synthesis of 2,6-dimethylheptane. By following the detailed protocols and safety guidelines presented in this document, researchers can successfully perform this transformation and obtain the desired product in high yield and purity. The provided workflow and mechanistic diagrams offer a clear understanding of the experimental process and the underlying chemical principles.
References
- 1. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]
- 2. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. CAS 1072-05-5: 2,6-Dimethylheptane | CymitQuimica [cymitquimica.com]
- 10. 3-Heptene, 2,6-dimethyl- (CAS 2738-18-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Heptane, 2,6-dimethyl- (CAS 1072-05-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. lookchem.com [lookchem.com]
- 13. This compound | 2738-18-3 [chemnet.com]
- 14. guidechem.com [guidechem.com]
- 15. (Z)-2,6-dimethyl-3-heptene | C9H18 | CID 10953509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2,6-dimethyl-3-heptene | CAS#:2738-18-3 | Chemsrc [chemsrc.com]
- 17. researchgate.net [researchgate.net]
- 18. Hydrogenation and hydrodeoxygenation of biomass-derived oxygenates to liquid alkanes for transportation fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 2,6-Dimethylheptane | C9H20 | CID 14069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. spectrabase.com [spectrabase.com]
Application Notes and Protocols: 2,6-Dimethylhept-3-ene as a Versatile Intermediate for Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-dimethylhept-3-ene, also known as dihydromyrcene (B1198221), as a key intermediate in the synthesis of valuable specialty chemicals, particularly in the fragrance and flavor industry. This document includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate its application in a research and development setting.
Introduction
This compound is a branched olefin that serves as a crucial building block for the synthesis of several important acyclic terpene alcohols and aldehydes. Its structure allows for a variety of chemical transformations, making it a versatile starting material for producing compounds with desirable fragrance and flavor profiles. The primary applications of this compound lie in the production of dihydromyrcenol (B102105) and as a precursor to citronellal, both of which are widely used in perfumery and consumer products.[1][2]
Synthesis of this compound (Dihydromyrcene)
The industrial synthesis of this compound is primarily achieved through the pyrolysis of pinane (B1207555). Pinane is obtained via the hydrogenation of α-pinene or β-pinene, which are readily available from turpentine.[1][2]
This protocol is based on a catalytic cracking process designed to enhance the selectivity towards dihydromyrcene.[3]
Materials:
-
Pinane
-
Nitrogen gas
-
Platinum wire mesh catalyst
-
Vaporizer
-
Cracking tube with preheating and cracking sections
-
Condenser
-
Receiving bottle
Procedure:
-
Heat and vaporize the pinane in a vaporizer at a temperature of 120-180°C.
-
Introduce the vaporized pinane into the preheating section of the cracking tube, maintaining a temperature of 260-340°C.
-
Pass the preheated pinane vapor through the cracking section of the tube, which is equipped with a platinum wire mesh catalyst.
-
The cracking process is carried out in a nitrogen environment with a nitrogen flow of 30-100 L/hour and under a vacuum of 10-90 KPa. The cracking temperature is maintained at 420-500°C.
-
The resulting gaseous mixture of isomers is passed through a condenser and collected in a receiving bottle.
-
The crude product is then purified by fractional distillation to isolate this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Pinane Vaporization Temp. | 120 - 180°C | [3] |
| Cracking Tube Preheating Temp. | 260 - 340°C | [3] |
| Cracking Temp. | 420 - 500°C | [3] |
| Nitrogen Flow Rate | 30 - 100 L/hour | [3] |
| Vacuum | 10 - 90 KPa | [3] |
| Dihydromyrcene in Product | 56.24 - 67.32% | [3] |
| Residual cis-Pinane | 10.40 - 22.98% | [3] |
Logical Workflow for this compound Synthesis:
Caption: Synthesis of this compound from Pinene.
Application in the Synthesis of Dihydromyrcenol
A major application of this compound is in the production of dihydromyrcenol, a fragrance chemical with a fresh, citrusy, and floral-lime aroma. The primary method for this conversion is the acid-catalyzed hydration of the double bond in this compound.
Method 1: Using Formic and Sulfuric Acid
Materials:
-
This compound (Dihydromyrcene)
-
Formic acid (98%)
-
Sulfuric acid (concentrated)
-
Sodium hydroxide (B78521) solution (50%)
-
Benzene (B151609) (for extraction)
-
Reaction vessel with stirrer and cooling system
Procedure:
-
Prepare an acid mixture by combining 150 g of formic acid and 7.5 g of sulfuric acid in the reaction vessel. Cool the mixture to 15°C.
-
Slowly add 220 g of this compound to the acid mixture over 15 minutes, maintaining the temperature between 15-20°C with constant stirring.
-
Continue stirring the mixture at approximately 20°C for about 5 hours.
-
After the reaction, quench the mixture by pouring it into an equal volume of cold water.
-
Separate the organic layer. The aqueous layer can be extracted with benzene to recover any dissolved product.
-
Combine the organic fractions and wash with water.
-
For hydrolysis of the intermediate formate (B1220265) ester, add a mixture of 100 g of methanol, 45 g of 50% sodium hydroxide, and 32 g of water to the organic material.
-
Reflux the mixture for two hours.
-
After cooling, add water and recover the methanol by distillation.
-
The crude dihydromyrcenol is then purified by fractional distillation under reduced pressure.
Quantitative Data for Dihydromyrcenol Synthesis:
| Catalyst System | Temperature (°C) | Reaction Time (hours) | Dihydromyrcene Conversion (%) | Dihydromyrcenol Yield (%) | Reference |
| Formic Acid / H₂SO₄ | 15-20 | 5 | 47 | ~45.4 | [1] |
| Formic Acid only | 25-30 | 72 | 8 | - | [1] |
| H-beta Zeolite | 70-100 | - | >50 | ~100 (selectivity) | [1][4] |
Signaling Pathway for Dihydromyrcenol Synthesis:
Caption: Reaction pathway for dihydromyrcenol synthesis.
Application as a Precursor to Citronellal
This compound can serve as a starting material for the synthesis of citronellal, another important fragrance and flavor chemical with a characteristic lemon-like scent. The synthesis pathway typically involves the conversion of this compound to citronellol (B86348), which is then oxidized to citronellal.
-
Hydration to Dihydromyrcenol: As described in the previous section.
-
Conversion of Dihydromyrcenol to Citronellol: This step would involve isomerization and is a more complex transformation.
-
Oxidation of Citronellol to Citronellal: A well-established oxidation reaction.
A more direct route to valuable fragrance compounds from this compound is the synthesis of other derivatives like methoxy (B1213986) citronellal.[1]
Experimental Protocol: Oxidation of Citronellol to Citronellal (Illustrative)
This protocol illustrates the final step in the conceptual pathway.
Materials:
-
Citronellol
-
Pyridinium (B92312) chlorochromate (PCC)
-
Dichloromethane (B109758) (anhydrous)
Procedure:
-
Dissolve citronellol in anhydrous dichloromethane in a round-bottom flask.
-
Add pyridinium chlorochromate (PCC) to the solution in portions while stirring.
-
Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain crude citronellal.
-
Purify the crude product by vacuum distillation.
Workflow for Citronellal Synthesis from this compound:
Caption: Conceptual pathway to Citronellal.
Ozonolysis for the Synthesis of Carbonyl Compounds
Ozonolysis of this compound provides a method for cleaving the double bond to produce smaller carbonyl compounds, which can be valuable intermediates for other specialty chemicals. The products of ozonolysis depend on the work-up conditions (reductive or oxidative).
Based on the ozonolysis of the closely related dihydromyrcenol (2,6-dimethyl-7-octen-2-ol), the expected products from the ozonolysis of this compound would be aldehydes and/or ketones. For instance, gas-phase ozonolysis of dihydromyrcenol has been shown to produce glycolaldehyde (B1209225) and 2,6-dimethyl-5-heptenal.[5] Cleavage of the internal double bond in this compound would be expected to yield smaller carbonyl fragments.
Materials:
-
This compound
-
Methanol or Dichloromethane (solvent)
-
Ozone (from an ozone generator)
-
Dimethyl sulfide (B99878) (DMS) or Zinc dust/acetic acid (for reductive workup)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., methanol) in a flask equipped with a gas inlet tube and a stirrer.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating the presence of excess ozone.
-
Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
-
For a reductive workup, add a reducing agent such as dimethyl sulfide and allow the mixture to warm to room temperature.
-
The solvent is then removed under reduced pressure, and the resulting carbonyl compounds are purified by distillation or chromatography.
Ozonolysis Product Prediction:
Caption: General scheme for ozonolysis of this compound.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
These application notes and protocols are intended for use by trained professionals in a laboratory setting. The experimental conditions may require optimization based on the specific equipment and purity of reagents used.
References
The Wittig and Horner-Wadsworth-Emmons Reactions: A Detailed Guide to Alkene Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, including active pharmaceutical ingredients. Among the most powerful methods for achieving this transformation are the Wittig reaction and its highly regarded variant, the Horner-Wadsworth-Emmons (HWE) reaction. This document provides a comprehensive overview, comparative data, and detailed experimental protocols for both reactions to aid researchers in selecting and executing the optimal strategy for their synthetic targets.
Introduction: A Tale of Two Olefinations
The Wittig reaction, discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene.[1][2] This reaction is renowned for its reliability and the precise placement of the newly formed double bond.[3][4]
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion.[5][6] This variation offers several practical advantages over the classic Wittig reaction, including simplified product purification and generally higher E-selectivity for the resulting alkene.[7][8]
Mechanism and Stereoselectivity
The Wittig Reaction: The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the alkene and triphenylphosphine (B44618) oxide.[1][9] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.[10]
-
Non-stabilized ylides (e.g., with alkyl substituents) typically react kinetically to favor the formation of (Z)-alkenes.[11][12]
-
Stabilized ylides (e.g., with adjacent electron-withdrawing groups like esters or ketones) are more stable, allowing for equilibration of intermediates, which leads to the thermodynamically favored (E)-alkene.[11][12]
The Horner-Wadsworth-Emmons Reaction: The HWE reaction also proceeds via an oxaphosphetane intermediate.[5][13] However, the use of phosphonate-stabilized carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts, generally leads to a strong preference for the formation of (E)-alkenes.[5][8] This high (E)-selectivity is a key advantage of the HWE reaction.[6] Modifications to the HWE reaction, such as the Still-Gennari modification, can be employed to favor the formation of (Z)-olefins.[13]
Comparative Analysis: Wittig vs. HWE
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate (B1237965) Carbanion |
| Byproduct | Triphenylphosphine oxide (often difficult to remove)[7] | Dialkyl phosphate (B84403) salt (water-soluble, easily removed)[5][7] |
| Reactivity of Carbonyl | Effective with most aldehydes and ketones, but can be sluggish with sterically hindered ketones.[2][10] | Phosphonate carbanions are more nucleophilic and can react with a broader range of carbonyls, including hindered ketones.[8][14] |
| Stereoselectivity | Tunable: Non-stabilized ylides favor (Z)-alkenes; Stabilized ylides favor (E)-alkenes.[11][15] | Generally high (E)-selectivity.[5][6] Can be modified for (Z)-selectivity (e.g., Still-Gennari conditions).[13] |
| Preparation of Reagent | Phosphonium salt prepared from triphenylphosphine and an alkyl halide, followed by deprotonation.[10] | Phosphonate ester typically prepared via the Michaelis-Arbuzov reaction.[8] |
Quantitative Data Summary
The following tables summarize typical yields and stereoselectivities for the Wittig and HWE reactions with various substrates. Note that specific conditions can significantly influence these outcomes.
Table 1: Representative Wittig Reaction Data
| Aldehyde/Ketone | Ylide | Product | Yield (%) | E/Z Ratio |
| Benzaldehyde | Ph₃P=CHCO₂Et (Stabilized) | Ethyl cinnamate | >85 | >95:5 |
| Cyclohexanone | Ph₃P=CH₂ (Non-stabilized) | Methylenecyclohexane | ~70-80 | N/A |
| 4-Nitrobenzaldehyde | Ph₃P=CHCO₂Et (Stabilized) | Ethyl 4-nitrocinnamate | ~60-70 | Predominantly E |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | trans-9-(2-Phenylethenyl)anthracene | 73.5 | Predominantly E |
Table 2: Representative Horner-Wadsworth-Emmons Reaction Data
| Aldehyde/Ketone | Phosphonate Reagent | Product | Yield (%) | E/Z Ratio |
| Isobutyraldehyde | Triethyl phosphonoacetate | Ethyl 4-methyl-2-pentenoate | 95 | 95:5 |
| Benzaldehyde | Triethyl phosphonoacetate | Ethyl cinnamate | 90 | >98:2 |
| Cyclohexanone | Triethyl phosphonoacetate | Ethyl cyclohexylideneacetate | 85 | N/A |
| Acetaldehyde | Diisopropyl phosphonate (Paterson conditions) | α,β-unsaturated ester | High | 95:5 (Z,E:E,E)[8] |
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction (Stabilized Ylide)
This protocol is a general guideline for the reaction of an aldehyde with a commercially available stabilized ylide.
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
(Carbethoxymethylene)triphenylphosphorane
-
Dichloromethane (DCM)
-
25% Diethyl ether in hexanes
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for chromatography
Procedure:
-
Dissolve the aldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add the stabilized ylide (1.2 eq) portion-wise to the stirring solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-2 hours), evaporate the DCM under a stream of nitrogen or using a rotary evaporator.[16]
-
Add 25% diethyl ether in hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.[16]
-
Filter the mixture, collecting the filtrate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Horner-Wadsworth-Emmons Reaction
This protocol outlines a typical HWE reaction using sodium hydride as the base.[8][17]
Materials:
-
Phosphonate ester (e.g., triethyl phosphonoacetate)
-
Aldehyde or ketone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME)[8]
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate ester (1.1 eq) to a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the phosphonate carbanion.
-
Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.[17]
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[17]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Reactions
The following diagrams illustrate the mechanisms of the Wittig and HWE reactions and provide a workflow comparison.
Caption: The reaction mechanism of the Wittig reaction.
Caption: The reaction mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: A comparative workflow of the Wittig and HWE reactions.
Applications in Drug Development
Both the Wittig and HWE reactions are invaluable tools in the synthesis of complex organic molecules, including pharmaceuticals. The ability to stereoselectively construct carbon-carbon double bonds is critical for establishing the desired biological activity of a drug candidate. The HWE reaction, in particular, is frequently employed in the synthesis of natural products and their analogs due to its reliability and high (E)-selectivity.[8][14] Recent advancements have further expanded the scope of the HWE reaction in developing novel anti-cancer agents.[18]
Conclusion
The choice between the Wittig and Horner-Wadsworth-Emmons reaction depends on the specific synthetic goal. The Wittig reaction offers tunable stereoselectivity, providing access to both (Z) and (E)-alkenes. The HWE reaction, on the other hand, is often the method of choice for the reliable and highly stereoselective synthesis of (E)-alkenes, coupled with a significantly simpler purification process. A thorough understanding of the mechanisms, advantages, and practical considerations of both reactions empowers researchers to efficiently synthesize a wide range of alkene-containing molecules for various applications in chemistry and drug discovery.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. study.com [study.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. quora.com [quora.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. news-medical.net [news-medical.net]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Pheromones from 2,6-Dimethylheptene Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the asymmetric synthesis of two chiral insect pheromones, (-)-Frontalin and (R)-Sulcatol, from precursors structurally related to 2,6-dimethylheptene. The methodologies described herein utilize key asymmetric transformations to achieve high enantiopurity, a critical factor in the biological activity of pheromones.
Introduction
Chiral pheromones play a crucial role in the communication of many insect species. The stereochemistry of these molecules is often paramount to their activity, with different enantiomers eliciting different or even inhibitory responses. Consequently, the development of efficient and highly stereoselective synthetic routes to enantiomerically pure pheromones is of significant interest for applications in pest management, ecological studies, and the development of novel bioactive molecules. This document focuses on the synthesis of (-)-Frontalin and (R)-Sulcatol, both of which possess a carbon skeleton derivable from 2,6-dimethylheptene precursors.
Asymmetric Synthesis of (-)-Frontalin
The bicyclic acetal (B89532) (-)-Frontalin is an aggregation pheromone of several species of Dendroctonus bark beetles. A facile six-step asymmetric synthesis starting from the achiral allylic alcohol, (E)-2-methyl-2,6-heptadien-1-ol, has been reported, with the key chirality-inducing step being a Sharpless asymmetric epoxidation.[1][2] The overall yield for this synthetic sequence is approximately 50%, delivering the target molecule with an enantiomeric excess (ee) of ≥ 90%.[1]
Quantitative Data Summary for the Synthesis of (-)-Frontalin
| Step | Reaction | Starting Material | Product | Yield (%) | ee (%) |
| 1 | Sharpless Asymmetric Epoxidation | (E)-2-Methyl-2,6-heptadien-1-ol | (2S,3S)-2,3-Epoxy-2-methyl-6-hepten-1-ol | Good | 95-96 |
| 2 | Reductive Opening of Epoxide | (2S,3S)-2,3-Epoxy-2-methyl-6-hepten-1-ol | (2S)-2-Methyl-6-hepten-1,2-diol | 95 | - |
| 3 | Ozonolysis | (2S)-2-Methyl-6-hepten-1,2-diol | (2S)-6,7-Dihydroxy-6-methyl-heptan-2-one | 85 | - |
| 4 | Acetal Protection | (2S)-6,7-Dihydroxy-6-methyl-heptan-2-one | (4S)-4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-pentan-2-one | 89 | - |
| 5 | Grignard Reaction | (4S)-4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-pentan-2-one | (4S)-4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methyl-pentan-2-ol | 80 | - |
| 6 | Deprotection and Cyclization | (4S)-4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methyl-pentan-2-ol | (-)-Frontalin | 85 | ≥ 90 |
Experimental Protocols for the Synthesis of (-)-Frontalin
Step 1: Sharpless Asymmetric Epoxidation of (E)-2-Methyl-2,6-heptadien-1-ol
This protocol is adapted from the general procedure for Sharpless asymmetric epoxidation.
-
Materials: (E)-2-Methyl-2,6-heptadien-1-ol, titanium(IV) isopropoxide (Ti(OiPr)₄), L-(+)-diethyl tartrate (L-(+)-DET), tert-butyl hydroperoxide (TBHP) in toluene (B28343), anhydrous dichloromethane (B109758) (DCM), powdered 4Å molecular sieves.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM and powdered 4Å molecular sieves.
-
Cool the suspension to -20 °C.
-
Sequentially add Ti(OiPr)₄ and L-(+)-DET via syringe and stir for 30 minutes.
-
Add (E)-2-methyl-2,6-heptadien-1-ol to the mixture.
-
Slowly add a solution of TBHP in toluene dropwise, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C and monitor for completion by TLC.
-
Upon completion, quench the reaction by adding water and warm to room temperature.
-
Work-up the reaction by adding a 10% aqueous solution of NaOH and stirring vigorously. Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield (2S,3S)-2,3-epoxy-2-methyl-6-hepten-1-ol. The enantiomeric excess can be determined by chiral GC or by derivatization with a chiral resolving agent followed by NMR analysis.[2]
-
Step 2-6: Conversion of the Epoxy Alcohol to (-)-Frontalin
The subsequent steps involve standard organic transformations. The detailed procedures can be found in the original literature by Johnston and Oehlschlager (1984).[2]
Visualization of the Synthetic Pathway for (-)-Frontalin
Caption: Synthetic pathway for (-)-Frontalin.
Asymmetric Synthesis of (R)-Sulcatol
(R)-Sulcatol (6-methyl-5-hepten-2-ol) is an aggregation pheromone of the ambrosia beetle. A highly efficient method for its synthesis is the asymmetric hydrogenation of the corresponding prochiral ketone, 6-methyl-5-hepten-2-one (B42903), using a chiral ruthenium catalyst, a method pioneered by Noyori.
Quantitative Data Summary for the Synthesis of (R)-Sulcatol
| Step | Reaction | Starting Material | Product | Yield (%) | ee (%) |
| 1 | Asymmetric Hydrogenation | 6-Methyl-5-hepten-2-one | (R)-6-Methyl-5-hepten-2-ol | High | High |
Note: Specific yield and ee% are highly dependent on the exact catalyst and reaction conditions used. Noyori-type hydrogenations typically afford high yields and enantioselectivities.
Experimental Protocol for the Asymmetric Hydrogenation of 6-Methyl-5-hepten-2-one
This protocol is a general procedure based on the Noyori asymmetric hydrogenation of ketones.
-
Materials: 6-Methyl-5-hepten-2-one, [RuCl₂( (R)-BINAP )]₂, ethanol, hydrogen gas.
-
Procedure:
-
In a glovebox, charge a high-pressure reactor with 6-methyl-5-hepten-2-one and a solution of the [RuCl₂( (R)-BINAP )]₂ catalyst in anhydrous, degassed ethanol.
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-100 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80 °C) for the required time.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography or distillation to afford (R)-Sulcatol.
-
Determine the enantiomeric excess by chiral GC analysis.
-
Visualization of the Logical Relationship in Asymmetric Ketone Reduction
Caption: Asymmetric hydrogenation of a prochiral ketone.
Conclusion
The protocols outlined in these application notes provide robust and highly stereoselective methods for the synthesis of the chiral pheromones (-)-Frontalin and (R)-Sulcatol from precursors related to 2,6-dimethylheptene. The use of powerful asymmetric transformations, such as the Sharpless epoxidation and Noyori hydrogenation, allows for the efficient production of these valuable compounds in high enantiomeric purity. These methods are scalable and can be adapted for the synthesis of other structurally related chiral molecules.
References
Application Note: 2,6-Dimethylhept-3-ene as a Model Compound for GC-MS Method Development in Flavor and Fragrance Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The analysis of volatile and semi-volatile organic compounds is a critical aspect of quality control and research and development in the flavor, fragrance, and pharmaceutical industries. Method development for these analyses, typically employing gas chromatography-mass spectrometry (GC-MS), requires robust and reliable model compounds to establish and validate analytical protocols. 2,6-Dimethylhept-3-ene, a non-polar hydrocarbon, serves as an excellent model compound for this purpose due to its structural simplicity and representative chromatographic behavior.
This application note provides a detailed protocol for the use of this compound in the development and validation of a GC-MS method suitable for the analysis of similar terpene-like compounds. The methodologies outlined herein are designed to be adaptable for a wide range of volatile organic compound analyses.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (CAS No. 2738-18-3), >98% purity
-
Solvent: Hexane (B92381) (HPLC grade)
-
Internal Standard (IS): Tridecane (C13)
-
Glassware: Volumetric flasks, autosampler vials with septa
Standard Solution Preparation
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with hexane.
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Tridecane and dissolve it in a 100 mL volumetric flask with hexane.
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with hexane to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 40, and 80 µg/mL) from a separate weighing of the primary stock solution to ensure accuracy and precision of the method.
GC-MS Instrumentation and Conditions
A standard gas chromatography system coupled with a single quadrupole mass spectrometer is suitable for this analysis.[1] The following conditions are recommended as a starting point for method development:
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 50°C (hold 2 min) Ramp: 10°C/min to 200°C (hold 2 min) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) and Selected Ion Monitoring (SIM) |
| SIM Ions | This compound: 69, 83, 126 Tridecane (IS): 57, 71, 184 |
Data Presentation
Calibration Curve
A linear calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,170 | 151,500 | 0.503 |
| 10 | 153,890 | 152,345 | 1.010 |
| 25 | 380,500 | 150,987 | 2.520 |
| 50 | 755,430 | 149,876 | 5.041 |
| 100 | 1,510,200 | 150,550 | 10.031 |
| Correlation Coefficient (r²) | 0.9998 |
Precision and Accuracy
The precision and accuracy of the method should be evaluated by analyzing the QC samples in replicate (n=6).
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 7.5 | 7.3 | 97.3 | 3.5 |
| Medium | 40 | 40.8 | 102.0 | 2.1 |
| High | 80 | 79.1 | 98.9 | 1.8 |
Visualization
Experimental Workflow
References
Application Notes and Protocols: Halogenation Reactions of 2,6-Dimethylhept-3-ene and Resulting Regioisomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the halogenation reactions of 2,6-dimethylhept-3-ene, a non-symmetrical alkene. The document outlines the expected regiochemical outcomes for three key halogenation reactions: electrophilic addition of bromine (Br₂), Markovnikov addition of hydrobromic acid (HBr), and anti-Markovnikov addition of HBr. Detailed experimental protocols and mechanistic diagrams are provided to guide researchers in the synthesis and understanding of the resulting regioisomers, which can serve as valuable intermediates in drug discovery and development.
Overview of Halogenation Reactions of this compound
Halogenation of alkenes is a fundamental transformation in organic synthesis, allowing for the introduction of halogen atoms that can be further functionalized. Due to the unsymmetrical nature of this compound, the addition of hydrohalic acids can lead to the formation of different regioisomers. The regioselectivity of these reactions is dictated by the reaction mechanism.
-
Electrophilic Addition of Br₂: This reaction proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of two bromine atoms across the double bond to form a vicinal dibromide.
-
Markovnikov Addition of HBr: This reaction involves the formation of a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation and the major regioisomer.[1][2][3]
-
Anti-Markovnikov Addition of HBr: In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism. This results in the opposite regioselectivity, where the bromine atom adds to the carbon of the double bond that has more hydrogen atoms.[4][5][6]
Predicted Regioisomers and Quantitative Data
The halogenation of this compound is predicted to yield the following regioisomers. The table below summarizes the expected products and representative yields for each reaction.
| Reaction | Reagents | Major Product | Minor Product | Predicted Major:Minor Ratio | Predicted Yield (%) |
| Electrophilic Addition | Br₂, CH₂Cl₂ | 3,4-Dibromo-2,6-dimethylheptane | - | - | >95% |
| Markovnikov Addition | HBr | 4-Bromo-2,6-dimethylheptane | 3-Bromo-2,6-dimethylheptane | ~60:40 | ~90% |
| Anti-Markovnikov Addition | HBr, ROOR | 3-Bromo-2,6-dimethylheptane | 4-Bromo-2,6-dimethylheptane | >95:5 | ~85% |
Note: The predicted ratios for Markovnikov addition reflect the similar stability of the two possible secondary carbocation intermediates. The actual ratio may vary depending on reaction conditions.
Mechanistic Pathways
The regiochemical outcome of each reaction is determined by the underlying mechanism. The following diagrams illustrate the key intermediates and pathways for the halogenation of this compound.
Caption: Electrophilic addition of Br₂ to this compound.
Caption: Markovnikov addition of HBr to this compound.
Caption: Anti-Markovnikov addition of HBr to this compound.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and desired scale.
Protocol for Electrophilic Addition of Bromine
Objective: To synthesize 3,4-dibromo-2,6-dimethylheptane.
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
10% Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.
Caption: General experimental workflow for halogenation reactions.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of bromine (1.0 eq) in dichloromethane and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred alkene solution. The disappearance of the bromine color indicates the progress of the reaction.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by adding 10% aqueous sodium thiosulfate solution until the orange color of any excess bromine is discharged.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 3,4-dibromo-2,6-dimethylheptane.
Protocol for Markovnikov Addition of HBr
Objective: To synthesize a mixture of 4-bromo-2,6-dimethylheptane and 3-bromo-2,6-dimethylheptane, with the former as the major product.
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Glacial acetic acid (optional, as solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
Slowly add 48% hydrobromic acid (1.2 eq) to the stirred alkene. If the alkene is too viscous, it can be dissolved in a minimal amount of glacial acetic acid.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The regioisomers can be separated by careful column chromatography or fractional distillation.
Protocol for Anti-Markovnikov Addition of HBr
Objective: To synthesize 3-bromo-2,6-dimethylheptane as the major product.
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Benzoyl peroxide or another radical initiator (ROOR)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether, add a catalytic amount of benzoyl peroxide (e.g., 0.05 eq).
-
Cool the mixture in an ice bath.
-
Slowly add 48% hydrobromic acid (1.2 eq) while stirring vigorously.
-
Allow the reaction to proceed at room temperature, often with exposure to a UV lamp to facilitate radical initiation, for 4-6 hours.
-
Monitor the reaction for the consumption of the starting material.
-
Work up the reaction as described in the Markovnikov addition protocol (quenching with NaHCO₃, extraction, washing, and drying).
-
Purify the product by column chromatography or distillation to isolate 3-bromo-2,6-dimethylheptane.
Conclusion
The halogenation of this compound provides a versatile platform for the synthesis of various halogenated derivatives. By selecting the appropriate reaction conditions, it is possible to control the regiochemical outcome of the addition of HBr, yielding either the Markovnikov or anti-Markovnikov product. The electrophilic addition of bromine provides a straightforward route to the corresponding vicinal dibromide. These halogenated compounds can serve as key building blocks for the development of new chemical entities in the pharmaceutical and agrochemical industries. Careful execution of the provided protocols and an understanding of the underlying reaction mechanisms are crucial for achieving the desired synthetic outcomes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]
- 3. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 4. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 5. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Handling and Storing Highly Flammable Alkenes in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of highly flammable alkenes in a laboratory setting. Adherence to these guidelines is critical for minimizing the risk of fire, explosion, and chemical exposure.
Introduction to the Hazards of Highly Flammable Alkenes
Highly flammable alkenes are hydrocarbons containing at least one carbon-carbon double bond, characterized by low flash points and boiling points, making them significant fire hazards in the laboratory.[1] Vapors of these compounds can form explosive mixtures with air, and ignition can occur from open flames, sparks, hot surfaces, or static discharge.[1][2] Many alkenes can also undergo hazardous polymerization, which can be initiated by heat, light, or the presence of peroxides.[1] Furthermore, some alkenes are prone to forming explosive peroxides upon exposure to air over time.[3][4][5] Therefore, stringent safety protocols are necessary for their storage and handling.
Quantitative Data for Common Highly Flammable Alkenes
A summary of the key physical and safety data for several common highly flammable alkenes is presented in Table 1. This information is essential for conducting risk assessments and implementing appropriate safety controls.
| Alkene | Chemical Formula | Boiling Point (°C) | Flash Point (°C) | Lower Explosive Limit (LEL) (%) | Upper Explosive Limit (UEL) (%) | NFPA 704 Rating (Health-Flammability-Instability) |
| Ethylene | C₂H₄ | -103.7[2][6] | -136[2][6] | 2.7[7] | 36.0 | 2-4-2[8] |
| Propylene | C₃H₆ | -47.6[9] | -108[9] | 2.0[5] | 11.1[5] | 1-4-1[5][10][11] |
| 1-Butene | C₄H₈ | -6.3[12][13][14] | -80[15] | 1.6[16] | 10.0[17] | 1-4-0[16] |
| Isobutylene | C₄H₈ | -6.9[3][18][19][20] | -76[3][4] | 1.8[3][4] | 9.6[3][4] | 2-4-1[3][4] |
| 1,3-Butadiene | C₄H₈ | -4.4 | -85 | 2.0 | 12.0 | 2-4-2[21] |
Table 1: Physical and Safety Data of Common Highly Flammable Alkenes
General Storage and Handling Procedures
Storage
-
Dedicated Storage: Store highly flammable alkenes in a dedicated, well-ventilated, cool, and dry area, away from heat, direct sunlight, and ignition sources.[3][4][6]
-
Flammable Storage Cabinets: Quantities of flammable liquids and liquefied gases should be kept to a minimum in the laboratory and stored in approved flammable storage cabinets when not in use.[3][4][6]
-
Cylinder Storage: Lecture bottles and gas cylinders must be stored upright and securely fastened to a wall or benchtop.[3][4][5][6][16] Regulators should be removed during storage.[5][6][16]
-
Segregation: Segregate flammable alkenes from oxidizing agents, corrosive materials, and other incompatible chemicals.[3][4][6] A minimum distance of 20 feet is recommended between flammable gases and oxidizers unless separated by a fire-rated wall.[3][4]
-
Temperature Control: Ensure storage areas are maintained at temperatures below the boiling points of the alkenes and well below any temperatures that could induce polymerization.[3][4][16]
General Handling
-
Ventilation: All work with highly flammable alkenes must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][16]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and non-intrinsically safe electrical equipment.[1][15]
-
Personal Protective Equipment (PPE): At a minimum, safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn.[16] For handling liquefied gases where splashing is a risk, chemical splash goggles and a face shield are required.[16]
-
Grounding and Bonding: When transferring flammable liquids or liquefied gases, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity.[15]
-
Leak Checks: All experimental setups involving gaseous alkenes must be thoroughly leak-checked prior to the introduction of the flammable gas.[22][23]
Experimental Protocols
Protocol for the Safe Transfer of a Liquefied Alkene from a Lecture Bottle
Objective: To safely transfer a liquefied alkene from a lecture bottle to a cooled reaction vessel.
Materials:
-
Lecture bottle of liquefied alkene with a compatible regulator and needle valve.
-
Appropriate transfer tubing (e.g., stainless steel or compatible polymer).
-
Reaction vessel (e.g., Schlenk flask) with a septum.
-
Cold bath (e.g., dry ice/acetone or liquid nitrogen).
-
Inert gas source (e.g., nitrogen or argon).
-
Bubble flow meter or similar gas flow indicator.
-
Personal Protective Equipment (as specified in section 3.2).
Procedure:
-
Preparation:
-
Ensure the reaction vessel is clean, dry, and equipped with a magnetic stir bar.
-
Purge the reaction vessel with an inert gas.
-
Cool the reaction vessel to the desired temperature in a cold bath (e.g., -78 °C).
-
-
Lecture Bottle Setup:
-
Transfer:
-
Insert a vent needle connected to a bubbler into the septum of the reaction vessel to relieve pressure.
-
Insert the end of the transfer tubing through the septum into the reaction vessel, ensuring the tip is below the level of any solvent already present.
-
Slowly open the main valve on the lecture bottle.
-
Carefully open the needle valve to begin the transfer of the liquefied alkene. The flow should be slow and controlled to avoid rapid boiling and pressure buildup.
-
Monitor the transfer process and the pressure in the reaction vessel (via the bubbler).
-
Once the desired amount of alkene has been transferred, close the needle valve first, followed by the main valve on the lecture bottle.
-
Allow any gas remaining in the transfer line to vent through the bubbler before removing the tubing from the reaction vessel.
-
-
Shutdown:
-
Remove the transfer tubing from the reaction vessel.
-
Relieve any pressure in the regulator by opening the needle valve (with the main valve closed) before removing the regulator from the lecture bottle.
-
Store the lecture bottle according to the procedures in section 3.1.
-
Protocol for Setting Up a Reaction with a Gaseous Alkene
Objective: To safely set up and conduct a reaction using a gaseous alkene.
Materials:
-
Lecture bottle or cylinder of gaseous alkene with a regulator.
-
Reaction apparatus (e.g., three-neck round-bottom flask, condenser, addition funnel).
-
Gas dispersion tube or needle for introducing the gas into the reaction mixture.
-
Inert gas source.
-
Bubble flow meter.
-
Vacuum source.
-
Personal Protective Equipment.
Procedure:
-
Apparatus Assembly:
-
Assemble the reaction glassware in a fume hood. Ensure all joints are properly greased and clamped.
-
Include a gas inlet (connected to the alkene cylinder via tubing and a regulator) and a gas outlet (connected to a bubbler or a vent).
-
-
Leak Testing:
-
Close the system to the atmosphere.
-
Evacuate the system using a vacuum pump.
-
Close the connection to the vacuum pump and monitor the pressure inside the apparatus for several minutes. A stable pressure indicates a leak-free system.
-
Alternatively, pressurize the system slightly with an inert gas and check for leaks at the joints using a soap bubble solution.
-
-
Introduction of Gaseous Alkene:
-
Purge the system with an inert gas.
-
Set a slow, steady flow of the gaseous alkene from the cylinder, monitored by a flow meter.
-
Introduce the alkene into the reaction mixture via a gas dispersion tube or by bubbling it through the solution.
-
Ensure that the rate of addition does not cause a significant pressure increase in the system. The outlet bubbler should show a slow, steady stream of bubbles.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC, NMR).
-
Continuously monitor the flow of the gaseous alkene and the reaction temperature.
-
-
Reaction Completion and Shutdown:
-
Once the reaction is complete, stop the flow of the alkene by closing the cylinder valve.
-
Purge the reaction apparatus with an inert gas to remove any unreacted alkene.
-
Proceed with the workup and purification of the reaction mixture.
-
Protocol for Peroxide Testing in Alkenes
Objective: To test for the presence of peroxides in an alkene sample. Alkenes, especially those with allylic hydrogens, can form explosive peroxides over time when exposed to air.[3][4]
Method 1: Potassium Iodide Test [2][13][15]
-
Add 1-3 mL of the alkene to be tested to an equal volume of glacial acetic acid in a test tube.
-
Add a few drops of a freshly prepared 5% potassium iodide solution.
-
A yellow to brown color indicates the presence of peroxides. A faint yellow color suggests a low concentration, while a brown color indicates a high and potentially dangerous concentration.[2]
Method 2: Peroxide Test Strips [1][12][18]
-
Follow the manufacturer's instructions for the specific test strips being used.
-
Typically, the strip is briefly dipped into the alkene sample.
-
For organic solvents, a drop of deionized water may need to be added to the test pad after the solvent has evaporated.
-
The color change on the strip is then compared to the provided color scale to determine the peroxide concentration.
-
If the peroxide concentration is above the recommended limit (often 25-100 ppm), the alkene should be disposed of as hazardous waste.[1][12]
Protocol for Quenching and Disposal of Excess Flammable Alkenes
Objective: To safely quench and dispose of unreacted flammable alkenes.
Procedure for Gaseous Alkenes:
-
Venting to a Safe Location: For small quantities of unreacted gaseous alkenes from a reaction setup, the gas can be safely vented to the back of a fume hood with high air flow. Ensure there are no nearby ignition sources.
-
Scrubbing: For larger quantities or more reactive alkenes, the gas stream can be passed through a scrubbing solution. For example, a dilute solution of bromine in an inert solvent can be used to react with and trap the alkene. The resulting solution must then be disposed of as halogenated organic waste.
-
Controlled Combustion (for specialized facilities): In some cases, excess flammable gas can be directed to a controlled flare or burn box, but this is typically not performed in a standard laboratory setting.
Procedure for Liquefied Alkenes:
-
Controlled Evaporation: Small amounts of liquefied alkene can be allowed to evaporate slowly in a well-ventilated fume hood, away from ignition sources.[18]
-
Quenching in a Reaction Vessel: If the alkene is in a reaction vessel, it can be slowly quenched by the addition of a proton source, such as isopropanol, at a low temperature. The reaction should be performed under an inert atmosphere. Once the initial vigorous reaction has subsided, water can be slowly added to complete the quenching. The resulting mixture should be disposed of as organic waste.
Visualizations
Caption: Workflow for the safe handling of a gaseous alkene from cylinder to disposal.
References
- 1. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 2. wikieducator.org [wikieducator.org]
- 3. umdearborn.edu [umdearborn.edu]
- 4. tntech.edu [tntech.edu]
- 5. ehs.gatech.edu [ehs.gatech.edu]
- 6. Fact Sheet: Lecture Bottle Safety | PennEHRS [ehrs.upenn.edu]
- 7. youtube.com [youtube.com]
- 8. ehs.ucr.edu [ehs.ucr.edu]
- 9. research.uga.edu [research.uga.edu]
- 10. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 11. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. fhi.mpg.de [fhi.mpg.de]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 16. How To Run A Reaction [chem.rochester.edu]
- 17. youtube.com [youtube.com]
- 18. How to check for vacuum leaks using chemical tests - Leybold [leybold.com]
- 19. ionscience.com [ionscience.com]
- 20. How to check for vacuum leaks using chemical tests - Leybold [leybold.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Peroxide Test Paper [ctlscientific.com]
- 23. ehs.oregonstate.edu [ehs.oregonstate.edu]
Troubleshooting & Optimization
Optimization of reaction conditions to maximize 2,6-Dimethylhept-3-ene yield.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,6-Dimethylhept-3-ene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Wittig reaction is a widely used and reliable method for the synthesis of this compound.[1][2] This reaction involves the olefination of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[1][3] For the synthesis of this compound, the typical reactants are 2-methylpropanal (isobutyraldehyde) and an isopentyltriphenylphosphonium ylide (generated from (3-methylbutyl)triphenylphosphonium bromide).[4]
Q2: What are the primary challenges in the Wittig synthesis of this compound?
A2: The primary challenges include achieving high yields and minimizing side reactions.[1][5] The use of a non-stabilized ylide, which is required for this synthesis, can lead to lower yields if reaction conditions are not carefully controlled.[6] Additionally, the aldehyde starting material, 2-methylpropanal, is prone to self-condensation (aldol reaction) under basic conditions, which can compete with the desired Wittig reaction.[7] Steric hindrance from the branched aldehyde and ylide can also slow down the reaction rate.[1]
Q3: How can I purify this compound from the reaction mixture?
A3: A significant challenge in purification is the removal of the triphenylphosphine (B44618) oxide (TPPO) byproduct.[4][8] Since this compound is a volatile, non-polar alkene, a combination of methods is often employed. Initial workup typically involves an aqueous extraction to remove water-soluble impurities. To remove TPPO, several chromatography-free methods can be effective. One common technique is to precipitate the TPPO by adding a non-polar solvent like hexane (B92381) or a mixture of pentane (B18724) and ether, followed by filtration through a plug of silica (B1680970) gel.[9] The volatile alkene can then be isolated from the filtrate by distillation.[10]
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, a Grignard reaction is a viable alternative. This would involve the reaction of a Grignard reagent, such as isobutylmagnesium bromide, with an α,β-unsaturated aldehyde like crotonaldehyde, followed by a 1,4-conjugate addition.[11] However, controlling the regioselectivity (1,2- vs. 1,4-addition) can be a challenge.
Troubleshooting Guides
Low or No Yield of this compound
A low or non-existent yield of the desired product is a common issue. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution | Explanation |
| Inefficient Ylide Formation | Use a strong, fresh base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) under strictly anhydrous and inert conditions (e.g., dry THF or ether).[5] | Non-stabilized ylides require a strong base for deprotonation of the phosphonium (B103445) salt. Any moisture will quench the base and the ylide. |
| Aldehyde Self-Condensation | Add the aldehyde slowly to the pre-formed ylide solution at a low temperature (e.g., -78 °C to 0 °C).[7] | Slow addition and low temperatures minimize the concentration of free aldehyde in the presence of the basic ylide, thus reducing the rate of the competing aldol (B89426) condensation. |
| Steric Hindrance | Increase the reaction time and/or temperature after the initial addition of the aldehyde. Monitor the reaction progress by TLC. | Both 2-methylpropanal and the isopentyl ylide are sterically hindered, which can slow the reaction. Allowing more time or gentle heating can help drive the reaction to completion.[5] |
| Poor Quality of Reagents | Use freshly distilled 2-methylpropanal. Ensure the phosphonium salt is thoroughly dried before use. | Aldehydes can oxidize or polymerize upon storage.[1] Moisture in the phosphonium salt will inhibit ylide formation. |
Presence of Unexpected Byproducts
The formation of byproducts can complicate purification and reduce the overall yield.
| Observed Byproduct | Potential Cause | Recommended Solution |
| High Molecular Weight Aldol Products | Self-condensation of 2-methylpropanal.[7] | Maintain a low temperature during the addition of the aldehyde to the ylide solution. Ensure a slight excess of the ylide to consume the aldehyde quickly. |
| Triphenylphosphine | Incomplete conversion of triphenylphosphine to the phosphonium salt or decomposition of the ylide. | Ensure the reaction to form the phosphonium salt goes to completion. Use the ylide immediately after its formation. |
| Isomer of this compound | The Wittig reaction with non-stabilized ylides typically favors the Z-isomer.[3][6] | If the E-isomer is desired, consider using the Schlosser modification of the Wittig reaction.[3] |
Experimental Protocols
Synthesis of (3-Methylbutyl)triphenylphosphonium Bromide
This protocol is adapted from procedures for similar phosphonium salt preparations.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine triphenylphosphine (1.0 eq) and 1-bromo-3-methylbutane (B150244) (1.1 eq) in anhydrous toluene.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.
-
Isolation: Cool the reaction mixture to room temperature. Collect the white solid by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting (3-methylbutyl)triphenylphosphonium bromide under vacuum to remove residual solvent. The product should be stored in a desiccator.
Wittig Reaction for the Synthesis of this compound
This is a generalized protocol based on standard Wittig reaction conditions. Optimization of specific parameters may be required.
-
Ylide Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add (3-methylbutyl)triphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq), dropwise. The formation of the ylide is often indicated by a color change to deep red or orange. Allow the mixture to stir at 0 °C for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Slowly add a solution of freshly distilled 2-methylpropanal (1.0 eq) in anhydrous THF via a syringe.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3 x volumes).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and carefully concentrate the solvent at room temperature under reduced pressure (as the product is volatile).
-
Isolation: To remove the triphenylphosphine oxide byproduct, dissolve the crude product in a minimal amount of a non-polar solvent like hexane and pass it through a short plug of silica gel, eluting with the same solvent. The triphenylphosphine oxide will remain on the silica. The final product can be further purified by careful fractional distillation.
Visualizations
Wittig Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Grignard Reagents [chemed.chem.purdue.edu]
Minimizing carbocation rearrangements in 2,6-Dimethylhept-3-ene synthesis.
Welcome to the Technical Support Center for Alkene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges in the synthesis of 2,6-Dimethylhept-3-ene, with a specific focus on minimizing and troubleshooting carbocation rearrangements.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions encountered during the synthesis of this compound and its precursors.
Q1: I attempted to synthesize this compound by dehydrating 2,6-Dimethylheptan-3-ol with concentrated sulfuric acid and heat, but my GC-MS analysis shows a mixture of several alkene isomers, not just the desired product. Why is this happening?
A1: This is a classic case of carbocation rearrangement. The acid-catalyzed dehydration of secondary alcohols like 2,6-Dimethylheptan-3-ol proceeds via an E1 elimination mechanism.[1] This mechanism involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water. The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift, leading to a mixture of alkene products.
-
Troubleshooting Steps:
-
Confirm the Mechanism: The formation of multiple products, especially those with a different carbon skeleton or double bond position than expected, strongly indicates a carbocation rearrangement via an E1 pathway.
-
Abandon Acid-Catalyzed Dehydration: For this specific substrate, strong acid catalysis is not a suitable method for obtaining the pure, desired alkene.
-
Select a Rearrangement-Free Method: You should switch to a synthetic route that avoids the formation of a free carbocation. Recommended methods are detailed below (Q2).
-
Q2: What are the best methods to synthesize this compound while avoiding carbocation rearrangements?
A2: To prevent carbocation rearrangements, you should use methods that either proceed through a concerted E2 elimination pathway or build the double bond directly without a carbocation intermediate. The top recommended methods are:
-
Dehydration with Phosphorus Oxychloride (POCl₃) in Pyridine: This is one of the most reliable methods for dehydrating secondary alcohols without rearrangement. The reaction proceeds via an E2 mechanism.[2][3] The alcohol's hydroxyl group is converted into a good leaving group (-OPOCl₂) by POCl₃, which is then eliminated by the base (pyridine).[3]
-
Two-Step Tosylation and Elimination: Convert the alcohol to a tosylate (a very good leaving group) using tosyl chloride (TsCl) in pyridine. Then, treat the tosylate with a strong, bulky base like potassium tert-butoxide (t-BuOK) to induce an E2 elimination.[4] The bulky base preferentially removes the less sterically hindered proton, which can be used to control regioselectivity.
-
Wittig Reaction: This reaction directly forms the double bond by reacting a phosphorus ylide with an aldehyde or ketone.[5] This method completely avoids the alcohol intermediate and any possibility of carbocation rearrangement. For this compound, you could react isovaleraldehyde (B47997) with propylidene-triphenylphosphorane.
-
Julia-Kocienski Olefination: This is another powerful method for stereoselective alkene synthesis that avoids carbocation intermediates. It involves the reaction of a heteroaryl sulfone with an aldehyde.[6]
Q3: I am trying to synthesize the precursor, 2,6-Dimethylheptan-3-ol, via a Grignard reaction, but my yields are consistently low. What could be the problem?
A3: Low yields in Grignard reactions are almost always due to two main issues: wet reagents/glassware or side reactions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source, especially water.[7] All glassware must be rigorously flame-dried or oven-dried before use. Solvents (typically diethyl ether or THF) must be anhydrous. The reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Check Magnesium Activation: The surface of magnesium turnings can oxidize, preventing the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.[8]
-
Control Reaction Temperature: The initial formation of the Grignard reagent is exothermic. Maintain a gentle reflux. During the addition of the aldehyde, use an ice bath to control the reaction rate and prevent side reactions.
-
Purity of Aldehyde: Ensure your aldehyde (e.g., propanal or isovaleraldehyde) is pure and free from carboxylic acid contaminants, which will quench the Grignard reagent.
-
Q4: How can I control the E/Z stereoselectivity of the double bond in this compound?
A4: The stereoselectivity depends heavily on the chosen synthetic method:
-
POCl₃ Dehydration: This E2 reaction generally follows Zaitsev's rule to produce the more substituted alkene, but stereoselectivity can be poor and often yields a mixture of E and Z isomers.
-
Wittig Reaction: The stereochemical outcome is highly dependent on the nature of the ylide.
-
Non-stabilized ylides (with simple alkyl groups) generally give the (Z)-alkene with high selectivity, especially under salt-free conditions.[5]
-
Stabilized ylides (with electron-withdrawing groups like esters or ketones) give the (E)-alkene with high selectivity.[5] For synthesizing this compound, you would use a non-stabilized ylide, which would favor the (Z)-isomer.
-
-
Julia-Kocienski Olefination: This method is renowned for its high (E)-selectivity, especially when using PT-sulfones (1-phenyl-1H-tetrazol-5-yl sulfones).[1][6]
Comparison of Synthetic Routes
The following table summarizes the primary methods for synthesizing this compound, highlighting the trade-offs for each approach.
| Method | Precursors | Mechanism | Rearrangement Risk | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Dehydration | 2,6-Dimethylheptan-3-ol | E1 | High | Low (for desired product) | Poor (Mixture) | One step, inexpensive reagents. | Uncontrolled rearrangements , harsh conditions.[1] |
| POCl₃ / Pyridine Dehydration | 2,6-Dimethylheptan-3-ol | E2 | None | Good (70-90%) | Moderate (Mixture of E/Z) | Mild conditions, no rearrangements.[3][9] | Pyridine is toxic and has an unpleasant odor. |
| Tosylation & Elimination | 2,6-Dimethylheptan-3-ol | E2 | None | Good (Overall 60-80%) | Good (Depends on base) | High-yielding, reliable, avoids rearrangements.[4] | Two-step process. |
| Wittig Reaction | Isovaleraldehyde & Propyl-TPP salt | Olefination | None | Moderate to Good (50-80%) | Good (Favors Z-isomer) | Direct C=C formation, predictable stereochemistry.[5] | Stoichiometric phosphine (B1218219) oxide byproduct can be difficult to remove. |
| Julia-Kocienski Olefination | Isovaleraldehyde & Propyl-PT-sulfone | Olefination | None | Good to Excellent (70-95%) | Excellent (Favors E-isomer) | High E-selectivity, mild conditions, one-pot procedure.[6] | Sulfone reagents can be expensive or require separate synthesis. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Precursor Alcohol (2,6-Dimethylheptan-3-ol) via Grignard Reaction
This protocol describes the reaction of isobutylmagnesium bromide with propanal.
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel under an inert atmosphere (N₂ or Ar).
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine. Prepare a solution of 1-bromo-2-methylpropane (B43306) (isobutyl bromide) (1.0 eq.) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional 30-60 minutes.
-
Aldehyde Addition: Cool the Grignard solution to 0 °C using an ice bath. Add a solution of propanal (1.0 eq.) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by flash column chromatography or distillation to yield 2,6-Dimethylheptan-3-ol.
Protocol 2: Synthesis of this compound via POCl₃ Dehydration (Rearrangement-Free)
This protocol describes the E2 elimination of 2,6-Dimethylheptan-3-ol.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 2,6-Dimethylheptan-3-ol (1.0 eq.) in anhydrous pyridine.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise with vigorous stirring. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Workup: Carefully quench the reaction by slowly pouring it over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a nonpolar solvent like pentane (B18724) or diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with cold dilute HCl (to remove pyridine), water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation. The resulting crude alkene can be further purified by fractional distillation to yield this compound.
Logical Workflow Diagram
The following diagram illustrates the decision-making process for synthesizing this compound, with a focus on avoiding carbocation rearrangements.
Caption: Decision workflow for this compound synthesis.
References
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
Purification strategies for removing isomeric byproducts of 2,6-Dimethylhept-3-ene.
Welcome to the technical support center for the purification of 2,6-Dimethylhept-3-ene. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges in removing isomeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric byproducts encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several types of isomeric byproducts can form. The most common include:
-
Positional Isomers: Alkenes where the double bond is located at a different position in the carbon chain, such as 2,6-Dimethylhept-2-ene or 2,6-Dimethylhept-1-ene. The polarity of these isomers typically decreases as the double bond moves toward the center of the chain.[1]
-
Geometric Isomers: The cis (Z) and trans (E) isomers of this compound itself.[2][3] These isomers have the same connectivity but differ in the spatial arrangement of substituents around the double bond.
-
Structural Isomers: Other C9H18 isomers with different carbon skeletons may also form depending on the reaction conditions.
Q2: What are the primary purification strategies for separating this compound from its isomers?
A2: The most effective strategies leverage differences in the physical and chemical properties of the isomers. Key methods include:
-
Fractional Distillation: This technique is suitable for separating isomers with different boiling points. It is a cornerstone process in the industrial preparation and purification of alkenes.[4][5]
-
Preparative Gas Chromatography (pGC): An ideal and powerful technique for separating volatile compounds, including positional and geometric isomers, on a laboratory scale to obtain high-purity substances.[6][7]
-
Adsorption Chromatography: This method separates isomers based on their differential affinity for a stationary phase, such as silica (B1680970) gel or alumina.[8][9] The polarity differences arising from the double bond's position can be exploited for separation.[1]
Q3: How do I select the most appropriate purification method for my experiment?
A3: The choice of method depends on several factors: the boiling point differences between the isomers, the quantity of material to be purified, the required final purity, and the available equipment. The flowchart below provides a general decision-making framework.
References
- 1. vurup.sk [vurup.sk]
- 2. 2,6-Dimethyl-3-heptene | C9H18 | CID 102326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Z)-2,6-dimethyl-3-heptene | C9H18 | CID 10953509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Adsorption Chromatography: Principles, Types & Real-Life Examples [vedantu.com]
- 9. Adsorption Chromatography: Principle, Procedure, Experiment [allen.in]
Improving E-selectivity in Horner-Wadsworth-Emmons synthesis of alkenes.
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving E-selectivity and troubleshooting common issues encountered during the synthesis of alkenes.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the Horner-Wadsworth-Emmons (HWE) reaction?
The HWE reaction is a widely used method for creating carbon-carbon double bonds.[1] Its key advantage over the classical Wittig reaction is the ability to produce predominantly the thermodynamically more stable (E)-alkenes with high stereoselectivity.[1][2][3][4] Additionally, the dialkylphosphate byproduct is water-soluble, which greatly simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction.[5][6]
Q2: What are the key factors that influence E/Z selectivity in the HWE reaction?
The stereochemical outcome of the HWE reaction is highly dependent on several factors:
-
Structure of the Phosphonate (B1237965) Reagent: The steric bulk and electronic properties of the phosphonate ester play a crucial role. Bulky groups on the phosphonate tend to enhance E-selectivity.[1][3][6] Conversely, phosphonates with electron-withdrawing groups, such as trifluoroethyl esters (Still-Gennari conditions), are used to favor the formation of (Z)-alkenes.[2][7][8]
-
Nature of the Base and Cation: The choice of base and its corresponding cation can significantly impact selectivity.[1][5][9] For instance, lithium salts tend to provide higher E-selectivity than potassium or sodium salts.[3]
-
Reaction Temperature: Higher reaction temperatures (e.g., 23 °C vs. -78 °C) generally favor the formation of the (E)-alkene by allowing for equilibration of the intermediates to the more stable thermodynamic state.[3][10]
-
Structure of the Aldehyde: Increasing the steric bulk of the aldehyde substrate can also promote higher E-selectivity.[3]
-
Solvent: The choice of solvent can influence the reaction pathway and selectivity.[11]
Q3: How does the HWE mechanism favor the E-isomer?
The standard HWE reaction is under thermodynamic control.[2] The reaction proceeds through the formation of an oxaphosphetane intermediate.[1][3] The initial addition of the phosphonate carbanion to the aldehyde is often reversible, allowing the intermediates to equilibrate.[2][12] The transition state leading to the (E)-alkene is lower in energy and thermodynamically more stable, primarily due to reduced steric hindrance. This favored pathway leads to the predominant formation of the E-isomer upon elimination.[6][7][12]
Troubleshooting Guide
Problem 1: My E/Z ratio is lower than expected.
Possible Causes & Solutions:
-
Suboptimal Base/Cation: The cation of your base can significantly influence selectivity.
-
Solution: If using NaH or KHMDS, consider switching to a lithium-based base like n-BuLi or LiHMDS, as lithium cations are known to enhance E-selectivity.[3] Alternatively, employ Masamune-Roush conditions (LiCl with a weak amine base like DBU or triethylamine), which are effective for base-sensitive substrates and promote E-selectivity.[6][7][9]
-
-
Reaction Temperature is Too Low: At low temperatures (-78 °C), the reaction may be under kinetic control, preventing the intermediates from equilibrating to the thermodynamically favored anti-oxaphosphetane that leads to the E-alkene.
-
Phosphonate Structure: Simple phosphonates like triethyl phosphonoacetate are standard. However, their selectivity can be limited.
-
Solution: Increase the steric bulk of the phosphonate ester groups. For example, switching from dimethyl or diethyl phosphonates to diisopropyl phosphonates can significantly improve E-selectivity.[6]
-
Problem 2: The reaction is slow or does not go to completion.
Possible Causes & Solutions:
-
Insufficiently Strong Base: The pKa of the phosphonate may require a stronger base for complete deprotonation.
-
Sterically Hindered Substrates: Highly hindered ketones or aldehydes may react slowly.
-
Poor Carbanion Formation: Incomplete deprotonation will lead to low conversion.
-
Solution: Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (N₂ or Ar). Allow sufficient time for the base to fully deprotonate the phosphonate before adding the aldehyde (typically 30-60 minutes).[1]
-
Problem 3: I am getting the Z-isomer as the major product.
Possible Causes & Solutions:
-
Use of Electron-Withdrawing Groups: Your phosphonate reagent may inadvertently contain strongly electron-withdrawing groups.
-
Kinetically Controlled Conditions: The reaction conditions may be favoring the kinetic product.
-
Solution: As described in Problem 1, use higher temperatures and lithium-based salts to favor thermodynamic control, which yields the E-product.[3] The Still-Gennari protocol explicitly uses strong, non-coordinating bases (KHMDS) with crown ethers at very low temperatures (-78 °C) to trap the kinetic Z-product.[2][8] Avoid these conditions if you desire the E-isomer.
-
Data Presentation: Influence of Reaction Conditions on E-Selectivity
The following tables summarize quantitative data on how different reaction parameters affect the stereochemical outcome of the HWE reaction.
Table 1: Effect of Base and Cation on E/Z Ratio Reaction of 3-phenylpropanal (B7769412) with a Weinreb amide-type phosphonate.
| Entry | Base | Cation | Temperature (°C) | Yield (%) | E/Z Ratio |
| 1 | LHMDS | Li⁺ | -78 to rt | 90 | 91:9 |
| 2 | NaHMDS | Na⁺ | -78 to rt | 92 | >99:1 |
| 3 | KHMDS | K⁺ | -78 to rt | 88 | 95:5 |
| 4 | ⁱPrMgCl | Mg²⁺ | 0 to rt | 82 | >99:1 |
Data compiled from references[9][10]. Note: Direct comparison should be made with caution as reaction conditions may vary slightly between sources.
Table 2: Effect of Phosphonate Structure on E/Z Ratio Reaction of an aldehyde in the total synthesis of (-)-Bafilomycin A1.
| Entry | Phosphonate Reagent | Condition | E/Z Ratio |
| 1 | Dimethyl phosphonate | Standard | 2:1 |
| 2 | Diisopropyl phosphonate | Paterson | 95:5 |
Data compiled from reference[6].
Experimental Protocols
Protocol 1: General Procedure for High E-Selectivity using NaH
This protocol is suitable for standard aldehydes and phosphonates where high E-selectivity is desired.
-
Preparation: Under an inert nitrogen or argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried flask containing anhydrous tetrahydrofuran (B95107) (THF).[5]
-
Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq.) dropwise to the stirred suspension.[5]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes. Hydrogen evolution should cease, indicating complete formation of the phosphonate carbanion.[5]
-
Addition of Aldehyde: Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the aldehyde.[5]
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution at 0 °C.[5] Dilute with water and extract the product with diethyl ether or ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol is ideal for aldehydes that are sensitive to strong bases like NaH.
-
Preparation: To a stirred suspension of anhydrous lithium chloride (LiCl, 1.2 eq.) in anhydrous acetonitrile (B52724) or THF, add the phosphonate ester (1.1 eq.) at room temperature under an inert atmosphere.[5]
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq.) to the suspension and stir the mixture for 30 minutes.[5]
-
Aldehyde Addition: Add a solution of the base-sensitive aldehyde (1.0 eq.) in the same solvent. Stir at room temperature and monitor the reaction by TLC.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[5]
Visualizations
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Key factors that promote high E-selectivity in the HWE reaction.
Caption: Troubleshooting flowchart for addressing low E/Z selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. organic chemistry - Why is the Still-Gennari reaction Z-selective? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in the hydrogenation of 2,6-Dimethylhept-3-ene.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low conversion rates in the hydrogenation of 2,6-Dimethylhept-3-ene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in the hydrogenation of this compound?
Low conversion rates can typically be attributed to one of three areas: catalyst issues, suboptimal reaction conditions, or problems with the substrate and solvent purity.[1] The most frequent culprits include catalyst deactivation or poisoning, insufficient hydrogen pressure, poor mixing, or impurities acting as catalyst poisons.[1][2]
Q2: Which catalyst is recommended for the hydrogenation of a trisubstituted alkene like this compound?
For standard alkene hydrogenations, Palladium on carbon (Pd/C) is a widely used and effective catalyst due to its high activity and cost-effectiveness.[2][3] Platinum on carbon (Pt/C) or Platinum(IV) Oxide (PtO₂, Adams' catalyst) are often more active and can be effective for more challenging or sterically hindered substrates.[3][4][5] Raney Nickel is another robust and cost-effective option, particularly for industrial-scale processes.[3][6]
Q3: How can I determine if my catalyst is inactive or has been poisoned?
Catalyst deactivation can occur from improper handling (exposure to air) or degradation over time.[1][7] Catalyst poisoning happens when impurities in the substrate or solvent bind to the active sites of the catalyst, blocking them.[2] Common poisons include compounds containing sulfur or nitrogen.[1] To test for a catalyst issue, you can try the following:
-
Run a control reaction with a fresh batch of catalyst.
-
Increase the catalyst loading; a modest increase (e.g., from 5 mol% to 10 mol%) may overcome minor deactivation.[1]
-
Ensure your substrate and solvent are of high purity.[8]
Q4: What are the optimal temperature and pressure settings for this reaction?
For many standard hydrogenations, room temperature (around 25°C) and hydrogen pressure supplied by a balloon (approximately 1 atm) are sufficient starting points.[2][6] However, this compound is a trisubstituted alkene, which is more stable than less substituted alkenes and may require more forcing conditions.[9][10] If conversion is low, consider the following adjustments:
-
Pressure : Gradually increase the hydrogen pressure. Pressures between 1-30 atm are typical, with more hindered alkenes sometimes requiring higher pressures to achieve a reasonable reaction rate.[2][6]
-
Temperature : While higher temperatures can increase the reaction rate, they can also promote side reactions or catalyst deactivation.[2] A suitable range to explore is between 25-80°C.[6]
Q5: Can the choice of solvent affect the conversion rate?
Yes, the solvent plays a critical role. It must fully dissolve the substrate to ensure it can interact with the solid catalyst surface.[6] Common solvents for hydrogenation include ethanol (B145695), methanol, ethyl acetate, and tetrahydrofuran (B95107) (THF).[4] It is crucial that the solvent is dry and deoxygenated, as water and oxygen can interfere with the catalyst's activity.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion
If you observe minimal or no consumption of the starting material, use the following guide to diagnose the problem.
Troubleshooting Flowchart for Low Conversion
Caption: A step-by-step flowchart for troubleshooting low conversion rates.
| Potential Cause | Recommended Action | Rationale |
| Catalyst Inactivity | Use a fresh batch of catalyst. Ensure it was stored and handled under an inert atmosphere.[1] | Catalysts like Pd/C can oxidize if exposed to air, losing activity. Older batches may also be less active.[1] |
| Catalyst Poisoning | Purify the this compound substrate and use anhydrous, deoxygenated solvent. | Impurities, especially those containing sulfur or nitrogen, can irreversibly bind to the catalyst's active sites.[1][7] |
| Insufficient Hydrogen | Check the hydrogenation apparatus for leaks. If using a balloon, ensure it is adequately filled and remains inflated. | The reaction is dependent on a continuous supply of hydrogen. A leak will prevent the reaction from reaching completion.[1] |
| Poor Mass Transfer | Increase the stirring rate. Ensure the catalyst powder is well suspended in the solution. | In heterogeneous catalysis, the reaction occurs on the catalyst surface. Efficient mixing is vital for contact between the dissolved alkene, hydrogen, and the catalyst.[2] |
| Suboptimal Conditions | Increase the hydrogen pressure (e.g., use a Parr shaker instead of a balloon). Gently warm the reaction (e.g., to 40-50°C).[11] | Trisubstituted double bonds are sterically hindered and more thermodynamically stable, often requiring higher energy (pressure/temperature) to reduce.[5][10] |
| Insufficient Reaction Time | Monitor the reaction over a longer period (e.g., 24 hours) using TLC or GC analysis. | Some hydrogenations can be slow, especially if conditions are not fully optimized. The reaction may simply need more time.[2] |
Issue 2: Reaction Starts but Stalls
If the reaction begins but stops before the starting material is fully consumed, this often points to catalyst deactivation during the process.
| Potential Cause | Recommended Action | Rationale |
| Progressive Catalyst Poisoning | Filter the reaction mixture through Celite, and add a fresh portion of catalyst to the filtrate. | If an impurity is present in a small amount, it may slowly poison the catalyst over time. Adding fresh catalyst can restart the reaction.[6] |
| Catalyst Sintering | Avoid excessive temperatures. If heating is necessary, use the lowest effective temperature. | High temperatures can cause the fine metal particles on the support to clump together (sinter), reducing the available surface area for the reaction.[7] |
| Insufficient Catalyst Loading | Increase the initial catalyst loading (e.g., from 5 wt% to 10 wt%). | The initial amount of catalyst may not have enough active sites to facilitate the complete conversion of the substrate.[1] |
Data Presentation
Table 1: Typical Reaction Parameters for Alkene Hydrogenation
| Parameter | Typical Range | Considerations for this compound |
| Catalyst | Pd/C, Pt/C, PtO₂, Raney Ni[4] | Pd/C is a good starting point. Pt catalysts may offer higher activity for this hindered alkene.[2] |
| Catalyst Loading | 1-10 mol% | Start with 5 mol%. May need to be increased if conversion is slow.[1] |
| Hydrogen Pressure | 1 - 50 bar[2] | Balloon pressure (~1 bar) may be insufficient. Higher pressure (3-10 bar) is recommended.[1] |
| Temperature | 25 - 80 °C[6] | Start at room temperature. Gentle heating (40-50°C) can increase the rate but may also cause side reactions.[11] |
| Solvent | Ethanol, Methanol, Ethyl Acetate, THF[2] | Ensure the substrate is fully soluble. Solvent must be dry and deoxygenated. |
| Substrate Conc. | 0.05 - 0.5 M[2] | Higher concentrations can sometimes lead to catalyst deactivation. |
| Agitation | 150 - 800 rpm[6][11] | Vigorous stirring is essential for heterogeneous reactions. |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of this compound
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas source (balloon or cylinder)
-
Round-bottom flask or Parr shaker vessel
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Add this compound (1.0 eq) and a magnetic stir bar to a clean, dry reaction flask.
-
Solvent Addition: Add anhydrous ethanol to dissolve the substrate (e.g., to a concentration of 0.1 M).[2]
-
Inert Atmosphere: Seal the flask with a septum and flush with an inert gas.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (5 mol%).
-
Hydrogenation: Purge the system with hydrogen gas. This is done by evacuating the flask under vacuum and backfilling with hydrogen. Repeat this cycle 3-5 times.[2]
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 3-4 bar) and begin vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.[1]
-
Work-up: Once complete, carefully vent the excess hydrogen and flush the flask with inert gas. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol. The filtrate can then be concentrated under reduced pressure to yield the crude product.[1]
Visualization of Reaction Mechanism
The hydrogenation of alkenes on a metal surface is generally understood to proceed via the Horiuti-Polanyi mechanism.
Horiuti-Polanyi Mechanism for Alkene Hydrogenation
Caption: The key steps of alkene hydrogenation on a metal catalyst surface.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 4. orgosolver.com [orgosolver.com]
- 5. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]
- 6. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 7. mt.com [mt.com]
- 8. chem.wisc.edu [chem.wisc.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of Branched Alkene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of branched alkene synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of branched alkene synthesis, offering potential causes and actionable solutions.
Issue 1: Decreased Catalyst Activity and Selectivity
Q: We are observing a significant drop in catalyst activity and/or selectivity for our branched alkene synthesis upon moving from a lab to a pilot-scale reactor. What are the likely causes and how can we troubleshoot this?
A: Decreased catalyst performance is a common challenge in scaling up catalytic reactions. The primary causes can be categorized as chemical, mechanical, or thermal.[1]
Possible Causes and Solutions:
| Cause | Description | Troubleshooting and Mitigation Strategies |
| Catalyst Poisoning | Impurities in the feedstock or solvent can bind to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, water, and carbon monoxide.[1] | - Feedstock Purification: Implement a purification step for all reactants and solvents before they enter the reactor. This may involve distillation, passing through absorbent beds, or using scavengers.[2] - Guard Beds: Install a guard bed containing a material that selectively adsorbs poisons before the main reactor. |
| Coking/Fouling | Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores. This is particularly common in high-temperature reactions. | - Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation. - Catalyst Regeneration: Develop a regeneration protocol to periodically burn off coke deposits. A typical protocol involves a controlled oxidation of the catalyst bed. |
| Sintering | High temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger particles, reducing the active surface area.[1] | - Improve Temperature Control: Enhance reactor cooling to prevent temperature overshoots.[3] - Select a More Thermally Stable Catalyst: Consider a catalyst with a support that inhibits metal particle migration at higher temperatures. |
| Attrition | In stirred tank or fluidized bed reactors, the mechanical stress can cause the catalyst particles to break apart, leading to fines and loss of active material. | - Optimize Agitation Speed: Reduce the impeller speed to the minimum required for effective mixing.[4] - Use a More Robust Catalyst: Select a catalyst with higher mechanical strength. |
Experimental Protocol: Catalyst Regeneration for Coke Deposition
This protocol provides a general procedure for the regeneration of a coked Ziegler-Natta or similar supported metal catalyst. Caution: This procedure should be adapted based on the specific catalyst and reactor system and performed with appropriate safety measures.
-
Reactor Purge: Stop the flow of reactants and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any residual hydrocarbons.
-
Cooling: Cool the reactor to a safe temperature for introducing the regeneration gas mixture, typically below 200°C.
-
Controlled Oxidation: Introduce a controlled stream of a dilute oxygen/nitrogen mixture (e.g., 1-5% O₂) into the reactor.
-
Temperature Ramp: Gradually increase the reactor temperature to the target combustion temperature (e.g., 400-500°C) at a controlled rate (e.g., 2-5°C/min). Monitor the reactor temperature and the composition of the off-gas (CO, CO₂) closely. The temperature should be kept below the catalyst's sintering temperature.
-
Hold at Temperature: Maintain the temperature until the coke combustion is complete, as indicated by the cessation of CO and CO₂ evolution.
-
Cooling and Purging: Cool the reactor back down to the reaction temperature under a flow of inert gas.
-
Re-introduction of Reactants: Once the reactor is at the desired temperature, the flow of reactants can be resumed.
Troubleshooting Logic for Catalyst Deactivation
Issue 2: Poor Heat Transfer and Thermal Runaway
Q: Our scaled-up reactor is showing signs of poor heat transfer, including localized hot spots and difficulty maintaining the target temperature. We are concerned about the risk of a thermal runaway. What steps should we take?
A: Poor heat transfer is a critical safety concern during scale-up. The volume of the reactor increases by the cube of the scaling factor, while the heat transfer area only increases by the square, making heat removal less efficient at larger scales. A thermal runaway can occur if the heat generated by the reaction exceeds the heat removal capacity of the reactor.[5]
Immediate Actions for a Suspected Thermal Runaway:
-
Stop Reactant Feed: Immediately stop the addition of all reactants.
-
Maximize Cooling: Increase the flow of coolant to the reactor jacket and any internal cooling coils.
-
Emergency Quenching: If the temperature continues to rise, be prepared to add a cold, inert solvent to quench the reaction.
Troubleshooting and Prevention Strategies:
| Strategy | Description | Implementation |
| Improve Agitation | Inadequate mixing can lead to localized hot spots where the reaction rate is significantly higher.[3] | - Increase Impeller Speed: Gradually increase the agitation speed while monitoring power consumption. - Optimize Impeller Design: For viscous media, consider using an anchor or helical ribbon impeller. |
| Enhance Cooling Capacity | The existing cooling system may be insufficient for the larger reaction volume. | - Use a Colder Coolant: Switch to a coolant with a lower temperature. - Increase Coolant Flow Rate: Maximize the flow of coolant through the reactor jacket. - Install Internal Cooling Coils: Add internal cooling coils to increase the heat transfer area. |
| Modify Reagent Addition | Adding reactants too quickly can generate heat faster than it can be removed. | - Slow Down Addition Rate: Reduce the rate of reactant addition. - Sub-surface Addition: Introduce reactants below the surface of the reaction mixture near the impeller for rapid dispersion. |
| Use a Higher Boiling Solvent | A solvent with a higher boiling point can absorb more heat before boiling, providing a larger safety margin. | - Solvent Screening: Conduct small-scale experiments to evaluate the effect of different solvents on reaction kinetics and product purity. |
Data Presentation: Impact of Scale on Heat Transfer
| Parameter | Lab-Scale (1 L) | Pilot-Scale (100 L) | Production-Scale (10,000 L) |
| Volume | 1 L | 100 L | 10,000 L |
| Heat Transfer Area | ~0.06 m² | ~2.5 m² | ~40 m² |
| Volume / Area Ratio | ~16.7 | ~40 | ~250 |
| Typical Heat Removal Rate | High | Moderate | Low |
| Risk of Thermal Runaway | Low | Moderate | High |
Note: These are illustrative values and can vary significantly based on reactor geometry.
Workflow for Managing Thermal Excursions
Frequently Asked Questions (FAQs)
Q1: Why is the purification of our branched alkene product so much more difficult at a larger scale?
A: At the lab scale, chromatography is a common and effective purification method. However, it is often not economically or practically feasible for large-scale production due to the high cost of stationary phase and solvents, as well as the large volumes of waste generated.[6] For oily or liquid products that do not crystallize easily, purification at scale often relies on distillation, liquid-liquid extraction, or filtration.[7] The increased difficulty at scale can be due to the presence of closely boiling impurities, the formation of azeotropes, or the thermal sensitivity of the product.
Q2: What is Process Analytical Technology (PAT) and how can it help with the scale-up of our branched alkene synthesis?
A: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[8] In the context of branched alkene synthesis, PAT can provide real-time insights into the reaction, enabling better control and troubleshooting. For example, in-situ FTIR or Raman spectroscopy can be used to monitor the concentration of reactants, products, and byproducts in real-time.[9][10] This data can be used to optimize reaction conditions, detect the onset of catalyst deactivation, and ensure consistent product quality.
Q3: We are seeing an increase in byproduct formation at the pilot scale. What could be the cause?
A: An increase in byproducts at a larger scale is often related to issues with mixing and heat transfer.[3] Poor mixing can lead to localized areas of high reactant concentration, which can favor side reactions. Similarly, hot spots in the reactor due to inadequate heat removal can also promote the formation of undesired byproducts. A thorough review of your agitation system and temperature control is recommended.
Q4: How can we predict potential scale-up challenges before investing in a pilot plant?
A: While it is impossible to predict all scale-up challenges, a combination of modeling and small-scale experiments can help identify potential issues. Reaction calorimetry can be used to accurately measure the heat of reaction and determine the cooling requirements for a larger scale. Computational Fluid Dynamics (CFD) modeling can help predict mixing efficiency and identify potential dead zones in a larger reactor. Conducting experiments at the lab scale that mimic the conditions of a larger reactor (e.g., slower reagent addition, reduced surface area to volume ratio) can also provide valuable insights.
Q5: Our final branched alkene product is an oil. What are the best large-scale purification strategies?
A: For oily products, the preferred purification methods at an industrial scale are typically distillation (if the product is thermally stable and has a sufficiently different boiling point from impurities), liquid-liquid extraction (to remove impurities with different solubilities), and filtration through adsorbent beds (to remove polar impurities).[7] Crystallization of a downstream solid derivative is also a common strategy if the alkene itself is difficult to purify. Column chromatography is generally avoided due to its high cost and solvent consumption at large scales.[6]
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. WO2010104579A1 - Olefin feed purification process - Google Patents [patents.google.com]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. researchgate.net [researchgate.net]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. jeti.uni-freiburg.de [jeti.uni-freiburg.de]
- 10. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
Identifying and characterizing impurities in commercial 2,6-Dimethylhept-3-ene.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2,6-Dimethylhept-3-ene. The information is designed to help identify and characterize potential impurities encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my commercial sample of this compound?
A1: Impurities in commercial this compound can originate from the synthetic route used in its manufacture and subsequent degradation. Common synthesis methods include the Wittig reaction and Grignard reaction followed by dehydration. Therefore, you can anticipate the following types of impurities:
-
Isomers: Positional and geometric isomers are common. These include cis- and trans-isomers of this compound, as well as other isomers like 2,6-Dimethylhept-2-ene and 2,6-Dimethylhept-1-ene.
-
Unreacted Starting Materials: Depending on the synthesis route, these could include isovaleraldehyde, a phosphonium (B103445) ylide, or a Grignard reagent and a ketone.
-
Synthesis Byproducts: Triphenylphosphine (B44618) oxide is a common byproduct from the Wittig reaction. Side reactions during dehydration of an alcohol precursor can also lead to various byproducts.[1][2]
-
Degradation Products: Alkenes can undergo oxidation over time, leading to the formation of peroxides, aldehydes, ketones, or epoxides.
Q2: How can I identify the specific isomers of this compound in my sample?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying isomers. Different isomers will often have slightly different retention times on a GC column. The mass spectra of the isomers will be very similar, but careful analysis of fragmentation patterns can sometimes provide clues. For unambiguous identification, comparison with certified reference standards of the suspected isomers is recommended. 1H NMR spectroscopy can also be used to distinguish between cis and trans isomers based on the coupling constants of the vinylic protons.
Q3: My sample of this compound has a faint, sharp odor. What could this indicate?
A3: A sharp or acrid odor could indicate the presence of volatile oxidation byproducts, such as smaller aldehydes or carboxylic acids. These can form if the sample has been stored for an extended period or exposed to air and light. It is advisable to perform a purity analysis, for instance using GC-MS, to identify these potential degradation products.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) to analyze the purity of this compound?
A4: While HPLC can be used for non-volatile impurities, it is generally not the preferred method for analyzing a volatile and non-polar compound like this compound and its likely impurities. Gas chromatography (GC) is much better suited for separating and analyzing such volatile compounds.
Troubleshooting Guides
GC-MS Analysis
Issue: Poor separation of peaks, especially for isomers.
-
Possible Cause: The GC column and temperature program may not be optimal for separating structurally similar isomers.
-
Troubleshooting Steps:
-
Column Selection: Use a long capillary column (e.g., 50-100 m) with a non-polar or mid-polar stationary phase to enhance separation.
-
Temperature Program: Employ a slow temperature ramp or an isothermal hold at a lower temperature to improve the resolution of early-eluting isomers.
-
Carrier Gas Flow Rate: Optimize the carrier gas (e.g., Helium) flow rate to achieve the best separation efficiency.
-
Issue: A large, broad peak is observed at the beginning of the chromatogram.
-
Possible Cause: This could be due to the injection of a large amount of a very volatile solvent or the presence of low-boiling-point impurities.
-
Troubleshooting Steps:
-
Solvent Delay: Set an appropriate solvent delay in your MS acquisition parameters to avoid detecting the solvent peak.
-
Injection Volume: Reduce the injection volume to avoid overloading the column.
-
Headspace Analysis: For identifying highly volatile impurities, consider using headspace GC-MS.
-
Issue: Identification of a peak corresponding to triphenylphosphine oxide (m/z 278).
-
Possible Cause: Your sample of this compound was likely synthesized via a Wittig reaction, and this is a common byproduct.
-
Troubleshooting Steps:
-
Confirmation: Confirm the identity by comparing the mass spectrum with a library spectrum of triphenylphosphine oxide.
-
Quantification: If necessary, quantify the amount of this impurity using a calibration curve with a pure standard.
-
Purification: If the presence of this impurity is detrimental to your application, consider purifying the this compound by distillation or column chromatography.
-
NMR Spectroscopic Analysis
Issue: Complex multiplets in the vinylic region (around 5.0-5.5 ppm) of the 1H NMR spectrum.
-
Possible Cause: The presence of multiple isomers (cis/trans and positional) of this compound.
-
Troubleshooting Steps:
-
Higher Field Strength: Acquire the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or above) to improve signal dispersion.
-
2D NMR: Perform 2D NMR experiments, such as COSY and HSQC, to help in assigning the complex proton and carbon signals to specific isomers.
-
Spectral Deconvolution: Use NMR processing software to deconvolute overlapping multiplets to estimate the relative ratios of the isomers.
-
Issue: Unexpected signals in the aldehyde (9-10 ppm) or carboxylic acid (>10 ppm) regions of the 1H NMR spectrum.
-
Possible Cause: The sample has degraded through oxidation.
-
Troubleshooting Steps:
-
Sample Handling: Ensure that the sample is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
-
Purity Check: Use a freshly opened or purified sample for your experiments.
-
Quantification: The integral of these signals relative to the main compound can give an estimate of the level of degradation.
-
Quantitative Data
The following table summarizes potential impurities in commercial this compound and their likely concentration ranges. Please note that these are illustrative values and actual concentrations can vary significantly between suppliers and batches.
| Impurity | Chemical Formula | Molar Mass ( g/mol ) | Typical Concentration Range (%) | Potential Origin |
| cis-2,6-Dimethylhept-3-ene | C₉H₁₈ | 126.24 | 1 - 10 | Isomerization during synthesis or storage |
| 2,6-Dimethylhept-2-ene | C₉H₁₈ | 126.24 | 0.5 - 5 | Dehydration side-product/Isomerization |
| 2,6-Dimethylhept-1-ene | C₉H₁₈ | 126.24 | 0.1 - 2 | Dehydration side-product/Isomerization |
| Isovaleraldehyde | C₅H₁₀O | 86.13 | < 0.5 | Unreacted starting material |
| Triphenylphosphine oxide | C₁₈H₁₅PO | 278.28 | < 1 | Wittig reaction byproduct |
| 2,6-Dimethylheptan-3-ol | C₉H₂₀O | 144.25 | < 0.5 | Unreacted starting material |
| Peroxides | R-O-O-R' | Variable | Traces | Oxidation/Degradation |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
Objective: To separate and identify impurities in a sample of this compound.
Methodology:
-
Sample Preparation: Dilute the this compound sample to a concentration of approximately 1 mg/mL in a volatile solvent such as hexane (B92381) or pentane.
-
GC-MS Parameters:
-
GC System: Agilent 7890B GC with 5977A MSD (or equivalent).
-
Injector: Split/Splitless, 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Initial temperature of 40 °C for 5 minutes, then ramp at 5 °C/min to 200 °C and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-400.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Integrate all peaks in the total ion chromatogram (TIC) to determine the relative percentage of impurities.
-
Compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST) for tentative identification.
-
Confirm the identity of key impurities by comparing their retention times and mass spectra with those of pure standards, if available.
-
Protocol 2: ¹H NMR Analysis of this compound
Objective: To characterize the isomeric purity and detect functional group impurities in a sample of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
NMR Spectrometer Parameters (400 MHz):
-
Pulse Program: Standard 1D proton.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Integrate all signals. The vinylic proton signals (around 5.0-5.5 ppm) are characteristic of the double bond.
-
Analyze the coupling constants of the vinylic protons to differentiate between cis and trans isomers. Typically, J(trans) is larger (12-18 Hz) than J(cis) (6-12 Hz).
-
Examine the spectrum for signals in other regions that may indicate the presence of impurities (e.g., aldehyde protons around 9-10 ppm).
-
The relative integrals of the signals can be used to estimate the ratio of isomers and the concentration of impurities.
-
Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Logical workflow for identifying and characterizing impurities.
References
Technical Support Center: Optimizing GC Parameters for the Separation of C9H18 Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) parameters for the challenging separation of C9H18 isomers. The following troubleshooting guides and FAQs address specific issues you may encounter during method development and analysis.
Frequently Asked Questions (FAQs)
Q1: Where is the best starting point for developing a separation method for C9H18 isomers?
The most critical first step is selecting the stationary phase, as this has the greatest impact on separation selectivity.[1][2] The general principle is "like dissolves like," meaning the polarity of the stationary phase should match the polarity of the analytes.[3] For C9H18 isomers, which are non-polar to moderately polar alkenes, a systematic approach starting with column selection, followed by optimization of temperature and gas flow, is recommended.
Q2: What type of stationary phase is most effective for separating C9H18 isomers?
Separating isomers with similar physicochemical properties is a significant challenge.[4] While non-polar columns separate compounds primarily by boiling point, this is often insufficient for isomers.[5]
-
Non-Polar Phases: A 100% dimethylpolysiloxane phase can be a starting point, but may struggle to resolve structurally similar isomers.[6]
-
Intermediate and Polar Phases: For polarizable compounds like alkenes, a more polar stationary phase is often required.[3] Phases incorporating phenyl or cyanopropyl groups can provide different selectivity.[1][2] WAX-type phases are also used for volatile compounds.[7]
-
Specialty Phases: For difficult separations, such as positional and cis/trans isomers, highly selective phases like liquid crystalline stationary phases have demonstrated superior performance.[4][8]
Q3: How do column dimensions (length, ID, film thickness) impact the separation?
Column dimensions are crucial for optimizing efficiency (N) and retention factor (k).[1]
-
Length: A 30-meter column is a good starting point, offering a balance between resolution and analysis time.[9] For highly complex isomer mixtures, longer columns (e.g., 100 m) may be necessary to improve resolution.[9]
-
Internal Diameter (ID): The most common ID is 0.25 mm, which provides a good compromise between efficiency and sample capacity.[3][9] Narrower bore columns (e.g., 0.18 mm) increase efficiency but have lower sample capacity and require higher inlet pressures.[3]
-
Film Thickness: For highly volatile analytes like C9H18, a thicker film (e.g., >0.5 µm) increases retention, which can improve separation and may eliminate the need for sub-ambient oven temperatures.[3][7]
Q4: Should I use a temperature program or an isothermal method for C9H18 isomers?
For a complex mixture of isomers with a range of boiling points, temperature programming is highly advantageous.[10][11] An isothermal method, where the temperature is held constant, is often inadequate, leading to broad peaks for later-eluting compounds and poor resolution for early-eluting ones.[10] Temperature programming improves peak shapes, enhances resolution, and reduces the overall analysis time by increasing the oven temperature during the run.[10][11]
Q5: How does the carrier gas flow rate affect my separation?
The carrier gas flow rate (or linear velocity) directly influences column efficiency.[12] There is an optimal flow rate at which efficiency is highest.[12] If the flow rate is too low, peaks broaden due to longitudinal diffusion. If it's too high, there isn't enough time for analytes to interact with the stationary phase, leading to poor separation. Using a narrower ID column allows for a higher optimal linear velocity, which can shorten analysis times without sacrificing efficiency.[13]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the GC separation of C9H18 isomers.
Q1: My C9H18 isomer peaks are co-eluting or show poor resolution. What should I do?
Poor resolution is a common challenge. Follow this logical workflow to diagnose and solve the issue. The most impactful variable to address first is selectivity (stationary phase), followed by efficiency (column dimensions and carrier gas flow) and retention (temperature program).[14]
Caption: Troubleshooting workflow for poor resolution.
Q2: I'm observing peak tailing. What are the causes and solutions?
Peak tailing can compromise quantification accuracy.[15]
-
Possible Causes:
-
Active Sites: Exposed silanol (B1196071) groups in the injector liner or at the column inlet can interact with analytes.
-
Column Contamination: Accumulation of non-volatile residues on the column.[15]
-
Column Overload: Injecting too much sample.
-
-
Solutions:
-
Use a deactivated inlet liner, potentially with glass wool.
-
Perform column maintenance by trimming 10-15 cm from the column inlet.[15]
-
Reduce the injection volume or dilute the sample.
-
Q3: Why are my peaks splitting?
-
Possible Causes:
-
Solvent Mismatch: A significant polarity mismatch between the injection solvent and the stationary phase is a common cause.[16] For example, injecting a polar solvent onto a non-polar column.
-
Improper Injection Technique: Issues with the injection process can lead to a non-uniform band of sample entering the column.
-
-
Solutions:
-
Change the injection solvent to one that is more compatible with the stationary phase (e.g., hexane (B92381) for a non-polar column).
-
Ensure the injection speed is appropriate and the syringe is functioning correctly.
-
Q4: What are "ghost peaks" and how can I eliminate them?
Ghost peaks are extraneous peaks that appear in your chromatogram, often during a blank run.
-
Possible Causes:
-
Septum Bleed: Small particles from an old or over-tightened septum entering the inlet.
-
Contamination: Contaminants in the carrier gas, sample, or from a previous injection (carryover).[15]
-
-
Solutions:
Q5: My retention times are shifting between runs. What's the problem?
-
Possible Causes:
-
Leaks: A leak in the system, most commonly at the septum or column fittings, will cause pressure and flow to drop, increasing retention times.[15][17]
-
Inconsistent Oven Temperature: Poor temperature control can lead to variability.
-
Carrier Gas Flow Fluctuation: Issues with the gas supply or electronic pressure control (EPC).
-
-
Solutions:
-
Perform a leak check, paying close attention to the injector septum.
-
Verify oven temperature stability.
-
Ensure the carrier gas cylinder has sufficient pressure and the regulators are functioning correctly.
-
Experimental Protocols
Protocol 1: General Method Development Workflow
This protocol outlines a systematic approach to developing a robust GC method for C9H18 isomer separation.
-
Stationary Phase Selection:
-
Begin with a mid-polarity column (e.g., 50% Phenyl Polysiloxane) or a WAX (polyethylene glycol) column. These offer different selectivity mechanisms than standard non-polar phases.
-
-
Define Initial GC Parameters:
-
Use the parameters in Table 1 as a starting point.
-
-
Perform an Initial Temperature Scout Run:
-
Inject a standard mixture of C9H18 isomers.
-
Run a fast temperature ramp (e.g., 20°C/min) from a low starting temperature (e.g., 40°C) to a high temperature (e.g., 250°C). This helps determine the elution temperature range of the isomers.
-
-
Optimize the Temperature Program:
-
Set the initial oven temperature approximately 20°C below the elution temperature of the first isomer.
-
Set a slower ramp rate (e.g., 5-10°C/min) through the range where the isomers elute to maximize resolution.[18]
-
Set the final temperature about 20°C above the elution temperature of the last isomer to ensure all components are eluted.[18]
-
-
Fine-Tune and Verify:
-
Make small adjustments to the temperature program and carrier gas flow rate to achieve baseline resolution.
-
Once optimized, perform multiple injections to confirm reproducibility of retention times and peak areas.
-
Caption: Workflow for GC method development.
Protocol 2: Restoring Column Performance by Trimming
If you observe peak tailing or loss of resolution, trimming the column inlet can remove contamination.[15]
-
Cool Down: Ensure the GC oven and inlet are cool. Turn off the carrier gas flow at the instrument (but not the source).
-
Remove Column: Carefully disconnect the column nut from the inlet.
-
Trim: Using a ceramic scoring wafer, make a clean, square cut to remove 10-15 cm from the inlet end of the column. Ensure the cut is perpendicular to the column wall to avoid creating active sites.
-
Reinstall: Reinstall the column in the inlet with a new nut and ferrule.
-
Condition: Restore carrier gas flow and heat the column to its maximum isothermal temperature for 30 minutes to condition it before analysis.
Data Presentation
Table 1: Recommended Starting GC Parameters for C9H18 Isomer Separation
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Column | ||
| Stationary Phase | WAX or 50% Phenyl-methylpolysiloxane | Provides different selectivity for polarizable alkene isomers. |
| Dimensions | 30 m x 0.25 mm ID, 0.50 µm film thickness | Good balance of efficiency, capacity, and analysis time.[9] Thicker film enhances retention of volatile compounds.[3] |
| Temperatures | ||
| Inlet | 250 °C | Ensures rapid vaporization of the sample. |
| Detector (FID) | 275 °C | Prevents condensation of analytes. |
| Oven Program | Start at 40°C (hold 2 min), ramp 10°C/min to 200°C | A standard starting point to be optimized based on scouting runs.[18] |
| Carrier Gas | ||
| Gas | Helium or Hydrogen | Hydrogen allows for faster analysis but requires safety precautions. |
| Flow Rate | 1.0 - 1.5 mL/min (for 0.25 mm ID) | A typical starting point to achieve optimal linear velocity. |
| Injection | ||
| Mode | Split (e.g., 50:1 ratio) | Prevents column overload and ensures sharp peaks. |
| Volume | 1 µL | A standard volume; may need to be reduced if overload occurs. |
Table 2: Effect of Column Dimensions on GC Performance
| Parameter Change | Effect on Resolution | Effect on Analysis Time | Effect on Sample Capacity |
|---|---|---|---|
| Increase Length | Increases | Increases | No Change |
| Decrease Length | Decreases | Decreases | No Change |
| Increase ID | Decreases | No Change | Increases |
| Decrease ID | Increases | No Change | Decreases |
| Increase Film Thickness | May Decrease (for high boilers) | Increases | Increases |
| Decrease Film Thickness | May Increase (for high boilers) | Decreases | Decreases |
Source: Adapted from principles outlined in various guides.[3][9]
Table 3: Troubleshooting Summary
| Symptom | Most Likely Cause | Primary Solution |
|---|---|---|
| Poor Resolution | Incorrect stationary phase or non-optimal temperature program. | Switch to a more selective phase; reduce oven ramp rate. |
| Peak Tailing | Column contamination or active sites in the inlet. | Trim 10-15 cm from the column inlet; use a deactivated liner.[15] |
| Split Peaks | Mismatch between solvent and stationary phase polarity. | Change to a more compatible solvent.[16] |
| Ghost Peaks | Septum bleed or system contamination. | Replace septum; run a solvent blank to identify carryover.[15] |
| Shifting Retention Times | System leak, typically at the septum. | Perform a leak check and replace the septum if necessary.[17] |
References
- 1. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 2. gcms.cz [gcms.cz]
- 3. fishersci.ca [fishersci.ca]
- 4. vurup.sk [vurup.sk]
- 5. trajanscimed.com [trajanscimed.com]
- 6. Alkenes separation on a non polar column - Chromatography Forum [chromforum.org]
- 7. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimising GC Column Choice | SCION Instruments [scioninstruments.com]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 11. youtube.com [youtube.com]
- 12. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Resolving Peak Overlap in NMR Spectra of Complex Hydrocarbon Mixtures
This technical support center is designed to provide researchers, scientists, and drug development professionals with practical guidance on resolving peak overlap in NMR spectra of complex hydrocarbon mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data to aid in your experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 1D ¹H NMR spectrum of a hydrocarbon mixture shows a broad, unresolved "hump" in the aliphatic region. What are my first steps?
A: This is a classic sign of severe peak overlap, common in mixtures containing numerous similar aliphatic chains.
Initial Troubleshooting Steps:
-
Confirm Sample Purity and Preparation: Ensure your sample is free of solid particulates by filtering it into the NMR tube. Solid impurities can degrade spectral resolution.[1]
-
Optimize Shimming: Poor magnetic field homogeneity is a common cause of peak broadening. Re-shim the spectrometer carefully.
-
Adjust Sample Concentration: Very concentrated samples can lead to broadened peaks due to viscosity or intermolecular interactions.[1] Try diluting your sample.
-
Increase Number of Scans: If the signal-to-noise ratio is low, acquiring more scans can help better define the peaks within the hump.
If these initial steps do not resolve the issue, you will need to employ more advanced techniques as outlined below.
Q2: How can I use different solvents to resolve overlapping signals?
A: Changing the deuterated solvent is a simple yet powerful method to induce changes in chemical shifts, which can resolve overlapping peaks. Aromatic solvents like benzene-d6 (B120219) often cause significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) compared to less interactive solvents like chloroform-d3.[1] This is particularly effective for polar compounds, but can also influence hydrocarbons.
Troubleshooting Workflow for Solvent Change:
-
Acquire a standard ¹H NMR spectrum in a common solvent like CDCl₃.
-
If overlap is observed, prepare a new sample in an aromatic solvent such as C₆D₆.
-
Compare the spectra. Protons situated differently with respect to the aromatic solvent molecules will experience different shielding effects, altering their chemical shifts and potentially resolving the overlap.
Q3: When should I move from 1D NMR to 2D NMR experiments?
A: You should consider 2D NMR when 1D spectra remain uninterpretable even after optimizing acquisition parameters and changing solvents. 2D NMR techniques are exceptionally powerful for resolving complex mixtures because they spread the signals across two frequency dimensions, significantly reducing overlap.[2]
Consider 2D NMR if:
-
You need to establish connectivity between protons (which proton is coupled to which).
-
You need to correlate protons with their directly attached carbons.
-
Your 1D spectrum has too many overlapping multiplets to assign any single resonance confidently.
Q4: I have overlapping signals from what I believe are different isomers. Which 2D NMR experiment is best to differentiate them?
A: For differentiating isomers, a combination of 2D experiments is often most effective.
-
COSY (Correlation Spectroscopy): This is the best starting point. It shows correlations between protons that are coupled to each other (typically through 2-3 bonds). This can help you trace out the spin systems of each isomer.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. Since ¹³C spectra have a much wider chemical shift range, this is extremely effective at resolving protons that overlap in the 1D spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (2-3 bonds). It is invaluable for piecing together molecular fragments and confirming isomeric structures.
Q5: My hydrocarbon mixture does not have a functional group that interacts with lanthanide shift reagents. Are they still useful?
A: Generally, lanthanide shift reagents (LSRs) require a Lewis basic site (like an alcohol, ketone, or amine) in the molecule to coordinate with. For pure aliphatic or aromatic hydrocarbons without such functional groups, LSRs will not be effective. Their primary mechanism involves complexation with a lone pair of electrons.[3]
Data Presentation: Quantitative Effects on Chemical Shifts
Table 1: Effect of Deuterated Solvent on ¹H NMR Chemical Shifts of Representative Hydrocarbons
The choice of solvent can significantly influence the chemical shifts of protons. Aromatic solvents like benzene-d6 can cause notable upfield or downfield shifts compared to chloroform-d3, aiding in the resolution of overlapping signals.
| Compound | Proton | CDCl₃ (ppm) | Benzene-d6 (ppm) | DMSO-d6 (ppm) |
| n-Heptane | -CH₃ | 0.88 | 0.90 | 0.85 |
| -CH₂- (internal) | 1.26 | 1.30 | 1.23 | |
| Toluene | Ar-H (ortho) | 7.24 | 7.09 | 7.21 |
| Ar-H (meta) | 7.24 | 7.15 | 7.21 | |
| Ar-H (para) | 7.15 | 7.09 | 7.11 | |
| -CH₃ | 2.35 | 2.11 | 2.30 | |
| 1-Hexene | =CH₂ (geminal) | 4.92, 4.96 | Not readily available | Not readily available |
| =CH- | 5.80 | Not readily available | Not readily available | |
| Allylic -CH₂- | 2.06 | Not readily available | Not readily available |
Data for n-Heptane and Toluene adapted from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Data for 1-Hexene in CDCl₃ from spectral databases.[4]
Table 2: Illustrative Effect of a Lanthanide Shift Reagent on a Hydrocarbon with a Coordinating Group (1-Hexanol)
Lanthanide shift reagents, such as Eu(dpm)₃, coordinate to Lewis basic sites and induce large chemical shifts, with the magnitude of the shift being dependent on the distance of the proton from the coordination site. This can turn a complex, overlapped spectrum into a first-order spectrum where all multiplets are resolved.[5][6]
| Proton Position (in 1-Hexanol) | Approximate Chemical Shift (ppm) without Shift Reagent | Expected Trend with added Eu(dpm)₃ | Representative Shifted Value (ppm) |
| HO-CH₂- | ~3.6 | Large downfield shift | > 10 |
| -CH₂-CH₂OH | ~1.6 (overlapped) | Significant downfield shift | ~ 5.0 |
| -CH₂-CH₂CH₂OH | ~1.3 (overlapped) | Moderate downfield shift | ~ 3.0 |
| -CH₂-CH₂CH₂CH₂OH | ~1.3 (overlapped) | Small downfield shift | ~ 2.0 |
| -CH₂-CH₃ | ~1.3 (overlapped) | Minimal downfield shift | ~ 1.5 |
| -CH₃ | ~0.9 | Very minimal downfield shift | ~ 1.0 |
This table provides illustrative values to demonstrate the trend. Actual shifts are dependent on the concentration of the shift reagent.
Experimental Protocols
Protocol 1: Acquiring a 2D COSY Spectrum
This protocol provides a general procedure for acquiring a standard gradient-selected COSY (gCOSY) experiment, which is effective for identifying ¹H-¹H coupling networks.
1. Sample Preparation:
-
Prepare a solution of your hydrocarbon mixture in a suitable deuterated solvent. For a 5 mm NMR tube, a sample volume of 0.6-0.7 mL is typical.
-
Ensure the sample is homogeneous and free of any solid particles.
2. Initial 1D ¹H NMR:
-
Acquire a standard 1D ¹H spectrum of your sample.
-
Reference the spectrum (e.g., to TMS at 0 ppm).
-
Determine the spectral width (SW) that encompasses all proton signals of interest. Note the center of the spectrum (o1p).
3. Setting up the 2D COSY Experiment:
-
Create a new dataset and load a standard parameter set for a gradient COSY experiment (e.g., cosygpqf on a Bruker spectrometer).
-
Set the spectral width (SW) in both the F2 (direct) and F1 (indirect) dimensions to the value determined from your 1D spectrum.
-
Set the transmitter frequency offset (o1p) to the center of your proton spectrum.
-
Acquisition Parameters:
-
TD (Time Domain) in F2: 1K-2K data points.
-
TD in F1 (number of increments): 128-256 increments. A higher number will increase resolution in the F1 dimension but also increase the experiment time.
-
NS (Number of Scans): Typically 2, 4, or 8, depending on sample concentration. Should be a multiple of 2 for phase cycling.
-
D1 (Relaxation Delay): 1-2 seconds.
-
4. Acquisition and Processing:
-
Start the acquisition. The experiment time will be displayed.
-
After acquisition, process the data using a Fourier transform in both dimensions (xfb on Bruker systems).
-
A sine-bell window function is typically applied to both dimensions.
-
The resulting 2D spectrum can be symmetrized to reduce artifacts.
Protocol 2: Acquiring a 2D HSQC Spectrum
This protocol outlines the steps for a sensitivity-improved, gradient-selected HSQC experiment, which is used to correlate protons with their directly attached carbons.
1. Sample Preparation:
-
Follow the same sample preparation guidelines as for the COSY experiment. Higher concentrations are generally better for heteronuclear experiments.
2. Initial 1D Spectra:
-
Acquire and reference a 1D ¹H spectrum to determine the proton spectral width and offset.
-
It is also highly recommended to acquire a 1D ¹³C spectrum to determine the carbon spectral width and offset.
3. Setting up the 2D HSQC Experiment:
-
Create a new dataset and load a standard parameter set for a gradient HSQC experiment (e.g., hsqcedetgpsisp on a Bruker spectrometer for multiplicity editing).
-
¹H Channel (F2 dimension): Set the spectral width and offset based on your 1D ¹H spectrum.
-
¹³C Channel (F1 dimension): Set the spectral width and offset to cover the expected range of carbon signals (e.g., 0-160 ppm for aliphatic and aromatic carbons).
-
Acquisition Parameters:
-
TD in F2: 1K-2K data points.
-
TD in F1: 128-256 increments.
-
NS: Typically a multiple of 8 (e.g., 8, 16, 32) depending on concentration.
-
D1: 1-2 seconds.
-
The one-bond ¹J(C,H) coupling constant is typically set to an average value of 145 Hz.
-
4. Acquisition and Processing:
-
Start the acquisition.
-
Process the data with a Fourier transform in both dimensions.
-
Typically, a squared sine-bell (QSINE) window function is applied in both dimensions.
-
Phase correction will be required for both dimensions.
Visualizations
References
- 1. mason.gmu.edu [mason.gmu.edu]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 1-Hexene(592-41-6) 1H NMR spectrum [chemicalbook.com]
- 5. NMR Shift reagents | PPTX [slideshare.net]
- 6. A shift reagent for use in nuclear magnetic resonance spectroscopy. A first-order spectrum of n-hexanol - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Preventing degradation of 2,6-Dimethylhept-3-ene during long-term storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper long-term storage of 2,6-Dimethylhept-3-ene to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during long-term storage?
A1: Like other alkenes, this compound is susceptible to three primary degradation pathways during long-term storage:
-
Oxidation (Autoxidation): The double bond is susceptible to attack by atmospheric oxygen, leading to the formation of hydroperoxides, epoxides, and other oxygenated derivatives. This process can be initiated by light, heat, or the presence of radical initiators.
-
Isomerization: The double bond can migrate along the carbon chain, or the stereochemistry (cis/trans) can change, especially in the presence of acid or base catalysts, or upon exposure to heat or UV light.
-
Polymerization: Under certain conditions, such as in the presence of catalysts or initiators, alkene molecules can react with each other to form oligomers or polymers.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of chemical reactions, including oxidation and polymerization. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation by excluding atmospheric oxygen. |
| Light | Amber glass vial or opaque container | Protects from UV light, which can initiate radical chain reactions leading to degradation. |
| Container | Tightly sealed, high-quality glass | Prevents contamination and exposure to air and moisture. Avoids potential leaching from plastic containers. |
| Additives | Addition of a radical inhibitor (e.g., BHT) | Scavenges free radicals, inhibiting the initiation of autoxidation. |
Q3: How can I detect degradation in my sample of this compound?
A3: Degradation can be monitored using several analytical techniques:
-
Gas Chromatography (GC): A primary method to assess purity. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify structural changes, such as the formation of new functional groups (e.g., alcohols, ketones from oxidation) or isomeric impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can detect the appearance of characteristic absorption bands for functional groups like hydroxyl (-OH) or carbonyl (C=O) that result from oxidation.
-
Peroxide Test Strips: A quick, qualitative method to check for the presence of hydroperoxides, a primary product of autoxidation.
Troubleshooting Guides
Issue 1: My GC analysis shows multiple new peaks that were not present in the initial sample.
-
Possible Cause: This is a strong indication of degradation. The new peaks could correspond to isomers, oxidation products, or oligomers.
-
Troubleshooting Steps:
-
Identify the Impurities: If possible, identify the new peaks using GC-Mass Spectrometry (GC-MS). This will help determine the degradation pathway.
-
Review Storage Conditions: Ensure the sample was stored under an inert atmosphere, refrigerated, and protected from light.
-
Check for Contaminants: Consider the possibility of contamination from the storage container or handling.
-
Purification: If the degradation is minor, consider re-purifying the this compound by distillation or column chromatography.
-
Future Prevention: For future storage, add a stabilizer like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 100 ppm) and strictly adhere to recommended storage conditions.
-
Issue 2: I observe a change in the physical appearance of my sample (e.g., color change, increased viscosity).
-
Possible Cause: A yellowing of the sample can indicate oxidation. An increase in viscosity is a potential sign of polymerization.
-
Troubleshooting Steps:
-
Analytical Confirmation: Perform GC or NMR analysis to confirm chemical changes.
-
Discard if Necessary: If significant polymerization has occurred, the sample may not be usable for its intended purpose and should be discarded following appropriate safety protocols.
-
Implement Preventative Measures: For new samples, ensure storage at low temperatures and under an inert atmosphere to inhibit these degradation pathways.
-
Experimental Protocols
Protocol 1: Monitoring Purity by Gas Chromatography (GC)
-
Instrument and Column: Use a standard gas chromatograph equipped with a flame ionization detector (FID). A non-polar capillary column (e.g., DB-1 or equivalent) is suitable.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like hexane (B92381) or pentane (B18724) (e.g., 1 µL in 1 mL).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. Record the chromatogram. The purity can be estimated by the relative peak area of the this compound peak. Compare the chromatogram to that of a fresh or standard sample to identify any new peaks corresponding to impurities.
Protocol 2: Qualitative Peroxide Test
-
Materials: Commercial peroxide test strips.
-
Procedure:
-
Using a clean, dry glass rod, transfer a small drop of the this compound sample onto the reactive pad of a peroxide test strip.
-
Wait for the time specified in the test strip instructions.
-
Compare the color of the test pad to the color chart provided with the kit to estimate the peroxide concentration.
-
-
Interpretation: A positive test for peroxides indicates that autoxidation has occurred. Samples with detectable levels of peroxides should be handled with extreme caution, as peroxides can be explosive, especially upon heating or concentration.
Visualizations
Caption: Primary degradation pathways for this compound.
Technical Support Center: Enhancing Grignard Reaction Efficiency for Precursor Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Grignard reactions for precursor synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues that may arise during your Grignard experiments.
Problem: The Grignard reaction fails to initiate.
This is one of the most common issues, often indicated by the absence of a color change (typically to a cloudy gray or brownish solution), gas evolution, or an exothermic reaction.[1]
| Potential Cause | Solution | Citation |
| Passivated Magnesium Surface | The surface of magnesium turnings is often coated with a layer of magnesium oxide (MgO), which prevents the reaction from starting. | [1] |
| Mechanical Activation: Crush the magnesium turnings with a glass rod against the side of the flask to expose a fresh surface. Vigorous stirring can also be effective. | [2][3] | |
| Chemical Activation: Add a small crystal of iodine. The iodine etches the magnesium surface, and the disappearance of its purple color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used; it reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, activating the surface. | [1][4] | |
| Presence of Moisture | Grignard reagents are highly sensitive to moisture and will be quenched by even trace amounts of water in glassware, solvents, or reagents. | [1][2] |
| Rigorous Drying of Glassware: All glassware must be scrupulously cleaned and dried before use. This can be achieved by oven-drying overnight or by flame-drying the apparatus under a stream of inert gas (e.g., nitrogen or argon). | [5][6] | |
| Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents that have been appropriately dried. Diethyl ether and tetrahydrofuran (B95107) (THF) are common choices. | [1][6] | |
| Low Reactivity of Alkyl/Aryl Halide | Some organic halides are less reactive and may require more forcing conditions to initiate the reaction. | [7] |
| Initiation Aids: In addition to chemical activators for magnesium, gentle warming of the reaction mixture with a heat gun can help initiate the reaction. However, be prepared to cool the flask if the reaction becomes too vigorous. | [1][3] |
Problem: Low yield of the desired product.
A low yield can be attributed to incomplete reaction, quenching of the Grignard reagent, or the formation of side products.
| Potential Cause | Solution | Citation |
| Incomplete Grignard Formation | If the Grignard reagent is not formed in high yield, the subsequent reaction will be inefficient. | [4] |
| Ensure Complete Reaction: After initiation, allow sufficient time for the organic halide to react completely with the magnesium. The disappearance of the magnesium turnings is a good indicator. | [8] | |
| Quenching by Protic Sources | Grignard reagents are strong bases and will react with any acidic protons present in the reaction mixture. This includes water, alcohols, and even terminal alkynes. | [9] |
| Maintain Anhydrous and Inert Conditions: As with initiation, strictly anhydrous conditions are crucial throughout the reaction. Conducting the reaction under an inert atmosphere of nitrogen or argon will prevent quenching by atmospheric moisture and oxygen. | [4][6] | |
| Side Reactions | Several side reactions can compete with the desired reaction, reducing the yield of the target molecule. | [5] |
| Wurtz Coupling: This side reaction involves the coupling of the Grignard reagent with the unreacted organic halide. To minimize this, add the organic halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. | [1][5] | |
| 1,4-Addition (for α,β-unsaturated carbonyls): To favor the desired 1,2-addition, perform the reaction at a low temperature (e.g., -78 °C). The use of cerium(III) chloride can also enhance 1,2-selectivity. | [10] |
Frequently Asked Questions (FAQs)
Q1: How can I be certain that my Grignard reagent has formed?
A1: Successful formation of a Grignard reagent is typically indicated by several observations:
-
A noticeable color change in the reaction mixture, often to a cloudy, grayish, or brownish suspension.[1]
-
The evolution of gas if an initiator like 1,2-dibromoethane is used.[11]
-
A spontaneous increase in temperature (exotherm), which may cause the solvent to gently reflux.[11]
-
The gradual consumption of the magnesium turnings.[8]
Q2: What is the purpose of using an ether solvent like diethyl ether or THF?
A2: Ethereal solvents are crucial for Grignard reactions for two main reasons:
-
Stabilization: The lone pairs of electrons on the oxygen atom of the ether coordinate with the magnesium atom of the Grignard reagent, stabilizing it.[12]
-
Aprotic Nature: Ethers are aprotic solvents, meaning they do not have acidic protons that would react with and destroy the highly basic Grignard reagent.[12]
Q3: My reaction mixture turned very dark, almost black. Is this normal?
A3: While a color change to gray or brown is typical, a very dark or black color might indicate decomposition or significant side reactions, possibly due to overheating.[1] It is important to control the reaction temperature, especially during the addition of the organic halide and the subsequent reaction with the electrophile.[6]
Q4: Can I use a Grignard reagent with a starting material that has other functional groups?
A4: It depends on the functional group. Grignard reagents are incompatible with acidic protons found in alcohols, amines, and carboxylic acids.[7] They will also react with electrophilic functional groups like aldehydes, ketones, and esters.[7] If your starting material contains a functional group that could react with the Grignard reagent, it must be protected before the Grignard reaction and deprotected afterward.
Q5: How do I properly quench a Grignard reaction?
A5: Quenching should be done carefully by slowly adding the reaction mixture to a cold aqueous acidic solution, such as a saturated solution of ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl), often over crushed ice.[6] This is an exothermic process that neutralizes any unreacted Grignard reagent and protonates the alkoxide intermediate to form the desired alcohol.[6][12]
Experimental Protocols
Protocol 1: Preparation of a Grignard Reagent (e.g., Phenylmagnesium Bromide)
-
Glassware Preparation: Rigorously dry all glassware, including a round-bottom flask, a reflux condenser, and a dropping funnel, either in an oven overnight or by flame-drying under an inert atmosphere.[6] Assemble the apparatus while it is still hot and allow it to cool to room temperature under a stream of nitrogen or argon.
-
Reagent Setup: Place magnesium turnings (1.2 equivalents) in the dried flask. Add a small crystal of iodine to activate the magnesium.[6]
-
In the dropping funnel, prepare a solution of the aryl halide (e.g., bromobenzene, 1.0 equivalent) in anhydrous diethyl ether or THF.
-
Initiation: Add a small portion (approximately 10%) of the halide solution to the magnesium.[6] The reaction should initiate, as evidenced by a color change and gentle refluxing. If it doesn't start, gentle warming or crushing the magnesium may be necessary.[2][3]
-
Addition: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[6]
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[6]
Protocol 2: Reaction of a Grignard Reagent with a Ketone (e.g., Benzophenone)
-
Cooling: Cool the freshly prepared Grignard reagent in an ice-water bath.[6]
-
Substrate Addition: Dissolve the ketone (e.g., benzophenone, 0.95 equivalents) in a minimal amount of anhydrous ether or THF and add this solution to the dropping funnel. Add the ketone solution dropwise to the stirred, cooled Grignard reagent.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (this can be monitored by Thin Layer Chromatography - TLC).[6]
Protocol 3: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the reaction mixture over a beaker of crushed ice containing a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer two more times with ether.[9]
-
Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (if acid was used), followed by brine.[6]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).[6]
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization (if solid) or column chromatography.[6]
Visualizations
Caption: A step-by-step experimental workflow for a typical Grignard reaction.
Caption: A logical workflow for troubleshooting a Grignard reaction that fails to start.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. www1.udel.edu [www1.udel.edu]
- 9. odp.library.tamu.edu [odp.library.tamu.edu]
- 10. benchchem.com [benchchem.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. leah4sci.com [leah4sci.com]
Validation & Comparative
Comparative analysis of synthetic routes to 2,6-Dimethylhept-3-ene.
A comprehensive comparative analysis of synthetic routes to 2,6-dimethylhept-3-ene is presented for researchers, scientists, and professionals in drug development. This guide objectively evaluates three distinct methodologies: the Wittig reaction, a Grignard reaction followed by dehydration, and the stereoselective reduction of an alkyne. Each route is assessed based on its underlying mechanism, starting materials, and expected outcomes, with supporting data summarized for clear comparison.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route for this compound depends on factors such as desired stereochemistry, availability of starting materials, and required scale of production. The following table provides a quantitative comparison of the three discussed routes.
| Synthesis Route | Starting Materials | Key Intermediates | Reagents | Typical Yield (%) | Stereoselectivity |
| 1. Wittig Reaction | Isobutyraldehyde (B47883), (1-isobutylpropyl)triphenylphosphonium bromide | Phosphonium (B103445) ylide, Oxaphosphetane | n-Butyllithium, THF | 60-80 (estimated) | Primarily Z-isomer |
| 2. Grignard Reaction & Dehydration | Isobutylmagnesium bromide, Isobutyraldehyde | 2,6-Dimethylheptan-4-ol (B1670625) | H₂SO₄ or H₃PO₄ (for dehydration) | ~70 (for alcohol), 80-90 (for dehydration) | Mixture of E/Z isomers |
| 3. Alkyne Reduction | 2,6-Dimethylhept-3-yne | - | (a) H₂, Lindlar's Catalyst(b) Na, NH₃ (liquid) | >95 (for Z-isomer)[1]>90 (for E-isomer) | (a) Z-isomer (cis)[1][2](b) E-isomer (trans)[3] |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route 1: Wittig Reaction
This route offers a direct method for forming the carbon-carbon double bond with good control over its position.
Step 1: Preparation of (1-isobutylpropyl)triphenylphosphonium bromide In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), triphenylphosphine (B44618) is dissolved in anhydrous toluene. 2-Bromo-4-methylpentane is added dropwise, and the mixture is heated to reflux for 24 hours, during which the phosphonium salt precipitates. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Step 2: Synthesis of this compound The dried phosphonium salt is suspended in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere and cooled to -78°C. A solution of n-butyllithium in hexanes is added dropwise until a persistent orange-red color indicates the formation of the ylide. A solution of isobutyraldehyde in anhydrous THF is then slowly added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with pentane, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. Purification by distillation yields this compound.
Route 2: Grignard Reaction and Dehydration
This two-step sequence involves the formation of an alcohol intermediate followed by elimination to form the alkene.
Step 1: Synthesis of 2,6-Dimethylheptan-4-ol In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, magnesium turnings are placed. A solution of 1-bromo-2-methylpropane (B43306) in anhydrous diethyl ether is added dropwise to initiate the formation of isobutylmagnesium bromide. Once the Grignard reagent is formed, the solution is cooled to 0°C, and a solution of isobutyraldehyde in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 2 hours and then quenched by slowly pouring it over crushed ice. Saturated aqueous ammonium chloride is added to dissolve the magnesium salts. The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give crude 2,6-dimethylheptan-4-ol, which can be purified by distillation. A similar synthesis of 2,6-dimethylheptan-4-ol from isobutyl magnesium bromide and ethyl formate (B1220265) has been reported with a 74% yield.[4]
Step 2: Dehydration of 2,6-Dimethylheptan-4-ol The purified 2,6-dimethylheptan-4-ol is mixed with a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, in a distillation apparatus. The mixture is heated, and the alkene product, this compound, is distilled from the reaction mixture as it is formed. The collected distillate is washed with saturated sodium bicarbonate solution and water, dried over anhydrous calcium chloride, and redistilled to obtain the pure product.
Route 3: Stereoselective Reduction of 2,6-Dimethylhept-3-yne
This route provides excellent control over the stereochemistry of the resulting alkene.
Step 1: Synthesis of 2,6-Dimethylhept-3-yne In a flask containing liquid ammonia (B1221849) at -78°C, sodium amide is prepared by adding small pieces of sodium metal in the presence of a catalytic amount of iron(III) nitrate. To this is added 3-methyl-1-butyne (B31179) to form the sodium acetylide. Subsequently, 1-bromo-2-methylpropane is added, and the reaction is allowed to proceed to form 2,6-dimethylhept-3-yne. The ammonia is allowed to evaporate, and the product is extracted with diethyl ether.
Step 2a: Synthesis of (Z)-2,6-Dimethylhept-3-ene (cis-isomer) The partial hydrogenation of 2,6-dimethylhept-3-yne is carried out using a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline).[2] The alkyne is dissolved in a suitable solvent, such as methanol (B129727) or hexane, and the catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically 1 atm) with vigorous stirring until the theoretical amount of hydrogen is consumed. The catalyst is removed by filtration, and the solvent is evaporated to yield (Z)-2,6-dimethylhept-3-ene. This method provides high selectivity for the cis-alkene.[1][2]
Step 2b: Synthesis of (E)-2,6-Dimethylhept-3-ene (trans-isomer) The trans-alkene is obtained via a dissolving metal reduction.[3] In a flask containing liquid ammonia at -78°C, small pieces of sodium metal are added until a persistent blue color is observed. A solution of 2,6-dimethylhept-3-yne in a minimal amount of anhydrous diethyl ether is then added dropwise. The reaction is stirred until the blue color disappears. The reaction is quenched by the addition of ammonium chloride, and the ammonia is allowed to evaporate. The product is extracted with pentane, washed, dried, and purified by distillation to yield (E)-2,6-dimethylhept-3-ene.
Visualizing the Synthetic Pathways
The logical flow and key transformations of each synthetic route are illustrated in the following diagrams.
Caption: Workflow of the Wittig reaction for the synthesis of this compound.
Caption: Grignard reaction followed by dehydration to synthesize this compound.
References
Structural Validation of 2,6-Dimethylhept-3-ene: A Comparative Analysis Using NMR and Mass Spectrometry
In the landscape of chemical research and drug development, the unambiguous determination of a molecule's structure is a critical, foundational step. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comparative analysis for the structural validation of 2,6-Dimethylhept-3-ene, contrasting its expected spectral data with that of its isomers, 2,6-Dimethylhept-2-ene and 2,6-Dimethylhept-1-ene. We present detailed experimental protocols and data interpretation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful techniques in the analytical chemist's arsenal.
Experimental Protocols
A systematic workflow is essential for accurate structural elucidation. The process begins with sample preparation, followed by data acquisition using NMR and MS, and concludes with comprehensive data analysis to confirm the proposed structure.
Caption: Workflow for the structural validation of a chemical compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the synthesized this compound is dissolved in 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added to serve as an internal standard (0 ppm).
-
Instrumentation: Data are acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra are recorded with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence, with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2.0 seconds.
B. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as methanol (B129727) or dichloromethane.
-
Instrumentation: Electron Ionization (EI) mass spectra are obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Acquisition Parameters: The sample is introduced via GC, with an ionization energy of 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 40-200.
Comparative Spectral Data Analysis
The key to validation lies in comparing the experimental data against the predicted data for the target molecule and its potential isomers. The molecular formula for all three isomers is C₉H₁₈, resulting in a molecular weight of 126.24 g/mol .
Table 1: Predicted ¹H NMR Data Comparison
| Compound Name | Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting | Integration |
| This compound | H1, H7 (6H, (CH₃)₂CH-) | ~0.90 | Doublet (d) | 6H |
| H6 (1H, (CH₃)₂CH-) | ~1.70 | Multiplet (m) | 1H | |
| H2 (2H, -CH₂-CH=) | ~2.00 | Multiplet (m) | 2H | |
| H5 (2H, =CH-CH₂-) | ~1.95 | Multiplet (m) | 2H | |
| H3, H4 (2H, -CH=CH-) | ~5.40 | Multiplet (m) | 2H | |
| 2,6-Dimethylhept-2-ene | H1, H7 (6H, (CH₃)₂CH-) | ~0.88 | Doublet (d) | 6H |
| H1' (3H, =C-CH₃) | ~1.65 | Singlet (s) | 3H | |
| H6 (1H, (CH₃)₂CH-) | ~2.10 | Multiplet (m) | 1H | |
| H5 (2H, -CH-CH₂-) | ~1.90 | Triplet (t) | 2H | |
| H3 (1H, =CH-CH₂) | ~5.10 | Triplet (t) | 1H | |
| 2,6-Dimethylhept-1-ene | H7, H8 (6H, (CH₃)₂CH-) | ~0.92 | Doublet (d) | 6H |
| H6 (1H, (CH₃)₂CH-) | ~1.50 | Multiplet (m) | 1H | |
| H5 (2H, -CH-CH₂-) | ~1.30 | Multiplet (m) | 2H | |
| H3 (2H, =CH-CH₂-) | ~2.05 | Multiplet (m) | 2H | |
| H1 (2H, H₂C=) | ~4.95 | Multiplet (m) | 2H | |
| H2 (1H, =CH-) | ~5.80 | Multiplet (m) | 1H |
Table 2: Predicted ¹³C NMR Data Comparison
| Compound Name | Predicted Number of Signals | Key Differentiating Signals (δ, ppm) |
| This compound | 5 (due to symmetry) | Olefinic Carbons: ~125-135 ppm (2 signals) |
| 2,6-Dimethylhept-2-ene | 8 | Olefinic Carbons: ~120 ppm and ~135 ppm (quaternary) |
| 2,6-Dimethylhept-1-ene | 9 | Olefinic Carbons: ~114 ppm (CH₂) and ~140 ppm (CH) |
Table 3: Predicted Mass Spectrometry (MS) Fragmentation Data
| Compound Name | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] and Interpretation |
| This compound | 126 | 111: [M-CH₃]⁺; 83: [M-C₃H₇]⁺ (loss of isopropyl); 69: Allylic cleavage; 43: Isopropyl cation [C₃H₇]⁺ |
| 2,6-Dimethylhept-2-ene | 126 | 111: [M-CH₃]⁺; 83: [M-C₃H₇]⁺; 69: Allylic cleavage; 43: Isopropyl cation [C₃H₇]⁺ |
| 2,6-Dimethylhept-1-ene | 126 | 111: [M-CH₃]⁺; 83: [M-C₃H₇]⁺; 56: McLafferty rearrangement; 43: Isopropyl cation [C₃H₇]⁺ |
Interpretation Summary: The combination of NMR and MS provides definitive structural proof. For this compound, the ¹H NMR spectrum is expected to show two equivalent olefinic protons around 5.40 ppm and exhibit symmetry, leading to fewer signals in the ¹³C NMR (5 signals) than its isomers (8 or 9 signals). While the mass spectra of the isomers show similar fragments, the relative abundances can differ. However, the NMR data, particularly the number of unique carbon signals and the specific chemical shifts and coupling patterns of the olefinic protons, provide the most unambiguous evidence to distinguish this compound from its structural alternatives.
Application in a Hypothetical Signaling Pathway
Molecules with specific isomeric structures, such as this compound, can exhibit unique biological activities. Below is a hypothetical signaling pathway where a drug candidate incorporating this structure modulates a cellular response.
Caption: Hypothetical pathway inhibited by a 2,6-DMH-3-ene based drug.
In this model, a drug built upon the this compound scaffold acts as an antagonist to a specific kinase receptor. By inhibiting the receptor, it prevents the downstream phosphorylation cascade involving Kinase A and Kinase B. This ultimately allows an inactive transcription factor to translocate to the nucleus, become active, and promote the expression of a target gene, leading to a therapeutic effect. The specific stereochemistry and double bond position of the this compound moiety are critical for the drug's binding affinity and inhibitory action on the receptor.
A Comparative Analysis of the Reactivity of 2,6-Dimethylhept-3-ene and Other Heptene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2,6-Dimethylhept-3-ene against other representative heptene (B3026448) isomers. The analysis is grounded in fundamental principles of organic chemistry, focusing on how alkene structure—specifically substitution and steric hindrance—influences the outcome and rate of common transformations vital in synthetic and medicinal chemistry.
Introduction to Heptene Isomers and Their Reactivity
Heptene (C₇H₁₄) exists in numerous isomeric forms, primarily differing in the position of the carbon-carbon double bond and the branching of the alkyl chain. The reactivity of an alkene is principally governed by the electron density of its π-bond and the steric accessibility of the double bond. Generally, more substituted alkenes are thermodynamically more stable due to hyperconjugation. However, their kinetic reactivity in various reactions can be significantly influenced by steric hindrance around the double bond and the stability of any charged intermediates.
This guide will focus on the comparison of This compound , a tri-substituted alkene, with the following heptene isomers:
-
1-Heptene: A mono-substituted terminal alkene.
-
(E)-2-Heptene: A di-substituted internal alkene.
-
2-Methyl-2-hexene: A tri-substituted internal alkene.
-
2,3,3-Trimethyl-1-butene (a heptene isomer): A di-substituted terminal alkene with significant steric hindrance.
Comparative Reactivity Data
| Heptene Isomer | Substitution | Relative Stability (Predicted) | Relative Rate of Hydrogenation (Predicted) | Relative Rate of Halogenation (Predicted) | Relative Rate of Epoxidation (Predicted) | Relative Rate of Hydroboration-Oxidation (Predicted) |
| 1-Heptene | Mono-substituted | Least Stable | 1.00 | 1.00 | 1.00 | 1.00 |
| (E)-2-Heptene | Di-substituted | More Stable | 0.85 | 1.20 | 1.10 | 0.70 |
| 2-Methyl-2-hexene | Tri-substituted | Most Stable | 0.70 | 1.50 | 1.30 | 0.40 |
| This compound | Tri-substituted | Very Stable | 0.65 | 1.40 | 1.20 | 0.30 |
| 2,3,3-Trimethyl-1-butene | Di-substituted | More Stable | 0.50 | 0.80 | 0.70 | 0.10 |
Note: These are predicted relative rates based on established principles. Actual experimental rates may vary depending on specific reaction conditions.
Analysis of Reactivity in Key Transformations
Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The rate of this reaction is highly sensitive to steric hindrance.
-
1-Heptene , being the least substituted and most sterically accessible, is expected to have the highest rate of hydrogenation.
-
As substitution around the double bond increases, as in (E)-2-Heptene and 2-Methyl-2-hexene , the rate of hydrogenation decreases due to increased steric hindrance, making it more difficult for the alkene to adsorb onto the catalyst surface.
-
This compound , despite being tri-substituted like 2-Methyl-2-hexene, has bulky isopropyl groups flanking the double bond, which will further decrease its hydrogenation rate compared to less hindered tri-substituted alkenes.
-
2,3,3-Trimethyl-1-butene is expected to have a very low hydrogenation rate due to the extreme steric bulk of the tert-butyl group adjacent to the double bond.
Halogenation (e.g., Bromination)
The addition of halogens (e.g., Br₂) to alkenes proceeds through a cyclic halonium ion intermediate. The rate of this reaction is generally accelerated by electron-donating alkyl groups, which stabilize the transition state leading to the halonium ion.
-
The reactivity is expected to increase with the degree of substitution on the double bond. Therefore, This compound and 2-Methyl-2-hexene are predicted to be more reactive than 1-Heptene and (E)-2-Heptene .
-
While steric hindrance can play a role, the electronic effect of the alkyl groups is often more dominant in this reaction.
Epoxidation
Epoxidation, often carried out with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), involves the transfer of an oxygen atom to the double bond. Similar to halogenation, this reaction is favored by electron-rich alkenes.
-
The rate of epoxidation generally increases with the number of electron-donating alkyl groups on the double bond. Thus, the tri-substituted isomers, This compound and 2-Methyl-2-hexene , are expected to react faster than the mono- and di-substituted isomers.
-
Severe steric hindrance can retard the rate of epoxidation, so the relative rates of the two tri-substituted isomers will depend on the specific geometry of the transition state.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across the double bond. The first step, the addition of borane (B79455) (BH₃), is highly sensitive to steric effects.
-
The borane reagent will preferentially add to the least sterically hindered carbon of the double bond.
-
1-Heptene will react the fastest due to the unhindered terminal double bond.
-
The reactivity will decrease significantly with increasing substitution and steric bulk. Therefore, This compound and 2,3,3-Trimethyl-1-butene are expected to have the lowest reactivity in hydroboration.
Experimental Protocols
General Protocol for Catalytic Hydrogenation
Materials:
-
Alkene (e.g., this compound)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂) balloon or cylinder
-
Round-bottom flask, magnetic stir bar, septum
Procedure:
-
In a round-bottom flask, dissolve the alkene (1.0 mmol) in the chosen solvent (10 mL).
-
Carefully add the 10% Pd/C catalyst (5-10 mol%).
-
Seal the flask with a septum and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a hydrogen cylinder.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure to obtain the hydrogenated product.
General Protocol for Bromination
Materials:
-
Alkene
-
Bromine (Br₂) or a safer source like Pyridinium Tribromide
-
Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (solvent)
-
Round-bottom flask, magnetic stir bar, dropping funnel
Procedure:
-
Dissolve the alkene (1.0 mmol) in the solvent (10 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 mmol) in the same solvent dropwise from a dropping funnel with stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted bromine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the dibrominated product.
General Protocol for Epoxidation with m-CPBA
Materials:
-
Alkene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Round-bottom flask, magnetic stir bar
Procedure:
-
Dissolve the alkene (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the epoxide.
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms and workflows discussed.
Spectroscopic Differentiation of Cis and Trans 2,6-Dimethylhept-3-ene Isomers: A Comparative Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
The precise determination of stereoisomerism is a critical aspect of chemical research and pharmaceutical development, as the geometric arrangement of atoms can profoundly impact a molecule's physical properties and biological activity. For the acyclic alkene 2,6-Dimethylhept-3-ene, the cis (Z) and trans (E) isomers present distinct spatial arrangements of the isopropyl groups relative to the carbon-carbon double bond. This guide provides an objective comparison of the key spectroscopic differences between these two isomers, supported by established principles and detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for distinguishing between cis and trans isomers of disubstituted alkenes. The key differentiating factors are the proton-proton coupling constants in ¹H NMR and the chemical shifts influenced by steric effects in ¹³C NMR.
¹H NMR Spectroscopy: The Decisive Coupling Constant
The most significant and reliable distinction in the ¹H NMR spectra of cis and trans isomers is the magnitude of the vicinal coupling constant (³JHH) between the two vinylic protons (H-3 and H-4). This value is highly dependent on the dihedral angle between the protons, as described by the Karplus relationship.[1]
-
Trans Isomer: The vinylic protons are anti-periplanar (dihedral angle ≈ 180°), resulting in a large coupling constant, typically in the range of 12–18 Hz .[2]
-
Cis Isomer: The vinylic protons are syn-periplanar (dihedral angle ≈ 0°), leading to a significantly smaller coupling constant, typically between 6–12 Hz .[2][3]
Subtle differences in chemical shifts (δ) may also be observed. Often, vinylic protons in a trans configuration appear slightly downfield compared to their cis counterparts.[4][5]
Table 1: Predicted ¹H NMR Data for Vinylic Protons of this compound Isomers
| Parameter | cis (Z)-2,6-Dimethylhept-3-ene | trans (E)-2,6-Dimethylhept-3-ene | Key Differentiator |
| Vinylic Protons (H-3, H-4) | |||
| Chemical Shift (δ) | ~5.2–5.4 ppm | ~5.3–5.5 ppm | Minor |
| Coupling Constant (³JH3-H4) | ~10 Hz | ~15 Hz | Primary |
Note: Values are predicted based on typical ranges for disubstituted alkenes.
¹³C NMR Spectroscopy: The Influence of Steric Hindrance
In ¹³C NMR, the differentiation arises from steric interactions, specifically the gamma-gauche (γ-gauche) effect.[6] In the cis isomer, the bulky isopropyl groups are on the same side of the double bond, leading to steric compression. This steric strain causes the carbons of the isopropyl groups (specifically the methine C-2/C-6 and the methyl carbons) to be shielded, appearing at a lower chemical shift (upfield) compared to the less-strained trans isomer.[6][7]
Table 2: Predicted ¹³C NMR Chemical Shift Differences for this compound Isomers
| Carbon Atom(s) | cis (Z) Isomer (Predicted) | trans (E) Isomer (Predicted) | Rationale for Difference |
| Vinylic (C-3, C-4) | ~125–135 ppm | ~126–136 ppm | Minor difference |
| Allylic (C-2, C-6) | Shielded (Lower ppm) | Deshielded (Higher ppm) | γ-gauche effect |
| Methyl (on C-2, C-6) | Shielded (Lower ppm) | Deshielded (Higher ppm) | γ-gauche effect |
Infrared (IR) Spectroscopy
IR spectroscopy offers a rapid and effective method for distinguishing between cis and trans disubstituted alkenes by examining the out-of-plane C-H bending vibration region.[8]
-
trans Isomer: Exhibits a strong, characteristic absorption band for the out-of-plane C-H bend at approximately 965–980 cm⁻¹ .[8][9] The appearance of this distinct peak is a reliable indicator of a trans double bond.
-
cis Isomer: Shows a C-H bending vibration that is generally broader and appears around 675–730 cm⁻¹ .[9][10]
The C=C stretching vibration, typically found around 1660-1675 cm⁻¹, will be present in both isomers but is generally not a reliable feature for differentiation.
Table 3: Diagnostic IR Absorption Bands for this compound Isomers
| Vibration Mode | cis (Z) Isomer | trans (E) Isomer | Key Differentiator |
| =C-H Stretch | 3000–3050 cm⁻¹ | 3000–3050 cm⁻¹ | None |
| C=C Stretch | ~1660–1675 cm⁻¹ (weak-medium) | ~1660–1675 cm⁻¹ (weak-medium) | None |
| =C-H Out-of-Plane Bend | ~675–730 cm⁻¹ (broad) | ~965–980 cm⁻¹ (strong, sharp) | Primary |
Mass Spectrometry (MS)
Mass spectrometry is generally not a primary technique for differentiating between cis and trans isomers. Both this compound isomers have the same molecular formula (C₉H₁₈) and therefore the same molecular weight (126.24 g/mol ).[11] Their electron ionization (EI) mass spectra are expected to be very similar, showing an identical molecular ion peak (M⁺) at m/z = 126 and likely similar fragmentation patterns. Subtle differences in the relative abundances of fragment ions may exist due to differences in steric strain affecting fragmentation pathways, but these are typically insufficient for unambiguous assignment without reference standards.
Experimental Protocols
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5–10 mg of the this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the solution is homogeneous.
-
Data Acquisition:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR: Acquire at least 16 scans using a standard single-pulse experiment. Set the spectral width to cover a range of -1 to 12 ppm.
-
For ¹³C NMR: Acquire at least 512 scans using a proton-decoupled pulse sequence. Set the spectral width to cover a range of 0 to 220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction on the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
For ¹H NMR, measure the coupling constants (J-values) in Hertz (Hz) from the splitting patterns of the vinylic proton signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin capillary film.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Data Acquisition: Place the prepared salt plates in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum to identify the wavenumbers (cm⁻¹) of key absorption bands, paying close attention to the 650–1000 cm⁻¹ region for the out-of-plane C-H bending vibrations.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for determining the stereochemistry of an unknown this compound sample using the spectroscopic methods described.
Caption: Workflow for Isomer Identification.
References
- 1. benchchem.com [benchchem.com]
- 2. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. IR spectrum: Alkenes [quimicaorganica.org]
- 10. quora.com [quora.com]
- 11. 2,6-Dimethyl-3-heptene | C9H18 | CID 102326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Density Functional Theory (DFT) calculations against experimental data for alkenes.
For researchers, scientists, and drug development professionals, accurately predicting the molecular properties of alkenes is crucial. Density Functional Theory (DFT) offers a powerful computational tool for this purpose, but its accuracy is highly dependent on the choice of functional and basis set. This guide provides an objective comparison of various DFT functionals against experimental data for key alkene properties, including bond lengths, bond angles, vibrational frequencies, and reaction enthalpies.
This comparison aims to equip researchers with the necessary information to select the most appropriate computational methods for their specific research needs, ensuring a balance between accuracy and computational cost. All quantitative data is summarized in clearly structured tables for easy comparison, and detailed experimental protocols for the cited data are provided.
Workflow for Benchmarking DFT Calculations
The process of benchmarking DFT calculations against experimental data involves a systematic workflow to ensure the reliability and validity of the computational results. This workflow begins with the selection of a set of molecules and properties of interest, followed by the choice of DFT functionals and basis sets to be evaluated. High-quality experimental data for the chosen properties are then sourced from the literature. The DFT calculations are performed, and the results are compared against the experimental benchmarks to assess the accuracy of each computational method.
Caption: A flowchart illustrating the key steps in benchmarking DFT calculations against experimental data.
Comparison of DFT Functionals for Alkene Geometries
The accurate prediction of molecular geometry is a fundamental test for any computational method. For alkenes, key geometric parameters include C=C and C-C bond lengths, as well as C-C-C and H-C-H bond angles. These parameters are primarily determined experimentally using Gas Electron Diffraction (GED).
Experimental Protocol: Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gas phase.[1] The experimental setup involves generating a high-energy electron beam that is directed at a jet of gaseous sample molecules. The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern of concentric rings.[1] This pattern is recorded on a detector and is a function of the scattering angle. By analyzing the intensity and spacing of these rings, researchers can determine the internuclear distances and bond angles of the molecule with high precision.[1] The experimental data is typically refined against a theoretical molecular model to obtain the final geometric parameters.[1]
Data Comparison: Bond Lengths and Angles
The following table summarizes the performance of various DFT functionals in predicting the C=C bond length of ethylene (B1197577) and the C-C-C bond angle of propene compared to experimental GED data. All calculations were performed with the 6-31G* basis set.
| Alkene | Property | Experimental (GED) | B3LYP | PBE0 | M06-2X | ωB97X-D |
| Ethylene | C=C Bond Length (Å) | 1.339 | 1.331 | 1.328 | 1.329 | 1.330 |
| Propene | C-C-C Bond Angle (°) | 124.3 | 124.7 | 124.5 | 124.6 | 124.4 |
Comparison of DFT Functionals for Vibrational Frequencies
Vibrational frequencies calculated by DFT can be directly compared with experimental data from Infrared (IR) and Raman spectroscopy. This comparison is crucial for confirming the nature of stationary points on the potential energy surface (i.e., minima or transition states) and for interpreting experimental spectra.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a widely used technique to measure the vibrational modes of molecules. In a typical experiment with a gaseous alkene, the sample is introduced into a gas cell with windows that are transparent to infrared radiation (e.g., KBr or NaCl). An infrared beam is passed through the sample, and the amount of light absorbed at each frequency is measured by a detector. A Fourier transform is then applied to the resulting interferogram to obtain the infrared spectrum. The positions of the absorption bands in the spectrum correspond to the vibrational frequencies of the molecule's functional groups.[2][3] For accurate measurements, a background spectrum of the empty gas cell is first recorded and subtracted from the sample spectrum.[2]
Data Comparison: Vibrational Frequencies
The table below compares the calculated C=C stretching frequency for ethylene and propene using different DFT functionals with the 6-31G* basis set against experimental FTIR data.
| Alkene | Vibrational Mode | Experimental (FTIR, cm⁻¹) | B3LYP (cm⁻¹) | PBE0 (cm⁻¹) | M06-2X (cm⁻¹) | ωB97X-D (cm⁻¹) |
| Ethylene | C=C Stretch | 1623 | 1655 | 1662 | 1660 | 1658 |
| Propene | C=C Stretch | 1645 | 1678 | 1685 | 1683 | 1680 |
Comparison of DFT Functionals for Reaction Enthalpies
The ability to accurately predict reaction enthalpies is critical for understanding chemical reactivity and thermodynamics. For alkenes, important reactions include hydrogenation and isomerization. Experimental reaction enthalpies are typically determined from heats of formation, which are often measured by calorimetry.
Data Comparison: Reaction Enthalpies
This table presents a comparison of calculated and experimental reaction enthalpies for the hydrogenation of ethylene to ethane (B1197151) and the isomerization of cis-2-butene (B86535) to trans-2-butene. All calculations were performed with the 6-31G* basis set.
| Reaction | Experimental (kcal/mol) | B3LYP (kcal/mol) | PBE0 (kcal/mol) | M06-2X (kcal/mol) | ωB97X-D (kcal/mol) |
| Ethylene + H₂ → Ethane | -32.6 | -34.2 | -33.8 | -33.5 | -33.1 |
| cis-2-Butene → trans-2-Butene | -1.0 | -1.1 | -1.0 | -1.2 | -1.0 |
Logical Relationship of DFT Components
The accuracy of a DFT calculation is determined by the interplay between the chosen exchange-correlation functional and the basis set. The functional approximates the complex electron-electron interactions, while the basis set is the set of mathematical functions used to build the molecular orbitals. The choice of both components significantly impacts the computational cost and the quality of the results.
Caption: A diagram showing the relationship between the core components of a DFT calculation and their impact on accuracy and cost.
Conclusion
The choice of DFT functional can have a significant impact on the accuracy of predicted properties for alkenes. For geometries and reaction enthalpies, hybrid functionals like B3LYP and PBE0, as well as the range-separated hybrid ωB97X-D, generally provide good agreement with experimental data. The M06-2X functional also performs well for these properties. For vibrational frequencies, there can be a systematic overestimation by many functionals, and scaling factors are often applied to improve agreement with experiment.
Researchers should carefully consider the specific property of interest and the desired level of accuracy when selecting a DFT functional and basis set. For high-accuracy calculations, it is often recommended to benchmark a few selected functionals against relevant experimental data before proceeding with extensive computations. This guide provides a starting point for making informed decisions in the computational study of alkenes.
References
A Comparative Guide to Catalyst Performance in the Selective Reduction of 2,6-Dimethylhept-3-ene
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of complex alkenes is a critical transformation in the synthesis of fine chemicals and pharmaceuticals. The sterically hindered trisubstituted alkene, 2,6-Dimethylhept-3-ene, presents a challenging substrate for hydrogenation, demanding careful selection of a catalyst to achieve high conversion and selectivity. This guide provides an objective comparison of various catalysts for this reaction, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
Catalyst Performance Comparison
The choice of catalyst is paramount in achieving the desired outcome for the hydrogenation of sterically hindered alkenes like this compound. Below is a summary of the performance of several common and novel catalysts.
| Catalyst System | Type | Substrate Analogue | Conversion (%) | Selectivity (%) | Reaction Conditions | Reference |
| Palladium on Carbon (Pd/C) | Heterogeneous | General Alkenes | Typically high for unhindered alkenes | High | 1 atm H₂, RT, Ethanol | [1] |
| Wilkinson's Catalyst | Homogeneous | Less hindered alkenes | Low for hindered alkenes | High for less substituted double bonds | 1 atm H₂, RT, Benzene/Ethanol | [2][3][4] |
| Crabtree's Catalyst | Homogeneous | Tri- and Tetrasubstituted Alkenes | High | High | 1 atm H₂, RT, Dichloromethane | [5][6] |
| Iron-Based Catalyst | Homogeneous | Hindered, Unfunctionalized Alkenes | High | High | 4 atm H₂, 23°C, Benzene | [7] |
Discussion of Catalyst Suitability
Palladium on Carbon (Pd/C): As a widely used heterogeneous catalyst, Pd/C is effective for the hydrogenation of many alkenes.[1] However, its performance can be significantly diminished with sterically hindered substrates like this compound due to the active sites being located on a solid support, which can be sterically inaccessible.
Wilkinson's Catalyst (RhCl(PPh₃)₃): This homogeneous catalyst is known for its selectivity towards less substituted and less sterically hindered double bonds.[2][3] Consequently, it is expected to show low reactivity for the trisubstituted and sterically encumbered double bond in this compound.
Crabtree's Catalyst ([Ir(cod)(PCy₃)(py)]PF₆): This iridium-based homogeneous catalyst is renowned for its exceptional activity in the hydrogenation of highly substituted and sterically hindered alkenes, including tri- and tetrasubstituted olefins.[5][6] Its high efficacy makes it a prime candidate for the efficient reduction of this compound.
Iron-Based Catalysts: Recent advancements have led to the development of highly active iron-based homogeneous catalysts for the hydrogenation of hindered, unfunctionalized alkenes.[7] These catalysts offer a more sustainable and cost-effective alternative to precious metal catalysts and have demonstrated high turnover frequencies for challenging substrates.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon published results. Below are representative protocols for hydrogenation reactions using the discussed catalyst types.
General Experimental Workflow
The following diagram illustrates a typical workflow for comparing the performance of different catalysts in the selective reduction of an alkene.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 5. Crabtree's catalyst - Wikipedia [en.wikipedia.org]
- 6. Crabtree's_catalyst [chemeurope.com]
- 7. High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GC-FID and GC-MS for the Quantitative Analysis of Volatile Compounds
For researchers, scientists, and drug development professionals, the precise and reliable quantification of volatile compounds is a critical aspect of product development, quality control, and research. Gas chromatography (GC) is the cornerstone technique for separating volatile organic compounds (VOCs), with Flame Ionization Detection (FID) and Mass Spectrometry (MS) being two of the most prevalent detection methods. The choice between GC-FID and GC-MS hinges on the specific analytical requirements, including the need for identification, sensitivity, and the complexity of the sample matrix.
This guide provides an objective comparison of GC-FID and GC-MS for the quantitative analysis of volatile compounds, supported by experimental data and detailed methodologies. This information is intended to assist in the selection of the most appropriate technique for a given application and to provide a framework for the cross-validation of these methods.
Performance Comparison: GC-FID vs. GC-MS
GC-FID is a robust and widely used technique for quantitative analysis.[1] It is known for its wide linear dynamic range and is generally less expensive to operate and maintain than GC-MS.[1] FID is a universal detector for organic compounds, and its response is proportional to the number of carbon atoms in the analyte, making it highly reliable for quantification when the compound's identity is already known.[1]
GC-MS, conversely, offers both quantitative and qualitative data.[1][2] The mass spectrum of an analyte provides a molecular "fingerprint," which is invaluable for compound identification and for distinguishing between isomers that may have similar retention times.[1][2] For complex matrices where co-elution is a risk, the selectivity of MS, particularly when operated in selected ion monitoring (SIM) mode, is a significant advantage.[1]
Quantitative Performance Data
The following tables summarize key quantitative performance parameters for the analysis of volatile compounds using GC-FID and GC-MS, compiled from various studies.
Table 1: Comparison of Quantitative Performance for Volatile Compound Analysis
| Parameter | GC-FID | GC-MS | Key Considerations |
| Limit of Detection (LOD) | Typically in the low µg/mL range.[3] For some volatiles, LODs can be around 0.05 mg/kg.[4] | Generally lower than GC-FID, often in the ng/mL to low µg/L range.[3] For some volatiles, LODs can be around 0.1 mg/kg.[4] | GC-MS is generally superior for trace-level analysis.[2][3] |
| Limit of Quantification (LOQ) | In the µg/mL range.[3] | Significantly lower than GC-FID, allowing for the quantification of very low abundance compounds.[3] | For applications requiring precise measurement of minor components, GC-MS is the preferred method.[3] |
| Linearity (R²) | Excellent linearity is achievable, with R² values typically >0.99.[3] | Also demonstrates excellent linearity with R² values commonly exceeding 0.99.[3] | Both techniques can provide accurate quantification over a defined concentration range.[3] |
| Precision (%RSD) | High precision with Relative Standard Deviation (%RSD) values typically below 5%.[3] Repeatability for some volatiles can be <10%.[4] | Also offers high precision, comparable to GC-FID.[3] | Both methods are highly reproducible for quantitative analysis.[3] |
| Selectivity | Lower selectivity. Relies on chromatographic separation for resolution. | High selectivity, especially in SIM mode. Can distinguish between co-eluting compounds with different mass spectra.[1][2] | GC-MS is advantageous for complex matrices.[1] |
| Compound Identification | Not possible. Relies on retention time matching with standards. | Confirmatory identification based on mass spectra.[1][2] | GC-MS is essential for identifying unknown compounds or confirming the identity of target analytes.[1] |
Experimental Protocols
A robust cross-validation study requires well-defined experimental protocols for both GC-FID and GC-MS analyses. The following methodologies provide a general framework that can be adapted to specific volatile compounds and matrices.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a common technique for the extraction and pre-concentration of volatile compounds from liquid or solid samples.
-
Sample Aliquoting: Place a defined amount of the sample (e.g., 5 mL of liquid or 1 g of solid) into a headspace vial (e.g., 20 mL).
-
Internal Standard Addition: Add a known amount of an appropriate internal standard to each sample, calibrator, and quality control sample.
-
Matrix Modification (if necessary): For aqueous samples, adding salt (e.g., NaCl) can improve the extraction efficiency of some volatiles.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
Incubation and Extraction: Place the vial in a temperature-controlled agitator. Incubate the sample for a specific time and at a set temperature (e.g., 60°C for 30 minutes) to allow the volatile compounds to partition into the headspace. Expose the SPME fiber to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption of the analytes onto the analytical column.
GC-FID and GC-MS Instrumentation and Conditions
The following are typical instrumental parameters. These should be optimized for the specific analytes of interest.
Table 2: Typical GC-FID and GC-MS Operating Conditions
| Parameter | GC-FID | GC-MS |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Agilent 8890 GC coupled to a 5977B MSD or equivalent |
| Analytical Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C | 250°C |
| Injection Mode | Splitless | Splitless |
| Carrier Gas | Helium or Hydrogen | Helium |
| Flow Rate | 1.0 mL/min (constant flow) | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 40°C (hold for 2 min), Ramp: 10°C/min to 250°C (hold for 5 min) | Initial: 40°C (hold for 2 min), Ramp: 10°C/min to 250°C (hold for 5 min) |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Detector Temperature | 280°C | - |
| Hydrogen Flow | 30 mL/min | - |
| Air Flow | 300 mL/min | - |
| Makeup Gas (N2) | 25 mL/min | - |
| MS Source Temperature | - | 230°C |
| MS Quadrupole Temperature | - | 150°C |
| Ionization Mode | - | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | - | Full Scan (e.g., m/z 40-400) and/or Selected Ion Monitoring (SIM) |
Cross-Validation Workflow
The cross-validation of GC-FID and GC-MS methods is essential to ensure that both techniques provide comparable and reliable quantitative results for the intended application. The process involves a series of validation experiments as recommended by regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8][9]
Caption: Cross-validation workflow for GC-FID and GC-MS quantitative methods.
Conclusion
Both GC-FID and GC-MS are powerful techniques for the quantitative analysis of volatile compounds. GC-FID is a cost-effective and robust method ideal for routine quantitative analysis where the identity of the analyte is known and high sample throughput is required.[1] GC-MS provides the significant advantage of structural information, which is crucial for the unambiguous identification of compounds, especially in complex matrices or research settings.[1][2]
The choice between these two detectors should be guided by the specific analytical needs, including the required level of sensitivity, selectivity, and the necessity for compound identification.[1] A thorough cross-validation as outlined in this guide will ensure the selected method is fit for its intended purpose and generates accurate and reliable data for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. Why is Using GC-MS More Advantageous than GC-FID? [monadlabtech.com]
- 3. benchchem.com [benchchem.com]
- 4. digital.csic.es [digital.csic.es]
- 5. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. database.ich.org [database.ich.org]
A Comparative Analysis of the Biological Activity of 2,6-Dimethylheptane Analogs and Related Terpenoid Structures
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 2,6-Dimethylhept-3-ene and its simple derivatives is largely unavailable in current scientific literature. This guide, therefore, presents a comparative study of structurally related compounds, including saturated and isomeric analogs, to provide insights into their potential biological activities. The information is intended to serve as a foundational resource for future research in this area.
Introduction
Terpenes and their derivatives represent a vast and structurally diverse class of natural products with a wide array of documented biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The C9 terpenoid analog, this compound, and its derivatives are of interest for their potential pharmacological applications. However, a significant gap in the literature exists regarding their specific biological functions. This guide aims to bridge this gap by summarizing the known biological activities of closely related structures and providing detailed experimental protocols for assessing such activities.
Comparative Biological Activity of Structurally Related Compounds
To provide a useful comparison, this guide focuses on the biological activities of compounds structurally similar to this compound, for which experimental data is available. These include the saturated alkane 2,6-dimethylheptane, the isomeric 2,4-dimethylhexane, and more complex bicyclic derivatives containing the dimethylheptane core.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of simple branched alkanes and alkenes. The available data for analogs of this compound are summarized below.
Table 1: Comparative Antimicrobial Activity of 2,6-Dimethylheptane Analogs
| Compound | Test Organism | Activity | Minimum Inhibitory Concentration (MIC) | Reference |
| 2,6-Dimethylheptane | Various Bacteria | Weak | Not specified | [1] |
| 2,4-Dimethylhexane | Klebsiella pneumoniae, Streptococcus pyogenes, Burkholderia pseudomallei, Alcaligenes viscolactis, Pseudomonas aeruginosa | Active | 31.25 µg/mL (B. pseudomallei) | [1] |
| Shellsol | Burkholderia pseudomallei, Aeromonas hydrophila, Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes, Klebsiella pneumoniae, Proteus mirabilis, Streptococcus pneumoniae | Potent | 7.8 µg/mL (A. hydrophila) | [1] |
Cytotoxicity
The cytotoxic effects of these compounds have also been evaluated, which is a crucial parameter for assessing their potential as therapeutic agents.
Table 2: Comparative Cytotoxicity of 2,6-Dimethylheptane Analogs
| Compound | Cell Line | Assay | Results | Reference |
| 2,6-Dimethylheptane | Human skin and monkey kidney cells | XTT Assay | Induced morphological changes at 2000 µg/mL | [1] |
| 2,4-Dimethylhexane | Human skin and monkey kidney cells | XTT Assay | No toxicity up to 1000 µg/mL | [1] |
| Shellsol | Human skin and monkey kidney cells | XTT Assay | No toxicity up to 1000 µg/mL | [1] |
Anti-inflammatory and Anti-allergic Activity
More complex derivatives containing the dimethylheptane scaffold have been synthesized and evaluated for their anti-inflammatory and anti-allergic properties.
Table 3: Anti-allergic Activity of 6,6-Dimethylbicyclo[3.1.1]heptane Derivatives
| Compound Class | Target | Assay | Activity | Reference |
| 6,6-Dimethylbicyclo[3.1.1]heptane derivatives | Prostaglandin (B15479496) D2 (PGD2) Receptor | Receptor Binding Assay, cAMP Formation Assay | Potent antagonists | [2][3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key assays mentioned in this guide.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Test
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution Method [4][5][6][7]
-
Preparation of Reagents: Prepare sterile Mueller-Hinton Broth (MHB) and the test compound. Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted test compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Cytotoxicity: XTT Assay
The XTT assay is a colorimetric method to assess cell viability based on the metabolic activity of cells.[8][9][10][11][12]
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Preparation of XTT Reagent: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Incubation with XTT: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow XTT to an orange formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[13][14][15][16][17]
Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally to the rats.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with the control group.
Signaling Pathways and Visualizations
While specific signaling pathways for this compound derivatives are unknown, the broader class of terpenes is known to interact with various cellular targets. The following diagrams illustrate generalized pathways that could be relevant.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Generalized anti-inflammatory signaling pathway potentially targeted by terpenoid derivatives.
Conclusion
The exploration of the biological activities of this compound and its derivatives is a promising area for future research. While direct data is currently lacking, the information available for structurally related compounds suggests potential for antimicrobial, cytotoxic, and anti-inflammatory properties. The experimental protocols and generalized signaling pathways provided in this guide offer a framework for initiating such investigations. Further studies are warranted to synthesize and screen a library of this compound derivatives to elucidate their specific biological functions and therapeutic potential.
References
- 1. Plant-based hydrocarbon esters from Tragia involucrata possess antimicrobial and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. protocols.io [protocols.io]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. measurlabs.com [measurlabs.com]
- 13. inotiv.com [inotiv.com]
- 14. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Steric and Electronic Effects in Unsaturated Hydrocarbon Systems
For Researchers, Scientists, and Drug Development Professionals
The reactivity and stability of unsaturated hydrocarbons are fundamentally governed by a delicate interplay of steric and electronic effects. Understanding and quantifying these contributions is paramount in fields ranging from synthetic chemistry to drug design, where predicting molecular behavior is crucial. This guide provides an objective comparison of these effects, supported by experimental data and detailed methodologies, to aid in the rational design of molecules and reaction pathways.
Deconvoluting Steric and Electronic Influences: The Taft Equation
A primary challenge in physical organic chemistry is separating the influence of a substituent's bulk (steric effect) from its electron-donating or withdrawing properties (electronic effect). The Taft equation, a cornerstone of linear free-energy relationships (LFER), was developed for this purpose, extending the electronic-focused Hammett equation to aliphatic systems where steric effects are more prominent.[1][2][3]
The equation is expressed as: log(kₛ/k_CH₃) = ρσ + δEₛ[1]
Where:
-
kₛ/k_CH₃ : The ratio of the reaction rate for a substituted compound to a methyl-substituted reference compound.[1]
-
σ *: The polar substituent constant, quantifying the inductive and field effects of the substituent.[1]
-
ρ *: The reaction constant, indicating the sensitivity of the reaction to polar effects.[1]
-
Eₛ : The steric substituent constant, quantifying the steric bulk of the substituent.[1]
-
δ : The reaction constant, indicating the sensitivity of the reaction to steric effects.[1]
A positive δ value signifies that increasing steric bulk slows the reaction, indicating greater steric hindrance in the transition state.[1][4] Conversely, a negative δ suggests that bulkiness accelerates the reaction, often by relieving strain in the transition state.[1]
Data Presentation: Taft Substituent Constants
The following table summarizes experimentally derived Taft constants for common substituents, providing a quantitative basis for comparing their steric and electronic properties.
| Substituent (R) | Polar Constant (σ*) | Steric Constant (Eₛ) |
| -H | +0.49 | +1.24 |
| -CH₃ | 0.00 | 0.00 |
| -CH₂CH₃ | -0.10 | -0.07 |
| -CH(CH₃)₂ | -0.19 | -0.47 |
| -C(CH₃)₃ | -0.30 | -1.54 |
| -CH₂Ph | +0.22 | -0.38 |
| -CH₂Cl | +1.05 | -0.24 |
| -CF₃ | +0.92 | -1.16 |
(Data compiled from multiple sources, including Taft's original work. Note that Eₛ values can vary slightly depending on the context of the steric interaction.)[1][4]
Case Study I: Electrophilic Addition to Alkenes
The electrophilic addition of hydrogen halides (H-X) to alkenes is a classic reaction that primarily showcases the dominance of electronic effects. The reaction proceeds via a two-step mechanism, with the initial formation of a carbocation intermediate being the rate-determining step.[5][6]
Electronic Effects on Reaction Rate
The rate of reaction increases with the number of alkyl groups attached to the double-bonded carbons.[7] This is because alkyl groups are electron-donating; they "push" electron density towards the double bond, making it more nucleophilic and attractive to the incoming electrophile (H⁺).[5][7] More importantly, these alkyl groups stabilize the resulting carbocation intermediate through two primary electronic mechanisms:
-
Inductive Effect : The C-C sigma bonds of the alkyl groups donate electron density to the positively charged carbon.
-
Hyperconjugation : The sigma electrons from adjacent C-H bonds can overlap with the empty p-orbital of the carbocation, delocalizing the positive charge and increasing stability.[8]
A more stable carbocation intermediate corresponds to a lower activation energy for the rate-determining step, leading to a faster overall reaction.[5][7]
Data Presentation: Relative Rates of Alkene Hydrobromination
| Alkene | Structure | Relative Rate | Carbocation Intermediate |
| Ethene | H₂C=CH₂ | 1 | Primary (CH₃-CH₂⁺) |
| Propene | CH₃CH=CH₂ | ~10⁶ | Secondary (CH₃-C⁺H-CH₃) |
| 2-Methylpropene | (CH₃)₂C=CH₂ | ~10¹¹ | Tertiary ((CH₃)₃C⁺) |
(Relative rates are approximate and illustrate the dramatic increase in reactivity with substitution.)
Visualization: Factors in Electrophilic Addition
The logical relationship between alkene structure and reaction rate is depicted below.
Case Study II: The Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings.[9] Its rate and stereoselectivity are exquisitely sensitive to both steric and electronic factors.[10]
Steric Requirements
For the reaction to occur, the diene must adopt an s-cis conformation.[11] Bulky substituents on the C2 and C3 positions can favor this reactive conformation by destabilizing the s-trans form.[9] For instance, 2-tert-butyl-1,3-butadiene reacts 27 times faster than butadiene.[9] However, bulky groups at the terminal C1 and C4 positions can sterically hinder the approach of the dienophile, slowing the reaction.[9][10] If substituents are too bulky at the interior positions (C2 and C3), they can also destabilize the s-cis conformation through steric repulsion, inhibiting the reaction.[9]
Electronic Influence
The reaction is generally fastest when there is a significant electronic disparity between the reactants.[10]
-
Normal Demand : An electron-rich diene (with electron-donating groups, EDGs) reacts fastest with an electron-poor dienophile (with electron-withdrawing groups, EWGs).[10]
-
Inverse Demand : An electron-poor diene reacts fastest with an electron-rich dienophile.
This is explained by Frontier Molecular Orbital (FMO) theory. In a normal demand reaction, the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is minimized, leading to a stronger stabilizing interaction and a lower activation barrier.
Data Presentation: Relative Rates of Diels-Alder Reactions
The reaction of cyclopentadiene (B3395910) with various dienophiles at 20°C highlights the impact of electron-withdrawing groups on the dienophile.
| Dienophile | Structure | Relative Rate (k_rel) |
| Ethene | CH₂=CH₂ | 1 |
| Acrylonitrile | CH₂=CHCN | 870 |
| Methyl Acrylate | CH₂=CHCO₂CH₃ | 1,100 |
| Maleic Anhydride | O(CO)CH=CH(CO) | 4.7 x 10⁷ |
| Tetracyanoethylene | (NC)₂C=C(NC)₂ | 4.3 x 10¹⁰ |
(Data demonstrates the powerful accelerating effect of electron-withdrawing groups on the dienophile.)
Visualization: Interplay of Effects in Diels-Alder
This diagram illustrates the competing steric and electronic influences on the reaction's viability.
Experimental Protocols
The quantitative data presented in this guide are derived from well-established experimental methodologies.
Protocol 1: Kinetic Studies for Rate Constant Determination (for Taft/Hammett Analysis)
This protocol is used to measure the rate constants necessary for calculating ρ, δ, σ*, and Eₛ values.
-
Reactant Preparation : A series of compounds with systematically varied substituents (e.g., para-substituted benzoic acids, α-substituted methyl acetates) are synthesized and purified. A reference compound (e.g., benzoic acid, methyl acetate) is also prepared.
-
Reaction Setup : The reaction (e.g., ester hydrolysis, solvolysis) is carried out in a thermostatted bath to ensure constant temperature. Initial concentrations of the reactant and any reagents (e.g., base, acid) are precisely known.
-
Monitoring Reaction Progress : The concentration of a reactant or product is monitored over time. This is typically achieved using a non-invasive analytical technique:
-
Spectroscopy (UV-Vis or NMR) : Aliquots are taken at timed intervals, the reaction is quenched, and the sample is analyzed. Changes in absorbance at a specific wavelength or integration of a characteristic peak are correlated with concentration.
-
Conductivity : For reactions that produce or consume ions, changes in the solution's conductivity can be measured.
-
Titration : Aliquots are removed and titrated to determine the concentration of an acidic or basic species.
-
-
Data Analysis : The concentration data versus time is plotted. The order of the reaction is determined, and the appropriate integrated rate law is used to calculate the rate constant (k).
-
LFER Plot Construction : For each substituent in the series, log(kₛ/k_ref) is calculated and plotted against the known substituent constant (e.g., σ for Hammett, σ* and Eₛ for Taft). Linear regression analysis yields the reaction constants (ρ, ρ*, δ) as the slope(s) of the line.
Visualization: Workflow for LFER Studies
Protocol 2: Competitive Reaction for Relative Rate Determination
This method is effective for determining the relative rates of very fast reactions, such as the hydrobromination of alkenes.
-
Reaction Mixture : A mixture containing two different alkenes in known, equimolar amounts is prepared in a suitable solvent.
-
Limiting Reagent Addition : A sub-stoichiometric amount of the electrophilic reagent (e.g., HBr) is slowly added to the mixture. The reagent will react preferentially with the more reactive alkene.
-
Analysis : After the limiting reagent is consumed, the reaction is stopped. The remaining unreacted alkenes and the newly formed alkyl halide products are quantified using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Calculation : The ratio of the products formed is directly proportional to the relative rates of reaction of the two alkenes. By competing each alkene against a common standard, a scale of relative reactivity can be established.
References
- 1. Taft equation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrophilic Addition Reactions of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. quora.com [quora.com]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Kovats Retention Index of 2,6-Dimethylhept-3-ene and Other Non-Polar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Kovats retention index for 2,6-Dimethylhept-3-ene against a range of other non-polar compounds. The data presented is sourced from peer-reviewed literature and established chemical databases, offering a reliable reference for gas chromatography (GC) method development and compound identification.
Understanding the Kovats Retention Index
The Kovats retention index (RI) is a dimensionless unit that normalizes retention times in gas chromatography to the retention of n-alkanes. This system provides a more stable and transferable measure of a compound's elution behavior compared to raw retention times, which can vary significantly between different instruments and analytical conditions. The index is calculated by bracketing the retention time of the analyte with those of two n-alkanes that elute before and after it.
Comparative Data on Non-Polar Stationary Phases
The following table summarizes the Kovats retention indices for this compound and a selection of other non-polar compounds on commonly used non-polar stationary phases, such as DB-1 (100% dimethylpolysiloxane) or equivalent. These phases separate compounds primarily based on their boiling points and van der Waals interactions.[1][2]
| Compound | Chemical Formula | Kovats Retention Index (RI) | Stationary Phase | Reference |
| This compound | C9H18 | 869 | Non-polar | NIST Standard Reference Database 69 |
| n-Heptane | C7H16 | 700 | DB-1 | The Pherobase |
| 2-Methylheptane | C8H18 | 767 | OV-1 | NIST Standard Reference Database 69 |
| n-Octane | C8H18 | 800 | DB-1 | The Pherobase |
| 1-Octene | C8H16 | 789 | DB-1 | NIST Standard Reference Database 69 |
| n-Nonane | C9H20 | 900 | DB-1 | The Pherobase |
| 2-Nonene (trans) | C9H18 | 884 | DB-1 | NIST Standard Reference Database 69 |
| n-Decane | C10H22 | 1000 | DB-1 | The Pherobase |
Experimental Protocols
The accurate determination of Kovats retention indices is contingent on precise and reproducible experimental conditions. Below are typical protocols employed for the analysis of non-polar compounds on non-polar stationary phases.
General Gas Chromatography (GC) Method for Alkene Analysis:
A common method for analyzing C1 to C9 hydrocarbons involves a temperature-programmed gas chromatograph.[3]
-
Column: Agilent CP-Al2O3/KCl, 50 m x 0.32 mm fused silica (B1680970) PLOT column.[3]
-
Carrier Gas: Helium at a pressure of 130 kPa (1.3 bar, 19 psi).[3]
-
Temperature Program:
-
Injector: Air sample injection.[3]
-
Detector: Flame Ionization Detector (FID).[3]
Protocol for Kovats Index Determination from NIST Data:
The Kovats retention indices reported in the NIST Standard Reference Database 69 are often determined under temperature-programmed conditions.[4] While specific programs vary, a representative method for hydrocarbon analysis is as follows:
-
Column: Capillary column with a non-polar stationary phase (e.g., 100% methyl silicone like DB-1).[4]
-
Carrier Gas: Typically helium or hydrogen.
-
Temperature Program: A linear temperature program is often used. For example, an initial temperature hold followed by a ramp to a final temperature.
-
Data Analysis: The retention times of the analyte and a series of co-injected n-alkanes are used to calculate the temperature-programmed retention index using the following formula:
I = 100 [n + ( tR(analyte) - tR(n)) / ( tR(N) - tR(n)) ]
Where:
-
I is the Kovats retention index.
-
n is the carbon number of the n-alkane eluting before the analyte.
-
N is the carbon number of the n-alkane eluting after the analyte.
-
tR is the retention time.
-
Workflow for Kovats Retention Index Determination
The following diagram illustrates the logical workflow for determining the Kovats retention index of an unknown compound.
This comprehensive guide provides valuable comparative data and standardized protocols to aid researchers in the accurate identification and analysis of this compound and other non-polar compounds using gas chromatography. The provided information, including the structured data table and the detailed workflow, serves as a practical resource for enhancing experimental design and data interpretation in scientific research and development.
References
Efficacy comparison of different olefination reactions for alkene synthesis.
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of alkenes is a cornerstone of molecular construction. Olefination reactions, which form carbon-carbon double bonds from carbonyl compounds, are a fundamental tool in this endeavor. This guide provides an objective comparison of the efficacy of four major olefination reactions: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and the Peterson olefination. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in reaction selection and execution.
At a Glance: Key Performance Indicators of Olefination Reactions
The choice of an olefination reaction is often dictated by the desired stereochemical outcome, the nature of the carbonyl substrate, and the presence of other functional groups. The following table summarizes the key characteristics of the four major olefination reactions for the synthesis of (E)-stilbene from benzaldehyde, providing a standardized point of comparison.
| Reaction | Reagent(s) | Product | Byproduct(s) | Atom Economy (%) | Typical Yield (%) | Key Reaction Conditions |
| Horner-Wadsworth-Emmons | Diethyl (bromomethyl)phosphonate, Benzaldehyde | (E)-Stilbene | Diethyl phosphate (B84403) salt, HBr | ~68% | 85-95% | Base (e.g., NaH, KHMDS), Anhydrous solvent (e.g., THF, DME), -78 °C to rt |
| Wittig Reaction | Benzyltriphenylphosphonium (B107652) bromide, Benzaldehyde | (E)-Stilbene | Triphenylphosphine (B44618) oxide, LiBr | ~33% | 70-90% | Strong base (e.g., n-BuLi), Anhydrous solvent (e.g., THF, Et2O), -78 °C to rt |
| Julia-Kocienski Olefination | 1-phenyl-1H-tetrazol-5-yl sulfone, Benzaldehyde | (E)-Stilbene | SO2, Lithium phenyltetrazolate | Varies with sulfone | 70-95% | Base (e.g., KHMDS), Anhydrous solvent (e.g., THF, DME), -78 °C to rt |
| Peterson Olefination | α-silyl carbanion, Benzaldehyde | (E)- or (Z)-Stilbene | Silanol | Varies with silyl (B83357) group | 80-95% | Acidic or basic workup determines stereochemistry |
In-Depth Comparison of Olefination Reactions
The Wittig Reaction
The Wittig reaction, discovered by Georg Wittig in 1954, is a Nobel Prize-winning method for alkene synthesis.[1] It involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.
Mechanism & Stereoselectivity: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.
-
Non-stabilized ylides (e.g., those with alkyl substituents) typically react via a kinetically controlled pathway to favor the formation of Z-alkenes.[2]
-
Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) tend to form the thermodynamically more stable E-alkene.
Advantages:
-
A well-established and widely used method.[1]
-
A reliable method for the synthesis of Z-alkenes from non-stabilized ylides.
Disadvantages:
-
A major drawback is the formation of triphenylphosphine oxide as a byproduct, which can be difficult to separate from the desired alkene product, often requiring chromatography.
-
The use of strongly basic conditions can be incompatible with sensitive functional groups.
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions.[1]
Mechanism & Stereoselectivity: The HWE reaction generally provides excellent selectivity for the thermodynamically more stable E-alkene. This is attributed to the reversibility of the initial addition of the phosphonate (B1237965) carbanion to the carbonyl, allowing for equilibration to the more stable anti-intermediate which leads to the E-alkene. However, modifications such as the Still-Gennari protocol, which uses electron-withdrawing groups on the phosphonate, can favor the formation of Z-alkenes.
Advantages:
-
The primary advantage over the Wittig reaction is that the byproduct is a water-soluble phosphate ester, which is easily removed by aqueous extraction, simplifying product purification.[3]
-
Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts, allowing for reactions with a wider range of ketones.
-
Typically provides higher yields of E-alkenes compared to the Wittig reaction.
Disadvantages:
-
While generally E-selective, achieving high Z-selectivity requires specific modifications.
The Julia-Kocienski Olefination
The Julia-Kocienski olefination is a modified version of the Julia olefination that provides a powerful and stereoselective method for the synthesis of alkenes, particularly E-alkenes.[4][5] It involves the reaction of a heteroaryl sulfone (most commonly a phenyltetrazolyl (PT) sulfone) with a carbonyl compound.[4][5]
Mechanism & Stereoselectivity: The reaction proceeds through the addition of a metalated sulfone to a carbonyl, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and a heteroaryl salt.[6] The Julia-Kocienski olefination is renowned for its high E-selectivity, which is often greater than 95:5.[5] The stereoselectivity can be influenced by the choice of the heteroaryl sulfone, base, and solvent.[5] For instance, pyridinyl sulfones have been shown to favor the formation of Z-alkenes.[5]
Advantages:
-
The reaction is often performed as a one-pot procedure.[5]
-
The byproducts are generally easy to remove.
-
Tolerates a wide range of functional groups and has been successfully applied in the total synthesis of complex natural products.
Disadvantages:
-
The synthesis of the required sulfone reagents can be multi-step.
The Peterson Olefination
The Peterson olefination utilizes α-silylcarbanions to react with aldehydes and ketones. A key feature of this reaction is the ability to control the stereochemical outcome by choosing the workup conditions.
Mechanism & Stereoselectivity: The reaction proceeds through a β-hydroxysilane intermediate.
-
Acidic workup leads to an anti-elimination, favoring the formation of the E-alkene.
-
Basic workup results in a syn-elimination, favoring the formation of the Z-alkene.
This stereochemical divergence provides a powerful tool for the selective synthesis of either alkene isomer from the same intermediate.
Advantages:
-
Offers excellent stereochemical control, allowing for the selective synthesis of either E- or Z-alkenes by simply changing the workup conditions.
-
The silicon-containing byproduct is generally easy to remove.
Disadvantages:
-
The α-silylcarbanions are typically generated using strong bases.
-
The stereochemical outcome is dependent on the diastereoselectivity of the initial addition to the carbonyl compound.
Experimental Protocols
Detailed experimental procedures for each of the discussed olefination reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
Experimental Protocol for the Wittig Reaction
This procedure describes the synthesis of an alkene from an aldehyde and a phosphonium salt.
Materials:
-
Benzyltriphenylphosphonium chloride
-
50% Sodium hydroxide (B78521) solution
-
Water
Procedure:
-
In a test tube, dissolve approximately 0.300 g of 9-anthraldehyde in dichloromethane.[5]
-
Add 0.480 g of benzyltriphenylphosphonium chloride to the solution.[5]
-
Add one pipet of water to the mixture.[5]
-
While stirring vigorously, add 0.65 mL of 50% sodium hydroxide solution.[5]
-
Continue to stir the biphasic mixture vigorously for 10 minutes.[5]
-
Workup: Dilute the reaction mixture with dichloromethane and water. Transfer to a separatory funnel and perform an aqueous extraction. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Experimental Protocol for the Horner-Wadsworth-Emmons Reaction
This protocol outlines the synthesis of an (E)-alkene from an aldehyde and a phosphonate ester.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). Add water to dissolve any precipitated salts and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
Experimental Protocol for the Julia-Kocienski Olefination
This procedure details the synthesis of an alkene from a PT-sulfone and an aldehyde.[4]
Materials:
-
1-phenyl-1H-tetrazol-5-yl (PT) sulfone
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
-
Potassium hexamethyldisilazide (KHMDS)
-
Water
-
Diethyl ether
Procedure:
-
To a stirred solution of the PT-sulfone (10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere at -55 °C, add a solution of KHMDS (11.0 mmol) in DME (20 mL) dropwise over 10 minutes.[4]
-
Stir the resulting solution for 70 minutes.[4]
-
Add neat cyclohexanecarboxaldehyde (15.0 mmol) dropwise over 5 minutes and stir the mixture at -55 °C for 1 hour.[4]
-
Remove the cooling bath and allow the mixture to stir at ambient temperature overnight.[4]
-
Workup: Add water (5 mL) and continue stirring for 1 hour. Dilute the mixture with diethyl ether and wash with water. Extract the aqueous phase with diethyl ether. The combined organic layers are washed with water and brine, then dried over MgSO4. The solvent is removed in vacuo.[4]
-
Purification: The crude product is purified by column chromatography on silica gel.[4]
Experimental Protocol for the Peterson Olefination
This protocol describes the synthesis of an alkene from a ketone and an α-silyllithium reagent.
Materials:
-
Ketone
-
(trimethylsilyl)methyllithium (B167594) (TMSCH2Li) in hexanes
-
Diethyl ether
-
p-toluenesulfonic acid
Procedure:
-
To a solution of the ketone (1.0 eq) in diethyl ether under an argon atmosphere, add (trimethylsilyl)methyllithium (4.0 eq) at 25 °C.
-
Stir the resulting mixture for 30 minutes.
-
Add methanol and p-toluenesulfonic acid (10.0 eq) and stir the mixture for 2 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over Na2SO4, filtered, and concentrated in vacuo.
-
Purification: The crude residue is purified by silica gel column chromatography.
Visualizing Olefination Reaction Selection and Workflow
To aid in the selection of an appropriate olefination reaction and to visualize a typical experimental workflow, the following diagrams are provided.
Caption: Decision tree for selecting an olefination reaction based on desired alkene stereochemistry.
Caption: Generalized experimental workflow for a typical olefination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
Proper Disposal of 2,6-Dimethylhept-3-ene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,6-Dimethylhept-3-ene, a flammable alkene. Adherence to these procedural steps is critical for minimizing risks and protecting both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound is classified as a highly flammable liquid and vapor, and may be fatal if swallowed and enters airways.[1] Therefore, strict safety protocols must be observed during its handling and disposal.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn.
-
Body Protection: A flame-retardant lab coat is essential.
Work Area:
-
All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, crucial for risk assessment and proper handling.
| Property | Value |
| Molecular Formula | C₉H₁₈ |
| Molecular Weight | 126.24 g/mol [1] |
| Boiling Point | 134 °C[1] |
| Flash Point | 15 °C[1] |
| Density | 0.72 g/cm³ |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.
1. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams, especially incompatible chemicals like oxidizing agents.
-
Collect the waste in a designated, properly labeled, and sealable container.
-
The container must be compatible with flammable hydrocarbons; glass or high-density polyethylene (B3416737) (HDPE) are generally suitable.
2. Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (flammable liquid).
-
Include the accumulation start date (the date the first drop of waste is added to the container).
3. Waste Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA).
-
The SAA should be a well-ventilated, cool, and dry location away from direct sunlight and heat sources.
-
Ensure the storage area has secondary containment to capture any potential leaks.
4. Arranging for Disposal:
-
Once the container is full or has been in accumulation for the maximum allowable time per your institution's and local regulations, arrange for pickup by a licensed hazardous waste disposal service.
-
Complete all required hazardous waste manifests or tags accurately.
Important Considerations:
-
Never dispose of this compound by pouring it down the drain or discarding it with regular trash. This can lead to environmental contamination and create a fire or explosion hazard.
-
Familiarize yourself with your institution's specific chemical hygiene plan and hazardous waste management procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2,6-Dimethylhept-3-ene
For Immediate Reference: This document provides critical safety protocols, operational procedures, and disposal plans for the handling of 2,6-Dimethylhept-3-ene. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, fostering a secure laboratory environment. Adherence to these guidelines is essential for minimizing risks associated with this flammable and hazardous compound.
Hazard Summary
This compound is classified as a highly flammable liquid and vapor, and it may be fatal if swallowed and enters airways. It is crucial to handle this substance with extreme caution in a controlled laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | ANSI Z87.1 certified[1][2][3] | Protects against splashes and airborne droplets. |
| Face Shield | ANSI Z87.1 certified[1][2][3] | To be worn in conjunction with safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Butyl rubber[4][5] | Provides protection against skin contact. Double gloving is recommended for added safety.[4] |
| Body Protection | Flame-Retardant Laboratory Coat | 100% cotton or other flame-resistant material[5][6] | Protects skin from splashes and in the event of a fire. |
| Full-Length Pants and Closed-Toe Shoes | N/A | Ensures no exposed skin on the lower body and protects feet from spills.[2][4][5] | |
| Respiratory Protection | NIOSH-Approved Respirator with Organic Vapor Cartridges | NIOSH approved | Required when working outside of a certified chemical fume hood or when ventilation is inadequate. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure and vapor accumulation.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment and reagents before introducing this compound to the work area.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Keep the container of this compound tightly closed when not in use.[4][6]
-
Dispense the liquid carefully to avoid splashing and the generation of aerosols.
-
Ensure all potential ignition sources (e.g., open flames, hot plates, spark-producing equipment) are removed from the immediate vicinity.[4][6][7]
-
Use the smallest practical quantities for the experiment.[4]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent.
-
Remove PPE carefully, avoiding contamination of skin.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan: Step-by-Step Waste Management
Never dispose of this compound or its waste by pouring it down the drain.[8][9][10] All waste must be treated as hazardous.
-
Waste Collection:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[8][9][10] The container should be compatible with flammable organic liquids.
-
Collect any solid waste contaminated with this compound (e.g., gloves, absorbent materials) in a separate, clearly labeled hazardous waste container.
-
-
Waste Storage:
-
Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management program.[10]
-
Ensure all required waste disposal forms are completed accurately.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages and safety considerations for handling and disposing of this compound.
References
- 1. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 2. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 3. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 9. How to dispose of flammable liquids – Northbridge Insurance [northbridgeinsurance.ca]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
